molecular formula C10H13NO2 B556593 3-Methyl-D-phenylalanine CAS No. 114926-39-5

3-Methyl-D-phenylalanine

Katalognummer: B556593
CAS-Nummer: 114926-39-5
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: JZRBSTONIYRNRI-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-Amino-3-(m-tolyl)propanoic acid is a chiral beta-amino acid derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical research. Its primary research value lies in its application as a key reagent in the synthesis of sophisticated bioactive molecules. This compound is utilized in the preparation of aminophenylpropanyl phosphate derivatives, which exhibit inhibitory activity against Pin1, a peptidyl-prolyl isomerase implicated in cell cycle regulation and a potential target for cancer therapeutics . Furthermore, it is employed in the synthesis of N-arylaminonitriles, which function as bioavailable peptidomimetic inhibitors of cathepsin B . Cathepsin B is a lysosomal cysteine protease whose dysregulation is associated with various disease pathologies, making its inhibition a significant area of investigation. The (R)-enantiomer provides a specific chiral framework that is crucial for achieving high binding affinity and selectivity in these target interactions, enabling structure-activity relationship studies and the development of potential lead compounds. Research into related β-aryl-substituted β-amino acids highlights their importance as components in cyclic peptides with antitumour properties and as key intermediates for drugs targeting conditions such as cardiovascular disease and diabetes . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-amino-3-(3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRBSTONIYRNRI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601312961
Record name 3-Methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114926-39-5
Record name 3-Methyl-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114926-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601312961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methyl-D-phenylalanine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide design.

Chemical Structure and Identifiers

This compound is a derivative of the essential amino acid D-phenylalanine, featuring a methyl group substitution at the third position (meta-position) of the phenyl ring. This modification imparts distinct structural and physicochemical properties compared to its parent amino acid.

  • IUPAC Name: (2R)-2-amino-3-(3-methylphenyl)propanoic acid[1]

  • Synonyms: D-Phe(3-Me)-OH, m-Methyl-D-phenylalanine, H-D-Phe(3-Me)-OH, (R)-2-Amino-3-(m-tolyl)propanoic acid[1][2]

  • CAS Number: 114926-39-5[1]

  • Chemical Formula: C₁₀H₁₃NO₂[1]

  • SMILES: CC1=CC(=CC=C1)C--INVALID-LINK--N[1]

Physicochemical Properties

The addition of a methyl group to the phenyl ring increases the hydrophobicity of the molecule, which can influence the properties of peptides into which it is incorporated.[2] Quantitative properties are summarized in the table below.

PropertyValueSource
Molecular Weight 179.22 g/mol [1]
Melting Point 226 - 231 °CChem-Impex
Appearance Beige powderChem-Impex
Solubility Slightly soluble in water.Fisher Scientific
Polar Surface Area 63.3 Ų[1]
XLogP3 -1.2[1]

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure D-arylalanines like this compound is a key challenge. Modern chemoenzymatic methods offer an efficient and highly selective approach.

Experimental Protocol: Chemoenzymatic Synthesis of D-Arylalanines

This protocol describes a general one-pot, multi-enzyme cascade for the synthesis of substituted D-phenylalanines from corresponding trans-cinnamic acids. This method leverages the low stereoselectivity of a Phenylalanine Ammonia Lyase (PAL) and the high stereoselectivity of an L-Amino Acid Deaminase (LAAD) coupled with a non-selective reducing agent.[3][4][5]

Objective: To synthesize an optically pure D-arylalanine from a substituted trans-cinnamic acid.

Materials:

  • Substituted trans-cinnamic acid (e.g., 3-methyl-trans-cinnamic acid)

  • Phenylalanine Ammonia Lyase (PAL) from Anabaena variabilis (AvPAL), potentially an engineered variant for higher D-selectivity (e.g., AvPAL-N347A).[3]

  • L-Amino Acid Deaminase (LAAD) from Proteus mirabilis (PmLAAD).[3]

  • Ammonia-borane complex (NH₃BH₃) as a reducing agent.[3]

  • Ammonia buffer (e.g., 1 M (NH₄)₂CO₃, pH ~9.0)

  • Whole-cell biocatalysts (e.g., E. coli overexpressing the required enzymes) or purified enzymes.

Methodology:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of the starting trans-cinnamic acid substrate in the ammonia buffer.

  • Enzyme Addition: Add the PAL and LAAD enzymes (or the whole-cell catalysts) to the reaction mixture.

  • Initiation of Deracemization: Add the reducing agent, ammonia-borane, to the mixture.

  • Reaction Conditions: Incubate the reaction at an optimal temperature (e.g., 37°C) with continuous agitation (e.g., 220 rpm) for a specified period (e.g., 7-24 hours).[5]

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC) to determine the conversion rate of the starting material and the enantiomeric excess (ee) of the D-arylalanine product.

  • Termination and Purification: Once the reaction reaches completion (high conversion and >99% ee), terminate the reaction by removing the biocatalyst (e.g., centrifugation for whole cells). The product can then be purified from the supernatant using standard techniques like ion-exchange chromatography or crystallization.

G cluster_0 One-Pot Chemoenzymatic Cascade cinnamic_acid 3-Methyl-trans- cinnamic acid racemic_mix Racemic (D,L)- 3-Methylphenylalanine cinnamic_acid->racemic_mix AvPAL (Amination) keto_acid 3-Methylphenyl- pyruvic acid racemic_mix->keto_acid PmLAAD (Stereoselective Oxidation of L-form) d_product Optically Pure (>99% ee) This compound racemic_mix->d_product Accumulation keto_acid->racemic_mix NH₃BH₃ (Non-selective Reduction)

Caption: Chemoenzymatic synthesis of D-arylalanines.

Experimental Protocol: Incorporation into Peptides via SPPS

This compound is primarily used as a building block to create peptides with enhanced properties.[2] The following is a generalized protocol for its incorporation using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6][7][8]

Objective: To incorporate Fmoc-3-Methyl-D-phenylalanine-OH into a growing peptide chain on a solid support.

Materials:

  • Rink Amide or Wang resin (pre-loaded with the first amino acid).

  • Fmoc-3-Methyl-D-phenylalanine-OH.

  • Other required Fmoc-protected L- or D-amino acids.

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF).[7]

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.[7]

  • Base: N,N-diisopropylethylamine (DIPEA).[7]

  • Solvents: DMF, Dichloromethane (DCM).

  • Washing solvent: DMF.

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).

  • Cold diethyl ether.

Methodology:

  • Resin Swelling: Swell the resin in DMF in a suitable reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating it with 20% piperidine in DMF for 15-20 minutes. Wash the resin thoroughly with DMF to remove piperidine and byproducts.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-3-Methyl-D-phenylalanine-OH (e.g., 4 equivalents), HBTU (3.95 eq.), and DIPEA (8 eq.) in DMF to pre-activate the amino acid's carboxyl group.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature to form the peptide bond. Due to potential steric hindrance from the methyl group, extended coupling times or stronger coupling reagents may be necessary.[6]

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the peptide-resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]

  • Precipitation and Purification: Filter the resin and precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Purify the peptide using reverse-phase HPLC.[6]

spss_workflow start Start: Resin-Bound Peptide (N-Terminus Fmoc-Protected) deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling (Add activated aa to resin) wash1->coupling activation Activate Fmoc-3-Me-D-Phe-OH (HBTU/DIPEA in DMF) activation->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Repeat for Next Amino Acid wash2->next_cycle next_cycle->deprotection Yes final_cleavage 3. Final Cleavage (TFA Cocktail) next_cycle->final_cleavage No (Final aa) purification 4. Purification (RP-HPLC) final_cleavage->purification end_product Final Peptide purification->end_product

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Biological Activity and Applications

The unique structure of this compound makes it a valuable tool for modifying peptides to alter their biological function. Its primary applications are in drug development and neuroscience research.[2]

  • Enhanced Stability: The D-configuration provides resistance to degradation by proteases and peptidases, which typically recognize L-amino acids. This increases the in vivo half-life of peptides.

  • Modulation of Receptor Activity: The altered stereochemistry and increased hydrophobicity can change a peptide's three-dimensional structure, potentially altering its binding affinity and selectivity for biological targets like G-protein coupled receptors (GPCRs).[9]

  • Neuroscience Research: It is used in studies of neurotransmitter pathways.[2] Phenylalanine analogues can act as inhibitors of key enzymes in neurotransmitter synthesis. For example, the related compound α-Methylphenylalanine is known to inhibit tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine).[10]

Potential Mechanism: Interference with Catecholamine Synthesis

Phenylalanine is the natural precursor for tyrosine, which is then converted into L-DOPA and subsequently into the catecholamine neurotransmitters. Phenylalanine analogues can interfere with this pathway.

catecholamine_pathway phe L-Phenylalanine tyr L-Tyrosine phe->tyr enzyme1 ldopa L-DOPA tyr->ldopa enzyme2 dopamine Dopamine ldopa->dopamine enzyme3 norepi Norepinephrine dopamine->norepi enzyme4 inhibitor This compound (Analog) enzyme2 Tyrosine Hydroxylase (Rate-Limiting Step) inhibitor->enzyme2 Potential Inhibition enzyme1 Phenylalanine Hydroxylase enzyme3 DOPA Decarboxylase enzyme4 Dopamine β-Hydroxylase

Caption: Potential inhibition of catecholamine synthesis pathway.

Potential Mechanism: Modulation of Opioid Receptor Signaling

Peptides incorporating D-phenylalanine have been extensively studied as modulators of opioid receptors, which are GPCRs involved in pain perception. The D-amino acid can alter the peptide's conformation, turning it into a potent agonist or antagonist.[9]

gpcr_pathway cluster_membrane Cell Membrane receptor Opioid Receptor (GPCR) g_protein Gα(i/o)βγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp ligand Peptide containing 3-Me-D-Phe ligand->receptor Binds atp ATP atp->ac response Cellular Response (e.g., Reduced Neuronal Excitability) camp->response Modulates

Caption: General signaling pathway for an inhibitory GPCR.

References

An In-depth Technical Guide to the Synthesis of (R)-2-Amino-3-(m-tolyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Amino-3-(m-tolyl)propanoic acid, a non-proteinogenic amino acid and a derivative of phenylalanine, is a valuable chiral building block in medicinal chemistry and drug development. Its specific stereochemistry and the presence of the m-tolyl group make it a key component in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this enantiomerically pure compound, including detailed experimental considerations and data presentation.

Core Synthetic Strategies

The asymmetric synthesis of (R)-2-Amino-3-(m-tolyl)propanoic acid can be approached through several established methodologies in chiral chemistry. The primary challenge lies in the stereoselective introduction of the amine functionality at the α-carbon with the desired (R)-configuration. The main strategies employed include:

  • Asymmetric Alkylation using Chiral Auxiliaries: This classic and reliable method involves the temporary attachment of a chiral auxiliary to a glycine or alanine enolate equivalent, which then directs the alkylation with a suitable m-tolyl electrophile. Subsequent cleavage of the auxiliary yields the desired amino acid.

  • Catalytic Asymmetric Hydrogenation: This method typically involves the hydrogenation of a dehydroamino acid precursor in the presence of a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands). The catalyst creates a chiral environment that favors the formation of one enantiomer over the other.

  • Enzymatic Resolution and Desymmetrization: Biocatalytic methods offer high enantioselectivity under mild reaction conditions. This can involve the kinetic resolution of a racemic mixture of the amino acid or its derivative using enzymes like aminoacylases or lipases, or the asymmetric synthesis from a prochiral substrate using enzymes such as transaminases.

  • Chiral Resolution of Racemates: A racemic mixture of 2-Amino-3-(m-tolyl)propanoic acid can be separated into its constituent enantiomers through the formation of diastereomeric salts with a chiral resolving agent. Subsequent separation of these salts by fractional crystallization and liberation of the amino acid affords the pure enantiomer.

Experimental Protocols and Data

Illustrative Protocol: Asymmetric Alkylation via a Chiral Auxiliary

This protocol is a generalized procedure and may require optimization for the specific target molecule.

1. Formation of the Chiral Glycinate Imine: A chiral auxiliary, such as (S)-(-)-2,2-diphenylglycinol, is condensed with a glycine ester (e.g., tert-butyl glycinate) to form a chiral Schiff base.

2. Deprotonation and Alkylation: The chiral glycinate imine is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate a chiral enolate. This enolate is then reacted with a suitable electrophile, m-methylbenzyl bromide. The steric hindrance provided by the chiral auxiliary directs the electrophile to attack from a specific face, leading to a high diastereomeric excess.

3. Hydrolysis and Deprotection: The resulting diastereomerically enriched product is then hydrolyzed under acidic conditions to cleave the chiral auxiliary and the ester group, yielding the desired (R)-2-Amino-3-(m-tolyl)propanoic acid. The chiral auxiliary can often be recovered and reused.

Quantitative Data:

The following table summarizes typical quantitative data expected from such a synthesis, based on literature for analogous compounds. Actual results would require experimental validation.

StepReagents and ConditionsTypical Yield (%)Typical Diastereomeric/Enantiomeric Excess (%)
Imine Formation (S)-(-)-2,2-diphenylglycinol, tert-butyl glycinate, molecular sieves, CH2Cl2, rt>95N/A
Alkylation 1. LDA, THF, -78 °C; 2. m-methylbenzyl bromide, -78 °C to rt70-85>95 (de)
Hydrolysis 1. 6M HCl, reflux; 2. Ion-exchange chromatography80-95>98 (ee) after purification

Visualizing the Synthetic Workflow

The logical flow of the asymmetric synthesis using a chiral auxiliary can be visualized as follows:

Asymmetric_Alkylation_Workflow cluster_start Starting Materials Glycine_Ester Glycine Ester Condensation Condensation Glycine_Ester->Condensation Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Condensation Chiral_Imine Chiral Glycinate Imine Condensation->Chiral_Imine Deprotonation Deprotonation (LDA, -78°C) Chiral_Imine->Deprotonation Chiral_Enolate Chiral Enolate Deprotonation->Chiral_Enolate Alkylation Alkylation (m-methylbenzyl bromide) Chiral_Enolate->Alkylation Alkylated_Intermediate Diastereomerically Enriched Intermediate Alkylation->Alkylated_Intermediate Hydrolysis Hydrolysis & Deprotection Alkylated_Intermediate->Hydrolysis Final_Product (R)-2-Amino-3-(m-tolyl)propanoic acid Hydrolysis->Final_Product Auxiliary_Recovery Chiral Auxiliary (Recovered) Hydrolysis->Auxiliary_Recovery

Asymmetric alkylation workflow.

Alternative Synthetic Pathways

While the chiral auxiliary approach is robust, other methods present viable alternatives, each with its own set of advantages and challenges.

Catalytic Asymmetric Hydrogenation

This approach offers high atom economy and catalytic efficiency. The general workflow is depicted below.

Asymmetric_Hydrogenation_Workflow Dehydroamino_Acid Dehydroamino Acid Precursor Hydrogenation Asymmetric Hydrogenation (H2) Dehydroamino_Acid->Hydrogenation Chiral_Catalyst Chiral Catalyst (e.g., Rh-DuPhos) Chiral_Catalyst->Hydrogenation Final_Product (R)-2-Amino-3-(m-tolyl)propanoic acid Hydrogenation->Final_Product

Catalytic asymmetric hydrogenation workflow.

Key Considerations for Catalytic Asymmetric Hydrogenation:

  • Substrate Synthesis: The synthesis of the dehydroamino acid precursor is a critical step and can influence the overall efficiency of the process.

  • Catalyst Selection: The choice of the chiral ligand is crucial for achieving high enantioselectivity. A screening of different catalysts may be necessary.

  • Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent can significantly impact the reaction outcome.

Enzymatic Methods

Enzymatic synthesis provides a green and highly selective route. A common approach is the use of a transaminase.

Enzymatic_Synthesis_Workflow Keto_Acid m-Tolylpyruvic Acid Transaminase Transaminase (R-selective) Keto_Acid->Transaminase Amino_Donor Amino Donor (e.g., Isopropylamine) Amino_Donor->Transaminase Final_Product (R)-2-Amino-3-(m-tolyl)propanoic acid Transaminase->Final_Product Byproduct Ketone Byproduct (e.g., Acetone) Transaminase->Byproduct

Enzymatic synthesis using a transaminase.

Key Considerations for Enzymatic Synthesis:

  • Enzyme Selection and Availability: Identifying a suitable transaminase with high activity and selectivity for the specific substrate is essential.

  • Reaction Equilibrium: The reaction is often reversible, and strategies to shift the equilibrium towards the product, such as using a large excess of the amino donor or removing the byproduct, are necessary.

  • Process Optimization: Parameters like pH, temperature, and substrate/enzyme concentrations need to be optimized for maximum conversion and enantioselectivity.

Conclusion

The synthesis of enantiomerically pure (R)-2-Amino-3-(m-tolyl)propanoic acid is a critical step for its application in the development of novel pharmaceuticals. While several synthetic strategies exist, the choice of method will depend on factors such as scale, cost, and available expertise. The asymmetric alkylation using a chiral auxiliary provides a reliable and well-understood route, while catalytic asymmetric hydrogenation and enzymatic methods offer more atom-economical and greener alternatives. The information and generalized protocols provided in this guide serve as a foundational resource for researchers to develop a robust and efficient synthesis of this important chiral building block. Further experimental investigation and optimization are necessary to translate these concepts into practice.

The Strategic Methylation of Phenylalanine: A Technical Guide to Discovery and Pharmacological History

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanine, a fundamental aromatic amino acid, is a cornerstone of protein architecture and a vital precursor to key neurotransmitters. Its deceptively simple structure belies a rich potential for modification, offering a versatile scaffold for medicinal chemists. Among the most impactful modifications is methylation, the targeted addition of a methyl group to the phenylalanine core. This seemingly minor alteration can profoundly influence a molecule's pharmacological profile, enhancing metabolic stability, modulating receptor affinity, and ultimately transforming a simple amino acid into a potent therapeutic agent. This technical guide delves into the discovery and historical development of methylated phenylalanine analogs, providing a comprehensive resource on their synthesis, mechanism of action, and quantitative pharmacological properties.

A Historical Perspective: From Sympatholytics to Targeted Enzyme Inhibitors

The story of methylated phenylalanine analogs is intertwined with the broader history of cardiovascular and neurological drug discovery. In the mid-20th century, the focus on managing hypertension led to the exploration of sympatholytic agents—drugs that interfere with the sympathetic nervous system. The introduction of α-methyldopa in the 1960s marked a significant milestone, emerging as one of the first centrally acting antihypertensives.[1] This discovery opened the door to a new strategy in drug design: the creation of "false transmitters" or enzyme inhibitors from modified amino acid precursors. This approach paved the way for the development of other analogs, such as metyrosine, which targets a key enzyme in catecholamine biosynthesis with high specificity. The evolution of these compounds highlights a shift from broad physiological modulation to precise, mechanism-based drug design.[1]

Classification of Methylated Phenylalanine Analogs

The strategic placement of a methyl group on the phenylalanine scaffold dictates the resulting analog's properties. This guide categorizes these compounds based on the position of methylation: alpha (α), beta (β), N-methyl (on the amino group), and on the phenyl ring itself.

G Classification of Methylated Phenylalanine Analogs cluster_types Phenylalanine Core Phenylalanine Core Alpha-Methyl Alpha-Methyl Phenylalanine Core->Alpha-Methyl Beta-Methyl Beta-Methyl Phenylalanine Core->Beta-Methyl N-Methyl N-Methyl Phenylalanine Core->N-Methyl Ring-Methyl Ring-Methyl Phenylalanine Core->Ring-Methyl

Caption: Classification of methylated phenylalanine analogs.

Alpha-Methylated Phenylalanine Analogs

Methylation at the alpha-carbon of the amino acid backbone is a key strategy to confer resistance to enzymatic decarboxylation, thereby increasing the compound's biological half-life and altering its mechanism of action.

Methyldopa (L-α-methyl-3,4-dihydroxyphenylalanine)
  • Discovery and History : Introduced in the 1960s, methyldopa became a frontline treatment for hypertension, particularly in pregnancy, due to its favorable safety profile.[1] Its development was a pivotal moment in the understanding of how centrally acting drugs can modulate blood pressure.

  • Mechanism of Action : Methyldopa is a prodrug that is actively transported into the central nervous system. There, it is metabolized by aromatic L-amino acid decarboxylase (AADC) into α-methyldopamine, which is then converted by dopamine β-hydroxylase (DBH) to α-methylnorepinephrine. This "false neurotransmitter" acts as a potent agonist of presynaptic α2-adrenergic receptors in the brainstem. Activation of these receptors inhibits sympathetic outflow from the central nervous system, leading to a reduction in peripheral vascular resistance and a decrease in blood pressure.[1]

Mechanism of Action of Alpha-Methyldopa Methyldopa Methyldopa AADC AADC Methyldopa->AADC Metabolized by Alpha-Methyldopamine Alpha-Methyldopamine DBH DBH Alpha-Methyldopamine->DBH Metabolized by Alpha-Methylnorepinephrine Alpha-Methylnorepinephrine Presynaptic α2-Adrenergic Receptor Presynaptic α2-Adrenergic Receptor Alpha-Methylnorepinephrine->Presynaptic α2-Adrenergic Receptor Agonist at AADC->Alpha-Methyldopamine DBH->Alpha-Methylnorepinephrine Reduced Sympathetic Outflow Reduced Sympathetic Outflow Presynaptic α2-Adrenergic Receptor->Reduced Sympathetic Outflow Leads to

Caption: Mechanism of action of alpha-methyldopa.
  • Quantitative Data Summary

ParameterValueSpeciesReference
Bioavailability ~25% (range 8% to 62%)Human[2]
Half-life (β-phase) 1.28 hours (range 1.02 to 1.69)Human[2]
Volume of Distribution (Vd) 0.60 L/kg (range 0.41 to 0.72)Human[2]
Protein Binding <15%Human[2]
Renal Clearance 95 ml/min/m²Human[2]
Metyrosine (α-methyl-p-tyrosine)
  • Discovery and History : Metyrosine was developed as a specific inhibitor of catecholamine synthesis and is primarily used in the management of pheochromocytoma, a rare tumor of the adrenal medulla that secretes excessive amounts of catecholamines.

  • Mechanism of Action : Metyrosine acts as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine). By blocking the conversion of tyrosine to L-DOPA, metyrosine effectively reduces the production of these neurotransmitters.[3][4]

  • Quantitative Data Summary

ParameterValueConditionReference
Catecholamine Reduction 35% to 80%Pheochromocytoma patients[4]
Time to Max Effect 2-3 daysPheochromocytoma patients[4]
Duration of Effect Returns to baseline in 3-4 days post-discontinuationPheochromocytoma patients[4]

N-Methylated Phenylalanine Analogs

N-methylation, the addition of a methyl group to the nitrogen of the amino group, is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of peptides and other small molecules.

  • History and Significance : The incorporation of N-methylated amino acids into peptides has been a valuable tool to increase metabolic stability against proteolytic degradation, enhance membrane permeability, and constrain peptide conformation to favor a bioactive state. N-methyl-L-phenylalanine is a key building block in this field.

  • Pharmacological Impact : N-methylation can increase a drug's oral bioavailability and half-life. It prevents the formation of hydrogen bonds at the amide nitrogen, which can disrupt secondary structures like β-sheets in peptides and reduce susceptibility to peptidases.

Beta-Methylated Phenylalanine Analogs

The introduction of a methyl group at the β-carbon of phenylalanine adds a chiral center and sterically constrains the side chain's rotation, which can lead to enhanced receptor selectivity and activity.

  • Discovery and Use : (2S,3S)-β-Methylphenylalanine is a non-proteinogenic amino acid found in natural products like the glycopeptide antibiotic mannopeptimycin. Its synthesis and incorporation into peptides have been explored to create analogs with constrained conformations.

  • Pharmacological Impact : The restricted rotation around the Cα-Cβ bond can lock the phenyl side chain into a specific orientation, which can be crucial for optimal binding to a biological target. This has been demonstrated in analogs of endomorphin-2, where β-methylation enhanced activity and selectivity.[5]

Ring-Methylated Phenylalanine Analogs

Methylation on the aromatic ring of phenylalanine can influence the electronic properties and hydrophobicity of the side chain, which can affect protein-ligand interactions.

  • Discovery and Use : Analogs such as 3,4-dimethylphenylalanine have been synthesized and used as probes to study the hydrophobic cores of proteins. Systematic "methyl-hopping" around the aromatic ring helps to break the rotational symmetry, providing more precise structural information in NMR studies.[6]

  • Pharmacological Impact : While not as commonly developed into drugs themselves, ring-methylated phenylalanines are invaluable research tools. They help elucidate the specific steric and electronic requirements of receptor binding pockets, guiding the design of more potent and selective ligands. Studies have shown that even a single methyl group on the ring can be accommodated within the hydrophobic core of proteins like the 3YY1 zinc finger.[6]

Experimental Protocols

A general workflow for the development of novel methylated phenylalanine analogs involves design, chemical synthesis, purification, and biological evaluation.

General Workflow for Analog Development Design & Scaffolding Design & Scaffolding Chemical Synthesis Chemical Synthesis Design & Scaffolding->Chemical Synthesis Purification & Characterization (HPLC, NMR, MS) Purification & Characterization (HPLC, NMR, MS) Chemical Synthesis->Purification & Characterization (HPLC, NMR, MS) In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) Purification & Characterization (HPLC, NMR, MS)->In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) In Vivo Studies (Pharmacokinetics & Efficacy) In Vivo Studies (Pharmacokinetics & Efficacy) In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding)->In Vivo Studies (Pharmacokinetics & Efficacy) Lead Optimization Lead Optimization In Vivo Studies (Pharmacokinetics & Efficacy)->Lead Optimization

Caption: General workflow for analog development.
Protocol 1: Synthesis of α-Methyldopa via Hydantoin Intermediate

This method represents a classical approach to synthesizing α-methylated amino acids.

  • Hydantoin Formation : React 3,4-dimethoxyphenylacetone with potassium cyanide and ammonium carbonate in a Strecker-type reaction to form 4-methyl-4-(3,4-dimethoxybenzyl)hydantoin.

  • Hydrolysis : Hydrolyze the hydantoin ring using a strong base, such as barium hydroxide, to yield the racemic (±)-3-(3,4-dimethoxyphenyl)-2-methylalanine.

  • Resolution of Enantiomers : Protect the amino group via acetylation. Resolve the racemic mixture using a chiral resolving agent, such as (-)-1-phenylethylamine, to selectively crystallize the desired L-isomer.

  • Deprotection : Hydrolyze the separated N-acetyl-L-isomer with a strong acid, such as hydrobromic acid. This final step cleaves both the methoxy ether groups on the phenyl ring and the N-acetyl group to yield L-α-methyl-3,4-dihydroxyphenylalanine (methyldopa).[7]

Protocol 2: Synthesis of N-Methyl-L-Phenylalanine via Reductive Amination

This protocol is a common method for N-alkylation of amino acids.

  • Esterification : Protect the carboxylic acid of L-phenylalanine as a methyl ester by reacting it with thionyl chloride in methanol. This yields L-phenylalanine methyl ester hydrochloride.

  • Schiff Base Formation : React the L-phenylalanine methyl ester with a suitable aldehyde (e.g., benzaldehyde) to form a Schiff base (imine).

  • N-Methylation : The N-methylation is often achieved through reductive amination. A common method involves using formaldehyde as the methyl source and a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.

  • Hydrolysis : Saponify the methyl ester with a base (e.g., NaOH or LiOH) to yield N-methyl-L-phenylalanine.

Protocol 3: Enzymatic Resolution of Racemic Phenylalanine Analogs

Enzymatic methods provide high enantioselectivity under mild conditions.

  • Substrate Preparation : Dissolve a racemic mixture of the desired phenylalanine analog (e.g., β-phenylalanine methyl ester) in a suitable organic solvent.

  • Enzyme and Acyl Donor Addition : Add a lipase, such as Candida antarctica lipase B (often immobilized as Novozym 435), and an acyl donor (e.g., vinyl acetate).

  • Selective Acylation : The lipase will selectively acylate one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (S-enantiomer) unreacted.

  • Monitoring : Monitor the reaction progress using chiral HPLC until approximately 50% conversion is achieved.

  • Separation : Stop the reaction and separate the acylated and unacylated enantiomers using column chromatography. The acylated enantiomer can then be deacylated to yield the pure R-amino acid.[8]

Conclusion

The methylation of phenylalanine is a powerful and versatile strategy in drug discovery and chemical biology. From the landmark development of α-methyldopa as a central antihypertensive to the use of N-methylated analogs to enhance peptide stability and the application of ring-methylated versions as structural probes, these modifications have consistently yielded compounds with significant scientific and therapeutic value. This guide provides a foundational understanding of the history, synthesis, and pharmacology of these important analogs, offering a valuable resource for scientists working to design the next generation of targeted therapeutics.

References

3-Methyl-D-phenylalanine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methyl-D-phenylalanine: Molecular Properties

This guide provides essential physicochemical data for this compound, a derivative of the amino acid phenylalanine. It is intended for researchers, scientists, and professionals in drug development who require precise molecular information for their work.

Core Molecular Data

This compound is distinguished by a methyl group substitution on the phenyl ring, which influences its hydrophobic properties. This modification is significant in the synthesis of peptides and proteins, where it can be used to create analogs with enhanced stability and efficacy.

Below is a summary of the key molecular identifiers for this compound.

PropertyValue
Molecular Formula C10H13NO2[1][2][3]
Molecular Weight 179.23 g/mol [1]
Alternate Molecular Weight 179.22 g/mol [2][3][4]
CAS Number 114926-39-5[1]
IUPAC Name (2R)-2-amino-3-(3-methylphenyl)propanoic acid[2]

Logical Relationship of Molecular Properties

The following diagram illustrates the relationship between the common name of the compound and its fundamental molecular properties.

Molecular properties of this compound.

References

An In-depth Technical Guide to the Potential Therapeutic Applications of 3-Methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-D-phenylalanine is a non-proteinogenic amino acid that has garnered interest in the field of drug discovery and development. Its unique structural modification—a methyl group on the phenyl ring of D-phenylalanine—confers advantageous properties to peptides and small molecules, primarily by enhancing metabolic stability and modulating biological activity. This technical guide provides a comprehensive overview of the current understanding of this compound, including its synthesis, known biological effects, and potential therapeutic applications, with a focus on its utility in the design of novel therapeutics for neurological disorders and other conditions. While specific quantitative data on the direct therapeutic effects of this compound as a standalone agent are limited in publicly available literature, its incorporation into larger molecules has shown promise. This document aims to consolidate the available information, present relevant experimental methodologies, and outline potential mechanisms of action to guide further research and development efforts.

Introduction

The use of unnatural amino acids is a well-established strategy in medicinal chemistry to overcome the limitations of peptide-based therapeutics, such as poor metabolic stability and low bioavailability.[1] D-amino acids, the enantiomers of the naturally occurring L-amino acids, are particularly valuable in this regard as they are less susceptible to degradation by endogenous proteases.[1] this compound is a derivative of D-phenylalanine characterized by a methyl group at the meta-position of the phenyl ring. This modification can further enhance the therapeutic potential of peptides by influencing their conformation, hydrophobicity, and interaction with biological targets.[2]

This guide will explore the synthesis, known biological context, and potential therapeutic avenues for this compound, providing a foundational resource for researchers in the field.

Synthesis of this compound

The synthesis of this compound typically involves chiral synthesis or resolution methods to obtain the desired D-enantiomer. While specific, detailed protocols for the direct synthesis of this compound are not extensively reported in readily accessible literature, methods for the synthesis of related phenylalanine derivatives can be adapted.

General Synthetic Strategies

Several established methods for the asymmetric synthesis of amino acids can be applied to produce this compound. These include:

  • Asymmetric Alkylation: This approach often involves the alkylation of a chiral glycine enolate equivalent with 3-methylbenzyl bromide. The use of a chiral auxiliary is crucial for controlling the stereochemistry.

  • Enzymatic Resolution: Racemic mixtures of 3-methyl-phenylalanine can be resolved using enzymes that selectively act on one enantiomer. For instance, acylases can be used to selectively deacylate the N-acyl-L-amino acid, allowing for the separation of the D-enantiomer.

  • Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic reactions to achieve high enantioselectivity. For example, a phenylalanine ammonia lyase (PAL) can be used in a cascade reaction to produce D-phenylalanine derivatives from cinnamic acid precursors.[3]

Illustrative Experimental Protocol: Enzymatic Synthesis of D-Phenylalanine Derivatives

While a specific protocol for this compound is not available, the following protocol for the enzymatic synthesis of D-phenylalanine derivatives provides a relevant methodological framework. This process often involves a multi-enzymatic cascade.[3]

Objective: To synthesize a D-phenylalanine derivative from a corresponding cinnamic acid.

Materials:

  • Substituted cinnamic acid (e.g., 3-methyl-cinnamic acid)

  • Phenylalanine ammonia lyase (PAL)

  • D-amino acid oxidase (DAAO) or L-amino acid deaminase (LAAD)

  • Ammonia source (e.g., ammonium carbonate)

  • Reducing agent (e.g., borane-ammonia complex)

  • Buffer solutions (e.g., Tris-HCl)

  • HPLC with a chiral column for analysis

General Procedure:

  • Enzymatic Amination: The substituted cinnamic acid is incubated with a PAL enzyme in the presence of an ammonia source. This reaction typically produces a racemic or L-enriched mixture of the corresponding phenylalanine derivative.[3]

  • Deracemization/Stereoinversion:

    • Using LAAD: An L-amino acid deaminase can be used to selectively deaminate the L-enantiomer to the corresponding α-keto acid. This intermediate can then be non-selectively reduced back to the racemic amino acid, allowing for dynamic kinetic resolution towards the D-enantiomer when coupled with a D-selective process.[3]

    • Using DAAO: Alternatively, a D-amino acid oxidase can be used in a screening assay to identify PAL variants with higher selectivity for the formation of D-amino acids.[3]

  • Purification: The final product is purified from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.

  • Analysis: The enantiomeric excess and purity of the final product are determined by chiral HPLC.

Enzymatic_Synthesis_of_D_Phenylalanine_Derivatives cluster_amination Enzymatic Amination cluster_deracemization Deracemization Cinnamic_Acid 3-Methyl-Cinnamic Acid PAL_reaction PAL + NH3 Racemic_Phe Racemic 3-Methyl-Phenylalanine L_Phe 3-Methyl-L-phenylalanine D_Phe This compound D_Phe_Final Purified this compound D_Phe->D_Phe_Final Purification LAAD_reaction LAAD Keto_Acid α-Keto Acid Reduction Reduction

Potential Therapeutic Applications & Mechanisms of Action

The primary therapeutic value of this compound lies in its incorporation into peptides to enhance their drug-like properties.[2] Its structural features suggest potential applications in several therapeutic areas, most notably in the treatment of neurological disorders.[2]

Neurological Disorders

The structural similarity of this compound to the endogenous amino acid L-phenylalanine suggests that it may interact with pathways involved in neurotransmitter synthesis and signaling.[2][4] Phenylalanine is a precursor to tyrosine, which is subsequently converted to dopamine, norepinephrine, and epinephrine.[5] Alterations in phenylalanine levels can impact these neurotransmitter systems, a key factor in the pathophysiology of conditions like phenylketonuria (PKU).[4][6]

Potential Mechanisms:

  • Enzyme Inhibition: Phenylalanine and its analogs can act as competitive inhibitors of enzymes involved in amino acid metabolism, such as phenylalanine hydroxylase.[6] While specific data for this compound is lacking, it is plausible that it could modulate the activity of enzymes in neurotransmitter pathways.

  • Neurotransmitter Transport: As an amino acid analog, this compound may compete with endogenous amino acids for transport across the blood-brain barrier, potentially altering the balance of neurotransmitter precursors in the central nervous system.[7]

  • Receptor Modulation: When incorporated into peptides, this compound can alter the peptide's conformation, leading to changes in its binding affinity and activity at neuronal receptors.[1]

Phenylalanine_Metabolism_and_Neurotransmitter_Synthesis Phenylalanine Phenylalanine PAH Phenylalanine Hydroxylase Phenylalanine->PAH Tyrosine Tyrosine TH Tyrosine Hydroxylase Tyrosine->TH L_DOPA L-DOPA DDC DOPA Decarboxylase L_DOPA->DDC Dopamine Dopamine DBH Dopamine β- Hydroxylase Dopamine->DBH Norepinephrine Norepinephrine PNMT Phenylethanolamine N-methyltransferase Norepinephrine->PNMT Epinephrine Epinephrine PAH->Tyrosine TH->L_DOPA DDC->Dopamine DBH->Norepinephrine PNMT->Epinephrine Three_Methyl_D_Phe This compound (Potential Modulator) Three_Methyl_D_Phe->PAH Potential Inhibition Three_Methyl_D_Phe->TH Potential Modulation

Enhancement of Peptide Stability and Efficacy

The incorporation of this compound into peptide sequences is a key strategy to improve their therapeutic potential.

  • Increased Proteolytic Resistance: The D-configuration of the amino acid sterically hinders the recognition and cleavage by most endogenous proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life of the peptide.[1]

  • Conformational Constraint: The methyl group on the phenyl ring can restrict the conformational flexibility of the peptide backbone. This can lock the peptide into a bioactive conformation, leading to increased receptor binding affinity and potency.

  • Modulation of Hydrophobicity: The addition of a methyl group increases the hydrophobicity of the amino acid residue. This can influence the peptide's solubility, membrane permeability, and overall pharmacokinetic profile.[2]

Peptide_Modification_Workflow cluster_properties Properties cluster_improved_properties Improved Properties Native_Peptide Native Peptide (L-amino acids) Modified_Peptide Modified Peptide with This compound Native_Peptide->Modified_Peptide Incorporate 3-Methyl-D-Phe Low_Stability Low Stability (Protease Susceptible) Native_Peptide->Low_Stability High_Flexibility High Flexibility Native_Peptide->High_Flexibility Variable_Activity Variable Activity Native_Peptide->Variable_Activity Enhanced_Stability Enhanced Stability (Protease Resistant) Modified_Peptide->Enhanced_Stability Constrained_Conformation Constrained Conformation Modified_Peptide->Constrained_Conformation Potentially_Increased_Activity Potentially Increased Activity Modified_Peptide->Potentially_Increased_Activity

Quantitative Data

Table 1: Representative Data for Peptides Containing Phenylalanine Analogs (Illustrative)

Peptide/CompoundTargetAssayIC50 / KiReference
β-PAD derivativeEGFRKinase Assay22 nM (IC50)[8]
Phenylalanine derivativeCYP26A1In vitro inhibition<10 µM (IC50)[8]
D-Phe containing peptideOpioid ReceptorsBinding AssayVaries (Ki)[1]

Note: This table is illustrative and does not contain data for this compound itself but for related structures to indicate the type of data that is relevant.

Experimental Protocols

Detailed experimental protocols for assessing the therapeutic potential of this compound would be context-dependent, based on the specific therapeutic area and biological target. Below are generalizable protocols for key experimental assays.

Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of this compound on a target enzyme (e.g., phenylalanine hydroxylase).

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Cofactors required for the enzyme reaction

  • This compound (inhibitor)

  • Assay buffer

  • Detection reagent/system (e.g., spectrophotometer, fluorometer)

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microplate, add the target enzyme, appropriate cofactors, and the various concentrations of this compound or a vehicle control.

  • Pre-incubate the mixture for a defined period at a specific temperature.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Peptide Stability Assay

Objective: To compare the stability of a peptide containing this compound to its native counterpart in the presence of proteases.

Materials:

  • Native peptide and this compound-containing peptide

  • Protease solution (e.g., trypsin, chymotrypsin, or serum)

  • Assay buffer

  • HPLC system with a suitable column

Procedure:

  • Incubate a known concentration of each peptide in the protease solution at a physiological temperature (e.g., 37°C).

  • At various time points, take aliquots of the reaction mixture and quench the protease activity (e.g., by adding acid or a protease inhibitor).

  • Analyze the samples by HPLC to quantify the amount of intact peptide remaining.

  • Plot the percentage of intact peptide remaining against time for both the native and modified peptides.

  • Calculate the half-life (t1/2) of each peptide to compare their stability.

Conclusion and Future Directions

This compound represents a valuable building block for the design of novel peptide and small molecule therapeutics. Its primary utility lies in its ability to enhance metabolic stability and modulate the pharmacological properties of parent molecules. While direct evidence of its therapeutic efficacy as a standalone agent is currently scarce, its incorporation into peptides targeted at neurological and other disorders holds significant promise.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: Incorporating this compound into various peptide scaffolds to systematically evaluate its impact on biological activity and pharmacokinetic properties.

  • Elucidation of Specific Mechanisms: Investigating the precise molecular mechanisms by which this compound-containing molecules exert their effects, including their interactions with specific enzymes and receptors.

  • In Vivo Efficacy Studies: Conducting preclinical studies in relevant animal models to assess the in vivo efficacy, safety, and pharmacokinetic profiles of promising drug candidates containing this compound.[9][10][11][12][13]

  • Development of Optimized Synthesis Protocols: Establishing efficient and scalable synthetic routes for the enantiomerically pure this compound to facilitate its broader use in drug discovery.

By addressing these research gaps, the full therapeutic potential of this compound can be more thoroughly explored and potentially translated into novel clinical applications.

References

The Role of Phenylalanine Derivatives in Neurobiology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Phenylalanine and its Analogs in Neuroscience

Phenylalanine is an essential aromatic amino acid that serves as a precursor for the synthesis of key neurotransmitters, including dopamine, norepinephrine, and epinephrine.[2] Its derivatives, both natural and synthetic, are valuable tools in neurobiology research, offering ways to probe and modulate neuronal function. These compounds are investigated for their potential therapeutic applications in a range of neurological and psychiatric conditions, from Parkinson's disease to depression. This guide explores the mechanisms of action, experimental data, and research methodologies associated with key phenylalanine derivatives.

D-Phenylalanine: Modulator of Neurotransmission and Potential Neuroprotective Agent

D-phenylalanine, the D-isomer of phenylalanine, is not incorporated into proteins but exhibits distinct pharmacological activities. Its primary recognized mechanism in the central nervous system involves the inhibition of enkephalinase, an enzyme that degrades endogenous opioid peptides called enkephalins.[3] By preventing the breakdown of enkephalins, D-phenylalanine can indirectly modulate dopamine pathways, which are implicated in mood and reward.[3]

Quantitative Data Summary:
CompoundAssayTarget/SystemEffectQuantitative ValueReference
D-phenylalanineNeurotransmitter ReleaseK+-evoked 3H-noradrenaline release from rat hypothalamusInhibition3 x 10⁻³ M(Pardal, 1980)
D-phenylalanineCarbonic Anhydrase ActivityHippocampal Carbonic AnhydrasesActivationNot specified[4]
Experimental Protocols:

Neurotransmitter Release Assay (Adapted from Pardal, 1980)

  • Objective: To measure the effect of D-phenylalanine on potassium-evoked neurotransmitter release from brain tissue slices.

  • Tissue Preparation: Slices of rat hypothalamus (or other brain regions of interest) are prepared and incubated with a radiolabeled neurotransmitter (e.g., ³H-noradrenaline).

  • Superfusion: The slices are placed in a superfusion chamber and continuously perfused with a physiological buffer.

  • Stimulation: Depolarization is induced by switching to a high-potassium buffer (e.g., 20 mM K⁺), which triggers neurotransmitter release.

  • Drug Application: D-phenylalanine is added to the perfusion medium at the desired concentration.

  • Sample Collection: Fractions of the superfusate are collected at regular intervals.

  • Quantification: The radioactivity in each fraction is measured using liquid scintillation counting to determine the amount of released neurotransmitter.

  • Data Analysis: The fractional release of the neurotransmitter is calculated and compared between control and D-phenylalanine-treated conditions.

Signaling Pathway:

D_Phenylalanine_Pathway D_Phe D-Phenylalanine Enkephalinase Enkephalinase D_Phe->Enkephalinase Inhibits Enkephalins Enkephalins Enkephalinase->Enkephalins Degrades Opioid_Receptors Opioid Receptors Enkephalins->Opioid_Receptors Activates Dopamine_Modulation Dopamine Pathway Modulation Opioid_Receptors->Dopamine_Modulation Influences

Caption: Putative mechanism of D-Phenylalanine's indirect modulation of dopamine pathways.

L-Phenylalanine: Neurotransmitter Precursor and Modulator of Glutamatergic Transmission

L-phenylalanine is the isomer used in protein synthesis and is the direct precursor to L-tyrosine, which is then converted to L-DOPA and subsequently to dopamine.[2] High concentrations of L-phenylalanine, as seen in the genetic disorder phenylketonuria (PKU), can have profound effects on brain function. Research suggests that elevated L-phenylalanine can competitively inhibit the transport of other large neutral amino acids across the blood-brain barrier and can directly modulate neurotransmitter systems, particularly the N-methyl-D-aspartate (NMDA) receptor.

Quantitative Data Summary:
CompoundAssayTarget/SystemEffectQuantitative Value (IC₅₀)Reference
L-phenylalaninePatch-clamp ElectrophysiologyNMDA-activated currents (INMDA) in cultured rat hippocampal neuronsAttenuation1.71 +/- 0.24 mM[5]
L-phenylalanineIn vivo MicrodialysisDopamine release in rat corpus striatumBiphasic: Increase at 200 mg/kg, Decrease at 1000 mg/kg59% increase (200 mg/kg), 26% decrease (1000 mg/kg)[6]
Experimental Protocols:

In Vivo Microdialysis for Neurotransmitter Release (Adapted from During et al., 1988)

  • Objective: To measure extracellular levels of dopamine and its metabolites in the brain of a freely moving animal following L-phenylalanine administration.

  • Surgical Procedure: A guide cannula is stereotaxically implanted into the target brain region (e.g., corpus striatum) of an anesthetized rat.

  • Microdialysis Probe Insertion: After recovery, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after intraperitoneal administration of L-phenylalanine.

  • Neurochemical Analysis: The concentrations of dopamine, DOPAC, and HVA in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline pre-injection levels.

Signaling Pathway:

L_Phenylalanine_Pathway cluster_synthesis Dopamine Synthesis Pathway cluster_nmda NMDA Receptor Modulation L_Phe L-Phenylalanine L_Tyr L-Tyrosine L_Phe->L_Tyr Phenylalanine Hydroxylase L_DOPA L-DOPA L_Tyr->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase High_L_Phe High L-Phenylalanine Glycine_Site Glycine Binding Site High_L_Phe->Glycine_Site Competes with Glycine NMDA_Receptor NMDA Receptor Glycine_Site->NMDA_Receptor Co-agonist Site

Caption: Dual role of L-Phenylalanine in dopamine synthesis and NMDA receptor modulation.

α-Methyl-D,L-phenylalanine: Phenylalanine Hydroxylase Inhibitor

α-Methyl-D,L-phenylalanine is a synthetic derivative used experimentally to induce a condition that mimics phenylketonuria in animal models. Its primary mechanism of action is the inhibition of phenylalanine hydroxylase, the enzyme that converts L-phenylalanine to L-tyrosine.[7] This leads to an accumulation of phenylalanine in the blood and brain, allowing researchers to study the downstream neurobiological consequences of hyperphenylalaninemia.

Quantitative Data Summary:
CompoundAssayTarget/SystemEffectQuantitative ValueReference
α-methyl-D,L-phenylalanineEnzyme Activity AssayHepatic phenylalanine hydroxylase in newborn miceInhibition65-70% inhibition[7]
α-methyl-D,L-phenylalanine + PhenylalanineIn vivo measurementPhenylalanine concentration in plasma and brain of miceIncrease~40-fold increase[7]
Experimental Protocols:

Induction of Chronic Hyperphenylalanemia in Mice (Adapted from Taub and Johnson, 1975)

  • Objective: To create an animal model of hyperphenylalaninemia to study its effects on brain development and function.

  • Animal Model: Developing mice (e.g., newborn pups).

  • Drug Administration: Daily intraperitoneal injections of a combination of phenylalanine (e.g., 2 mg/g body weight) and α-methyl-D,L-phenylalanine (e.g., 0.43 mg/g body weight).

  • Monitoring: Plasma and brain levels of phenylalanine and tyrosine are measured at various time points to confirm the induction of hyperphenylalaninemia.

  • Endpoint Analysis: Brain tissue can be collected for various analyses, such as measuring polyribosome aggregation, protein synthesis rates, or myelination.

Experimental Workflow:

a_Methyl_Phe_Workflow start Developing Mouse Model injection Daily IP Injection: - Phenylalanine - α-methyl-D,L-phenylalanine start->injection inhibition Inhibition of Phenylalanine Hydroxylase injection->inhibition accumulation Accumulation of Phenylalanine in Blood and Brain inhibition->accumulation analysis Neurobiological Analysis: - Protein Synthesis - Myelination - Neurotransmitter Levels accumulation->analysis

Caption: Experimental workflow for inducing and studying hyperphenylalaninemia.

Conclusion and Future Directions

While specific research on 3-Methyl-D-phenylalanine is limited, the study of related phenylalanine derivatives has provided significant insights into fundamental neurobiological processes. D-phenylalanine's role in modulating endogenous opioid systems, L-phenylalanine's dual function as a neurotransmitter precursor and a modulator of glutamatergic signaling, and the utility of α-methyl-D,L-phenylalanine in modeling metabolic neurological disorders highlight the diverse research applications of this class of compounds.

Future research could focus on systematically characterizing the neuropharmacological profile of this compound and other methylated derivatives. Key areas of investigation should include:

  • Receptor Binding Assays: Determining the binding affinities of these compounds for a wide range of CNS receptors, including glutamate, dopamine, and opioid receptors.

  • Neurotransmitter Dynamics: Utilizing in vivo microdialysis to assess the effects of these compounds on the release and metabolism of key neurotransmitters.

  • Behavioral Pharmacology: Evaluating the effects of these compounds in animal models of neurological and psychiatric disorders to identify potential therapeutic applications.

A deeper understanding of the structure-activity relationships within the phenylalanine family of compounds will be crucial for the rational design of novel neurotherapeutics.

References

A Technical Guide to the Stereochemistry of 3-Methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the stereochemical properties of 3-Methyl-D-phenylalanine, an unnatural amino acid of significant interest in medicinal chemistry and peptide design. Understanding its three-dimensional structure is critical for its application in developing stable, effective, and specific therapeutic agents.

Core Stereochemistry and Nomenclature

This compound is a derivative of the essential amino acid L-phenylalanine. The core of its stereochemistry lies at the alpha-carbon (Cα), the chiral center bonded to the amino group, the carboxylic acid group, the hydrogen atom, and the 3-methylbenzyl side chain.

The "D" designation in its name refers to its stereochemical relationship to D-glyceraldehyde. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on the α-carbon give it an (R) configuration. Therefore, the systematic IUPAC name for this compound is (2R)-2-amino-3-(3-methylphenyl)propanoic acid [1]. Its enantiomer, 3-Methyl-L-phenylalanine, possesses the opposite (S) configuration at the alpha-carbon[2][3]. This enantiomeric distinction is crucial as it dictates the molecule's interaction with chiral biological systems such as enzymes and receptors.

Figure 1: Enantiomers of 3-Methylphenylalanine.

Physicochemical and Spectroscopic Data

The introduction of a methyl group on the phenyl ring and the specific D-configuration influence the molecule's physical properties. The following table summarizes key quantitative data for this compound.

PropertyValueSource
IUPAC Name (2R)-2-amino-3-(3-methylphenyl)propanoic acidPubChem[1]
Synonyms D-Phe(3-Me)-OH, m-Methyl-D-phenylalanine, H-D-Phe(3-Me)-OHChem-Impex[4]
Molecular Formula C₁₀H₁₃NO₂PubChem[1]
Molecular Weight 179.22 g/mol PubChem[1][3]
CAS Number 114926-39-5Chem-Impex[4]
Melting Point 226 - 231 °CChem-Impex[4]
Appearance Beige powderChem-Impex[4]
Purity ≥ 99% (by HPLC)Chem-Impex[4]

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure this compound often involves the preparation of a racemic mixture (DL-3-methylphenylalanine), followed by chiral resolution. A modern and efficient approach involves chemoenzymatic methods.

This protocol is adapted from methodologies using Phenylalanine Ammonia Lyase (PAL) enzymes for the asymmetric amination of cinnamic acids, coupled with a deracemization process to enhance the yield of the D-enantiomer[5][6].

  • Enzymatic Amination : A substituted cinnamic acid (e.g., 3-methyl-cinnamic acid) is subjected to amination using a PAL enzyme. While most wild-type PALs favor the L-enantiomer, engineered variants or specific reaction conditions can produce the D-enantiomer[5].

  • Reaction Mixture : The substrate is dissolved in an ammonium buffer (e.g., NH₄)₂SO₄ at an optimized pH (e.g., pH 8.0-9.0) and temperature (e.g., 55°C)[7]. The PAL enzyme is added to initiate the reaction.

  • Chemoenzymatic Deracemization : To increase the yield of the D-enantiomer, the reaction is coupled with a deracemization system. This involves:

    • Stereoselective Oxidation : A D-Amino Acid Oxidase (DAAO) is used to selectively oxidize the undesired L-enantiomer back to the corresponding imino acid[5].

    • Non-selective Reduction : A non-chiral reducing agent, such as ammonia-borane (NH₃:BH₃), is added to the mixture. This agent reduces the imino acid back to the racemic amino acid, making the L-enantiomer available for another cycle of conversion[5][6].

  • Purification and Analysis : The reaction is monitored by chiral HPLC. Once equilibrium is reached with a high enantiomeric excess (ee) of the D-product, the reaction is stopped. The product is then purified using standard techniques like ion-exchange chromatography.

chemoenzymatic_workflow cluster_synthesis Synthesis & Resolution cluster_deracemization Deracemization Cycle start 3-Methyl-Cinnamic Acid + Ammonia pal Phenylalanine Ammonia Lyase (PAL) Enzymatic Amination start->pal Substrate racemate DL-3-Methylphenylalanine (Mixture of L and D) pal->racemate Product l_isomer L-Enantiomer (Undesired) racemate->l_isomer Separation d_isomer D-Enantiomer (Desired Product) racemate->d_isomer Isolation daao D-Amino Acid Oxidase (DAAO) Stereoselective Oxidation l_isomer->daao imino_acid Imino Acid Intermediate daao->imino_acid reducer Non-selective Reduction (e.g., NH₃:BH₃) imino_acid->reducer reducer->racemate Recycle caption Workflow for the chemoenzymatic synthesis and resolution of this compound.

Figure 2: Chemoenzymatic synthesis and deracemization workflow.

Biological Significance and Differential Activity

The stereochemistry of amino acids is paramount to their biological function. L-amino acids are the canonical building blocks of proteins, whereas D-amino acids play distinct roles in neurotransmission and bacterial cell walls, and are often used in peptide-based drugs to confer resistance to enzymatic degradation[5][8].

This compound, as an analog of phenylalanine, is expected to interact with systems that transport or bind natural amino acids. One of the most relevant systems is the L-type Amino Acid Transporter 1 (LAT1) , which is overexpressed in many cancer cells and at the blood-brain barrier, making it a key target for drug delivery[9].

The introduction of substituents on the phenyl ring and the specific stereochemistry can alter the affinity and selectivity for such transporters. Studies on similar phenylalanine analogs show that modifications can significantly impact transport kinetics[9]. It is plausible that this compound acts as a competitive inhibitor or a substrate for transporters like LAT1, potentially affecting the uptake of essential amino acids like L-leucine or other therapeutic agents.

signaling_pathway cluster_membrane Cell Membrane lat1 LAT1 Transporter intracellular Intracellular Space transport_out Cellular Uptake & Metabolic Processes lat1->transport_out inhibition_out Inhibition of Substrate Transport lat1->inhibition_out extracellular Extracellular Space l_leucine L-Leucine (Natural Substrate) l_leucine->lat1 Binds & Transports d_3me_phe This compound (Analog) d_3me_phe->lat1 Competitive Binding

Figure 3: Competitive interaction with the LAT1 amino acid transporter.

References

A Technical Guide to Sourcing and Utilizing High-Purity D-3-Methylphenylalanine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: D-3-Methylphenylalanine is a non-proteinogenic amino acid, a derivative of D-phenylalanine with a methyl group at the meta-position of the phenyl ring. This structural modification imparts unique hydrophobic properties and steric bulk, making it a valuable building block in pharmaceutical and biotechnological research.[1] Its applications range from the synthesis of novel peptides and peptidomimetics with enhanced stability and bioactivity to its use in neuroscience research investigating neurotransmitter pathways.[1] For researchers, scientists, and drug development professionals, securing a reliable supply of high-purity D-3-Methylphenylalanine is a critical first step for successful experimental outcomes. This guide provides an in-depth overview of commercial suppliers, key quality-control methodologies, and relevant biological pathways.

Commercial Sourcing of High-Purity D-3-Methylphenylalanine

The procurement of specialty chemicals like D-3-Methylphenylalanine requires careful consideration of purity, documentation, and supplier reliability. The market includes direct manufacturers, often based in regions with large-scale chemical production capabilities, and chemical catalog companies that distribute products from various sources.[2][3]

Key Product Specifications: When sourcing D-3-Methylphenylalanine, verifying its key identifiers and purity specifications is essential. High-purity grades, typically required for research and pharmaceutical applications, are generally ≥98%.[4][]

ParameterSpecificationSource(s)
IUPAC Name (2R)-2-amino-3-(3-methylphenyl)propanoic acid[6]
Synonyms (R)-2-Amino-3-(m-tolyl)propanoic acid, 3-Methyl-D-phenylalanine[4][6]
CAS Number 114926-39-5[2][6]
Molecular Formula C₁₀H₁₃NO₂[4][6]
Molecular Weight 179.22 g/mol [4][6]
Typical Purity ≥97% to ≥98% (HPLC/GC)[2][3][4]
Appearance White to off-white or light yellow powder/solid[][7]

Supplier Evaluation Workflow: Selecting a suitable supplier involves a systematic evaluation of product quality, documentation, and supply chain reliability. A logical workflow for this process is outlined below.

G Start Identify Potential Suppliers (Manufacturers, Distributors) RequestInfo Request Technical Data: - Certificate of Analysis (CoA) - Purity (HPLC/NMR data) - Specifications Start->RequestInfo Initial Screening EvalData Evaluate Technical Data - Purity meets requirements? - Batch-to-batch consistency? - Correct isomer confirmed? RequestInfo->EvalData AssessSupplier Assess Supplier Reliability - Lead times - Scalability (Bulk pricing?) - Quality control measures EvalData->AssessSupplier Decision Supplier Meets Criteria? AssessSupplier->Decision Select Select Supplier & Procure Decision->Select Yes Reject Continue Search Decision->Reject No Reject->Start

Caption: A workflow for the evaluation and selection of a commercial supplier for high-purity D-3-Methylphenylalanine.

Key Methodologies and Protocols

The utility of D-3-Methylphenylalanine in sensitive applications necessitates robust methods for its synthesis and purity verification.

Synthesis of High-Purity D-3-Methylphenylalanine

Producing enantiomerically pure D-amino acids is a significant challenge. Modern approaches often employ chemoenzymatic methods to achieve high yields and excellent optical purity.[8][9] These multi-step processes may combine chemical synthesis steps with enzymatic reactions for stereoselective transformations.

A generalized chemoenzymatic workflow can be visualized as follows:

G Start Starting Material (e.g., Substituted Cinnamic Acid) Step1 Enzymatic Amination (e.g., Phenylalanine Ammonia Lyase - PAL) Start->Step1 Product1 Racemic Mixture (D/L-3-Methylphenylalanine) Step1->Product1 Step2 Enzymatic Deracemization 1. Stereoselective Oxidation (D-Amino Acid Oxidase) 2. Non-selective Reduction (e.g., NH3:BH3) Product1->Step2 Product2 Enantiomerically Enriched D-3-Methylphenylalanine Step2->Product2 Step3 Purification (e.g., Crystallization, Chromatography) Product2->Step3 FinalProduct High-Purity D-3-Methylphenylalanine (≥98%) Step3->FinalProduct

Caption: A generalized chemoenzymatic cascade for the synthesis of high-purity D-phenylalanine derivatives.

Purity Determination: An Exemplary Analytical Protocol

Verifying the purity and confirming the identity of D-3-Methylphenylalanine is crucial. Reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this purpose.[10]

Detailed Protocol: LC-MS/MS for Purity Analysis

This protocol is adapted from established methods for analyzing similar phenylalanine derivatives in complex matrices.[10]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of a sample solution, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute to precipitate any proteins and ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
    • Mobile Phase A: 0.1% Formic Acid in Water.
    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
    • Gradient: A linear gradient from low to high concentration of Mobile Phase B.
    • Flow Rate: 0.4 mL/min.
    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • Precursor Ion (Q1): m/z of protonated D-3-Methylphenylalanine (C₁₀H₁₃NO₂ + H⁺).
    • Product Ion (Q3): A characteristic fragment ion generated from the precursor.

The workflow for this analytical method is depicted below.

G Start Sample of D-3-Methylphenylalanine Prep Sample Preparation (e.g., Protein Precipitation) Start->Prep Inject Injection into LC-MS/MS System Prep->Inject LC LC Separation (Reversed-Phase C18 Column) Inject->LC MS1 Mass Spectrometry 1. ESI+ Ionization 2. Q1: Precursor Ion Selection LC->MS1 MS2 Mass Spectrometry 1. Fragmentation 2. Q3: Product Ion Detection (MRM) MS1->MS2 Data Data Acquisition & Analysis (Quantification & Purity Assessment) MS2->Data Result Purity Report Data->Result

Caption: Standard workflow for the analytical validation of D-3-Methylphenylalanine purity using LC-MS/MS.

Biological Context: The mTOR Signaling Pathway

Phenylalanine and its derivatives are not merely building blocks; they can also act as signaling molecules. Phenylalanine, for instance, has been shown to regulate milk protein synthesis in bovine mammary epithelial cells through the mechanistic target of rapamycin (mTOR) signaling pathway.[11] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. Understanding this pathway is relevant for researchers using D-3-Methylphenylalanine in cell-based assays.

The activation of mTOR complex 1 (mTORC1) by amino acids like phenylalanine leads to the phosphorylation of key downstream effectors, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting mRNA translation and protein synthesis.[11]

G Phe Phenylalanine (or derivative) LAT1 LAT1 Transporter Phe->LAT1 Uptake mTORC1 mTORC1 LAT1->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates E4BP1 4E-BP1 mTORC1->E4BP1 Phosphorylates pS6K1 p-S6K1 (Active) S6K1->pS6K1 Translation mRNA Translation & Protein Synthesis pS6K1->Translation Promotes p4EBP1 p-4E-BP1 (Inactive) E4BP1->p4EBP1 eIF4E eIF4E E4BP1->eIF4E Inhibits p4EBP1->eIF4E Releases eIF4E->Translation Initiates

Caption: The LAT1-mTOR signaling pathway, which can be activated by phenylalanine to promote protein synthesis.

References

Methodological & Application

Protocol for the Efficient Coupling of 3-Methyl-D-phenylalanine with Fmoc Protection

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the N-terminal Fmoc protection of 3-Methyl-D-phenylalanine (3-Me-D-Phe), yielding Fmoc-3-Me-D-Phe-OH. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for orthogonal protection strategies in complex peptide synthesis.[1] The incorporation of non-canonical amino acids like this compound is a key strategy in medicinal chemistry to enhance peptide stability, receptor affinity, and pharmacokinetic profiles.

This protocol details two common and effective methods for the synthesis of Fmoc-3-Me-D-Phe-OH, utilizing either 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) as the Fmoc-donating reagent.[1][2] The procedures outlined are based on well-established Schotten-Baumann conditions, which involve the acylation of the amino acid in a basic aqueous-organic biphasic system.[1]

Data Presentation

The following table summarizes key quantitative data for the resulting Fmoc-3-Methyl-D-phenylalanine, compiled from various chemical suppliers. This data is crucial for the characterization and quality control of the final product.

ParameterValueReference
Molecular Formula C₂₅H₂₃NO₄--INVALID-LINK--
Molecular Weight 401.46 g/mol --INVALID-LINK--
Appearance White to off-white solid/powder--INVALID-LINK--
Purity ≥97% to ≥99.5% (HPLC/Chiral HPLC)--INVALID-LINK--, --INVALID-LINK--
Melting Point 136 - 142 °C--INVALID-LINK--
Optical Rotation [α]D²⁰ = +7 ± 2° (c=1 in MeOH)--INVALID-LINK--

Experimental Protocols

The following are detailed methodologies for the synthesis of Fmoc-3-Me-D-Phe-OH.

Protocol 1: Using Fmoc-OSu (Recommended for higher purity)

This method is generally preferred as it minimizes the formation of side products.[1]

Materials:

  • This compound

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.05 equivalents)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolution of Amino Acid: Dissolve this compound (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir the mixture at room temperature until the amino acid is completely dissolved.[1][2]

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the cooled amino acid solution over a period of 30-60 minutes with vigorous stirring.[2]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 12-18 hours).[2]

  • Work-up:

    • Dilute the reaction mixture with deionized water.

    • Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted Fmoc-OSu and by-products.

  • Acidification and Precipitation:

    • Collect the aqueous layer and cool it in an ice bath.

    • Acidify the solution to a pH of approximately 2 by the slow, dropwise addition of 1 M HCl. A white precipitate of Fmoc-3-Me-D-Phe-OH will form.[2]

  • Isolation and Drying:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold deionized water to remove any inorganic salts.[2]

    • Dry the product under vacuum to a constant weight.

  • Purification (Optional but Recommended):

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a highly pure product.

Protocol 2: Using Fmoc-Cl

This method is also effective but may require more careful control of reaction conditions to minimize hydrolysis of the Fmoc-Cl reagent.

Materials:

  • This compound

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.0 equivalent)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Diethyl ether

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Dissolution of Amino Acid: In a flask, dissolve this compound (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Fmoc-Cl: In a separate flask, dissolve Fmoc-Cl (1.0 equivalent) in 1,4-dioxane. Add this solution dropwise to the vigorously stirred amino acid solution at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 4 hours, and then allow it to warm to room temperature and stir for an additional 18 hours.

  • Work-up:

    • Add a significant volume of water (e.g., 400 mL for a ~5 mmol scale reaction) to the reaction mixture.

    • Wash the aqueous solution twice with diethyl ether to remove impurities.

  • Acidification and Precipitation:

    • Acidify the aqueous layer with concentrated HCl until a pH of ~2 is reached, which will cause the product to precipitate.

  • Isolation and Drying:

    • Filter the precipitate and wash it thoroughly with water.

    • Dry the collected solid under vacuum.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and the experimental workflow.

Fmoc Protection of this compound Chemical Reaction Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product AminoAcid This compound Product Fmoc-3-Me-D-Phe-OH AminoAcid->Product + FmocReagent Fmoc-OSu or Fmoc-Cl FmocReagent->Product Base Base (e.g., NaHCO₃) Solvent Solvent (e.g., Dioxane/Water)

Fmoc protection reaction of this compound.

Experimental Workflow Synthesis and Purification Workflow start Start dissolve Dissolve 3-Me-D-Phe in Base/Solvent start->dissolve cool Cool to 0-5 °C dissolve->cool add_fmoc Add Fmoc Reagent (Fmoc-OSu or Fmoc-Cl) cool->add_fmoc react React Overnight at RT add_fmoc->react workup Aqueous Work-up (Wash with Ether) react->workup acidify Acidify to pH ~2 with HCl workup->acidify precipitate Precipitation of Product acidify->precipitate filter Filter and Wash Precipitate precipitate->filter dry Dry Under Vacuum filter->dry purify Optional: Recrystallize dry->purify end Pure Fmoc-3-Me-D-Phe-OH dry->end No purify->end Yes

Step-by-step workflow for the synthesis of Fmoc-3-Me-D-Phe-OH.

References

Application Notes and Protocols: The Use of 3-Methyl-D-phenylalanine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids (UAAs) into peptide-based drug candidates is a powerful strategy to enhance their therapeutic properties. 3-Methyl-D-phenylalanine, a non-proteinogenic amino acid, offers unique structural and physicochemical characteristics that can be leveraged to improve peptide stability, receptor affinity, and overall pharmacokinetic profiles. The methyl group on the phenyl ring enhances hydrophobicity, which can lead to improved interactions with biological targets, while the D-configuration provides resistance to enzymatic degradation by proteases.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in drug design, with a focus on its application in targeting G-protein coupled receptors (GPCRs).

Key Advantages of Incorporating this compound

  • Enhanced Enzymatic Stability: The D-isomeric form of the amino acid confers significant resistance to cleavage by endogenous proteases, which primarily recognize L-amino acids. This leads to a longer plasma half-life and improved bioavailability of the peptide therapeutic.

  • Modulation of Receptor Binding and Activity: The introduction of the 3-methyl group on the phenyl ring can alter the conformational properties of the peptide. This modification can lead to changes in receptor binding affinity and can influence whether the peptide acts as an agonist or an antagonist.

  • Improved Pharmacokinetic Properties: By increasing stability and modifying hydrophobicity, the incorporation of this compound can lead to more favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

Applications in Drug Design

Peptides containing this compound have shown potential in various therapeutic areas, particularly in the development of analogs for peptide hormones that target GPCRs. Notable examples include analogs of Gonadotropin-Releasing Hormone (GnRH) and somatostatin, where this UAA can enhance receptor binding and prolong the duration of action.

Quantitative Data on Related Phenylalanine Analogs

While specific quantitative data for peptides containing this compound is not widely available in public literature, data from closely related analogs demonstrate the potential benefits of such modifications. The following tables summarize findings for peptides containing D-phenylalanine and a methylated L-phenylalanine analog, mesitylalanine.

Table 1: Binding Affinities of D-Phenylalanine-Containing GnRH Analogs

Peptide/AnalogTarget ReceptorBinding Affinity (Kᵢ, nM)
DOTA-Ahx-(D-Lys⁶-GnRH1)GnRH Receptor36.1
DOTA-D-Phe-Ahx-(D-Lys⁶-GnRH)GnRH Receptor16.3
DOTA-Ahx-D-Phe-(D-Lys⁶-GnRH)GnRH Receptor7.6[3]
This table illustrates the improvement in binding affinity upon the introduction of D-phenylalanine into a GnRH analog.

Table 2: Binding Affinities of Mesitylalanine (Msa)-Containing Somatostatin Analogs

Peptide/AnaloghSST1 (IC₅₀, nM)hSST2 (IC₅₀, nM)hSST3 (IC₅₀, nM)hSST4 (IC₅₀, nM)hSST5 (IC₅₀, nM)
Somatostatin-141.8 ± 0.20.4 ± 0.11.1 ± 0.31.5 ± 0.40.6 ± 0.1
[Msa⁶]-SRIF>1000120 ± 20>1000>1000350 ± 50
[D-Trp⁸, Msa¹¹]-SRIF150 ± 300.8 ± 0.225 ± 580 ± 155 ± 1
[Msa = 2,4,6-trimethyl-L-phenylalanine; SRIF = Somatostatin]
This table, adapted from a study on a methylated phenylalanine analog, shows how such modifications can alter receptor binding profiles.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the manual synthesis of a peptide incorporating Fmoc-D-Phe(3-Me)-OH using the Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Phe(3-Me)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (v/v) for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-D-Phe(3-Me)-OH at the desired position.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Start Start: Swell Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Wash with DMF Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Washing1->Coupling Washing2 Wash with DMF/DCM Coupling->Washing2 Repeat_Check Last Amino Acid? Washing2->Repeat_Check Repeat_Check->Fmoc_Deprotection No Final_Deprotection Final Fmoc Deprotection Repeat_Check->Final_Deprotection Yes Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Precipitation & Purification (Ether & RP-HPLC) Cleavage->Purification End End: Characterize Peptide Purification->End

Solid-Phase Peptide Synthesis Workflow.
Protocol 2: Receptor Binding Assay (Competitive Inhibition)

This protocol is for determining the binding affinity (Kᵢ) of a peptide containing this compound to a GPCR, using a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the target GPCR (e.g., [¹²⁵I]-ligand)

  • Unlabeled peptide containing this compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Termination of Binding: Terminate the binding reaction by rapid filtration through the 96-well filter plate, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

  • Quantification: After drying the filters, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific binding in the presence of a high concentration of an unlabeled standard ligand.

    • Subtract non-specific binding from total binding to get specific binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled peptide concentration.

    • Determine the IC₅₀ value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radiolabeled ligand and Kₐ is its dissociation constant.

Signaling Pathway Modulation: GnRH Receptor

The Gonadotropin-Releasing Hormone (GnRH) receptor is a GPCR that plays a crucial role in the reproductive endocrine system. Analogs of GnRH are used to treat hormone-dependent diseases. The incorporation of D-amino acids, such as D-phenylalanine and its derivatives, is a common strategy to create potent and long-lasting GnRH receptor antagonists.

Upon binding of a GnRH analog to its receptor on pituitary gonadotrope cells, a conformational change in the receptor activates intracellular G-proteins, primarily Gαq/11. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). GnRH antagonists containing UAAs like this compound block this pathway by competitively inhibiting the binding of native GnRH.

GnRH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnRH_Analog GnRH Analog (e.g., with 3-Me-D-Phe) GnRH_Receptor GnRH Receptor (GPCR) GnRH_Analog->GnRH_Receptor Binds G_Protein Gαq/11 Gβγ GnRH_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK pathway) Ca_Release->Downstream PKC->Downstream Gene_Expression Altered Gene Expression (LH & FSH synthesis) Downstream->Gene_Expression

GnRH Receptor Signaling Pathway.

Conclusion

This compound is a valuable unnatural amino acid for peptide-based drug design. Its incorporation can significantly enhance the stability and modulate the receptor binding affinity of peptides, making it a key tool for developing novel therapeutics with improved pharmacokinetic and pharmacodynamic properties. The provided protocols offer a framework for the synthesis and evaluation of peptides containing this promising building block.

References

Application Note & Protocol: Quantification of 3-Methyl-D-phenylalanine using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-D-phenylalanine is a non-proteinogenic amino acid of significant interest in pharmaceutical research and drug development due to its potential use as a building block in peptide and small molecule synthesis. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for the quantification of this compound in various matrices using a robust and sensitive High-Performance Liquid Chromatography (HPLC) method. The described method leverages a chiral stationary phase to ensure the selective quantification of the D-enantiomer.

Principle of the Method

This method employs a chiral High-Performance Liquid Chromatography (HPLC) system for the enantioselective separation and quantification of this compound. The separation is achieved on a chiral stationary phase (CSP) that exhibits differential interactions with the D- and L-enantiomers, allowing for their baseline resolution. Detection is performed using an ultraviolet (UV) detector, as the aromatic ring of this compound provides sufficient chromophoric activity for sensitive detection. For biological samples, a protein precipitation step is included for sample cleanup prior to HPLC analysis.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • 3-Methyl-L-phenylalanine (for selectivity testing)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ammonium acetate

  • Glacial acetic acid

  • Ultrapure water (18.2 MΩ·cm)

  • Perchloric acid or Trichloroacetic acid (for protein precipitation)

  • 0.22 µm syringe filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1200 Series, Shimadzu Prominence, or equivalent
Column Chiral Stationary Phase (CSP), e.g., Teicoplanin-based (e.g., Chirobiotic T) or Cyclodextrin-based (e.g., Astec CYCLOBOND)
Mobile Phase Isocratic: Acetonitrile/Ammonium acetate buffer (e.g., 75:25, v/v). The exact ratio may require optimization.[1][2]
Buffer preparation: e.g., 50 mM Ammonium acetate, pH adjusted to 4.5 with glacial acetic acid.
Flow Rate 1.0 mL/min
Column Temperature 25 °C (may be optimized between 20-30 °C for better resolution)[1]
Detection Wavelength 215 nm or 254 nm[3][4]
Injection Volume 10 µL
Run Time Approximately 15 minutes (adjust as needed to ensure elution of all components)
Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase diluent (e.g., 50:50 acetonitrile/water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase diluent to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation (from a biological matrix, e.g., plasma)
  • Protein Precipitation: To 100 µL of plasma sample, add 200 µL of cold acetonitrile or 10% trichloroacetic acid.[4][5]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Injection: Inject the filtered sample into the HPLC system.

Method Validation Parameters

For quantitative analysis, the method should be validated according to standard guidelines. Key parameters to evaluate include:

Table 2: Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.998[1]
Accuracy The closeness of the test results obtained by the method to the true value.Recovery between 85-115%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 15% (within and between runs)
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte. Baseline resolution from the L-enantiomer.

Data Presentation

The quantitative data obtained from the analysis should be summarized for clarity and easy comparison.

Table 3: Example Calibration Curve Data for this compound

Standard Concentration (µg/mL)Peak Area (arbitrary units)
0.115,234
0.576,170
1.0151,987
5.0759,935
10.01,520,112
50.07,605,560
100.015,210,890

Table 4: Example Quantification Results from Spiked Plasma Samples

Sample IDSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
QC Low1.00.9898.0
QC Mid10.010.2102.0
QC High50.048.597.0

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (e.g., Plasma) precipitation Protein Precipitation (Acetonitrile or TCA) sample->precipitation vortex Vortex precipitation->vortex centrifuge Centrifugation (10,000 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Syringe Filtration (0.22 µm) supernatant->filter hplc_vial HPLC Vial filter->hplc_vial hplc_injection HPLC Injection and Analysis hplc_vial->hplc_injection

Caption: Workflow for the preparation of biological samples for HPLC analysis.

HPLC Analysis Logical Flow

hplc_analysis_flow mobile_phase Mobile Phase (Acetonitrile/Buffer) pump HPLC Pump (1.0 mL/min) mobile_phase->pump autosampler Autosampler (10 µL Injection) pump->autosampler column Chiral HPLC Column (e.g., Teicoplanin-based) autosampler->column detector UV Detector (215 nm) column->detector data_system Data Acquisition and Processing detector->data_system

Caption: Logical flow of the HPLC system for the analysis of this compound.

References

Application Notes and Protocols for Chiral Separation of 3-Methyl-D-phenylalanine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral separation of 3-Methyl-D-phenylalanine enantiomers. The methodologies outlined herein are based on established chromatographic techniques for phenylalanine derivatives and are intended to serve as a comprehensive guide for developing and optimizing enantioselective separation methods.

Introduction to Chiral Separation of Phenylalanine Analogs

This compound is a non-proteinogenic amino acid that, like other chiral molecules, can exhibit distinct pharmacological and toxicological profiles for each of its enantiomers. Consequently, the ability to separate and quantify these enantiomers is crucial in drug discovery, development, and quality control. The primary techniques for chiral separation include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), often employing chiral stationary phases (CSPs) or chiral additives to the mobile phase or background electrolyte.

This document details protocols for each of these techniques, adapted from established methods for closely related phenylalanine derivatives due to the limited availability of specific protocols for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the enantioseparation of amino acids. The use of chiral stationary phases (CSPs) is the most common approach. Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, have shown broad enantioselectivity for N-acylated amino acids and underivatized amino acids.[1][2]

Data Presentation: HPLC Conditions
ParameterMethod 1: Teicoplanin-Based CSPMethod 2: Cyclodextrin-Based CSP
Chiral Stationary Phase CHIROBIOTIC® T (Teicoplanin)[2]β-cyclodextrin based CSP
Column Dimensions 25 cm x 4.6 mm I.D., 5 µm[3]-
Mobile Phase Methanol/Acetic Acid/Triethylamine (e.g., 100/0.02/0.01, v/v/v)Acetonitrile/Water (e.g., 75/25, v/v)[4]
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C[3]23 °C[4]
Detection UV at 254 nm or 260 nm[1][3]UV at 210 nm[5]
Injection Volume 5-10 µL-
Expected Resolution (Rs) > 1.5 for similar compounds[6]1.59 for phenylalanine[4]
Experimental Protocol: HPLC with Teicoplanin-Based CSP

This protocol is adapted from methods for N-acetyl-phenylalanine and other amino acid derivatives.[1][2]

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.
  • CHIROBIOTIC® T column (25 cm x 4.6 mm I.D., 5 µm).
  • Analytical balance, volumetric flasks, and syringes.
  • Methanol (HPLC grade), Acetic Acid (glacial), Triethylamine (TEA).
  • 3-Methyl-D,L-phenylalanine standard.

2. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing methanol, acetic acid, and triethylamine. A common starting composition is 100% methanol with 0.02% acetic acid and 0.01% triethylamine.
  • Degas the mobile phase using sonication or vacuum filtration.

3. Sample Preparation:

  • Accurately weigh and dissolve the 3-Methyl-D,L-phenylalanine sample in the mobile phase to a concentration of approximately 1 mg/mL.

4. HPLC Analysis:

  • Equilibrate the CHIROBIOTIC® T column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
  • Set the column temperature to 25 °C.
  • Set the UV detector to a wavelength of 260 nm.
  • Inject 10 µL of the prepared sample.
  • Run the analysis and record the chromatogram.

5. Data Analysis:

  • Identify the peaks corresponding to the D- and L-enantiomers based on their retention times.
  • Calculate the resolution (Rs) between the enantiomeric peaks.
  • Determine the enantiomeric purity by calculating the peak area percentage of each enantiomer.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phase (e.g., MeOH/HOAc/TEA) Equilibrate Equilibrate Column (CHIROBIOTIC® T) MobilePhase->Equilibrate SamplePrep Prepare Sample (1 mg/mL in Mobile Phase) Inject Inject Sample (10 µL) SamplePrep->Inject Equilibrate->Inject Separate Chiral Separation Inject->Separate Detect UV Detection (260 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Resolution (Rs) & Enantiomeric Purity Integrate->Calculate

Caption: Workflow for HPLC chiral separation.

Supercritical Fluid Chromatography (SFC) / Ultra-Performance Convergence Chromatography (UPC²)

SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[7] UPC² is a modern form of SFC that utilizes sub-2-µm particles for higher efficiency.

Data Presentation: SFC/UPC² Conditions
ParameterMethod 1: Preparative SFC for β-MethylphenylalanineMethod 2: Analytical UPC² for Phenylalanine Methyl Esters
Chiral Stationary Phase Daicel Chiralpak AD-H[8]CHIRALPAK ID
Column Dimensions 20 mm x 250 mm[8]4.6 mm x 100 mm, 3 µm
Mobile Phase A Supercritical CO₂Supercritical CO₂
Mobile Phase B (Modifier) 50:50 Methanol/Ethanol[8]Methanol with 0.1% NH₄OH
Composition -90% A, 10% B (Isocratic)
Flow Rate -1.5 mL/min
Back Pressure -2500 psi
Column Temperature -40 °C
Detection UVUV at 210 nm
Injection Volume Stacked injections[8]4 µL
Experimental Protocol: Analytical UPC²

This protocol is adapted from a method for the chiral separation of D- and L-phenylalanine methyl esters.

1. Instrumentation and Consumables:

  • ACQUITY UPC² system with a photodiode array (PDA) detector.
  • CHIRALPAK ID column (4.6 x 100 mm, 3 µm).
  • Supercritical CO₂ (SFC grade).
  • Methanol (HPLC grade), Ammonium Hydroxide (NH₄OH).
  • 3-Methyl-D,L-phenylalanine standard.

2. Mobile Phase Preparation:

  • Mobile Phase A: Supercritical CO₂.
  • Mobile Phase B (Modifier): Methanol with 0.1% Ammonium Hydroxide.

3. Sample Preparation:

  • Dissolve the 3-Methyl-D,L-phenylalanine sample in isopropanol with 0.1% triethanolamine to a concentration of approximately 1 mg/mL.

4. UPC² Analysis:

  • Set the column temperature to 40 °C.
  • Set the isocratic mobile phase composition to 90% Mobile Phase A and 10% Mobile Phase B.
  • Set the flow rate to 1.5 mL/min.
  • Set the back pressure to 2500 psi.
  • Equilibrate the column until a stable baseline is achieved.
  • Set the UV detection wavelength to 210 nm.
  • Inject 4 µL of the prepared sample.
  • Record the chromatogram.

5. Data Analysis:

  • Identify and integrate the peaks for the D- and L-enantiomers.
  • Calculate the resolution and enantiomeric excess.

Experimental Workflow: SFC/UPC²

SFC_Workflow cluster_prep Preparation cluster_analysis UPC² Analysis cluster_data Data Analysis MobilePhase Prepare Modifier (e.g., MeOH with 0.1% NH₄OH) SystemSetup System Setup (CO₂, Modifier, Flow, Pressure) MobilePhase->SystemSetup SamplePrep Prepare Sample (1 mg/mL in Isopropanol) Inject Inject Sample (4 µL) SamplePrep->Inject SystemSetup->Inject Separate Chiral Separation on CHIRALPAK ID Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Resolution & Enantiomeric Excess Integrate->Calculate

Caption: Workflow for SFC/UPC² chiral separation.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that is well-suited for the analysis of charged species like amino acids. Chiral separation is typically achieved by adding a chiral selector to the background electrolyte (BGE).[9]

Data Presentation: CE Conditions
ParameterMethod for Phenylalanine and Tryptophan
Chiral Selector β-Cyclodextrin (β-CD) and a Chiral Ionic Liquid ([TBA][L-ASP])[7]
Background Electrolyte (BGE) 15 mM Sodium Tetraborate, 5 mM β-CD, 4 mM Chiral Ionic Liquid[7]
pH 9.5[7]
Capillary Fused-silica
Voltage 10 kV[7]
Temperature -
Detection UV
Injection Hydrodynamic or Electrokinetic
Separation Time < 6 minutes for phenylalanine[7]
Experimental Protocol: Capillary Electrophoresis

This protocol is adapted from a method for the chiral separation of phenylalanine and tryptophan.[7]

1. Instrumentation and Materials:

  • Capillary electrophoresis system with a UV detector.
  • Fused-silica capillary.
  • Sodium tetraborate, β-Cyclodextrin, Chiral Ionic Liquid (e.g., [TBA][L-ASP]).
  • 3-Methyl-D,L-phenylalanine standard.
  • pH meter.

2. Background Electrolyte (BGE) Preparation:

  • Prepare a solution containing 15 mM sodium tetraborate, 5 mM β-cyclodextrin, and 4 mM of the chiral ionic liquid in deionized water.
  • Adjust the pH of the BGE to 9.5 using a suitable acid or base.
  • Filter and degas the BGE.

3. Sample Preparation:

  • Dissolve the 3-Methyl-D,L-phenylalanine sample in the BGE or a compatible low-conductivity buffer to a concentration of approximately 0.1 mg/mL.

4. CE Analysis:

  • Condition the capillary by flushing with 0.1 M NaOH, water, and then the BGE.
  • Introduce the sample into the capillary using either hydrodynamic or electrokinetic injection.
  • Apply a voltage of 10 kV.
  • Monitor the separation using a UV detector at a suitable wavelength (e.g., 200-220 nm).
  • Record the electropherogram.

5. Data Analysis:

  • Identify the migration times of the D- and L-enantiomer peaks.
  • Calculate the resolution between the peaks.

Logical Relationships in CE Chiral Separation

CE_Logic Analyte 3-Methyl-D,L-phenylalanine (Racemic Mixture) Complex Diastereomeric Complexes Analyte->Complex Selector Chiral Selector (e.g., β-Cyclodextrin) Selector->Complex BGE Background Electrolyte (pH 9.5 Buffer) Separation Differential Migration in Electric Field BGE->Separation Complex->Separation Detection Separated Enantiomers (UV Detection) Separation->Detection

Caption: Principle of CE chiral separation.

Conclusion

The successful chiral separation of this compound enantiomers is critical for its application in pharmaceutical and life sciences research. This document provides detailed, adaptable protocols for HPLC, SFC/UPC², and CE based on established methods for similar compounds. Researchers should use these protocols as a starting point and optimize the parameters, such as mobile phase composition, chiral stationary phase, and temperature, to achieve the best resolution for this compound. The choice of technique will depend on the specific requirements of the analysis, including speed, resolution, and the scale of the separation.

References

Application Notes and Protocols for the Synthesis of Peptidomimetics Incorporating 3-Methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic properties. Introducing residues such as 3-Methyl-D-phenylalanine can significantly influence peptide conformation, metabolic stability, and receptor affinity. The methyl group on the phenyl ring can provide steric constraints and alter electronic properties, while the D-configuration of the alpha-carbon inherently increases resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1]

These modifications can lead to peptidomimetics with improved pharmacokinetic profiles, including longer plasma half-lives and better bioavailability.[1] Furthermore, the altered side-chain topology can fine-tune interactions with biological targets like G-protein coupled receptors (GPCRs), potentially converting agonists to antagonists or enhancing receptor subtype selectivity.[1] These application notes provide detailed protocols for the synthesis, purification, and characterization of peptidomimetics containing this compound, alongside representative data on their biological activity, drawing from studies on analogous methylated phenylalanine derivatives.

Data Presentation: Biological Activity of Analogous Peptidomimetics

While specific data for peptidomimetics containing this compound is limited in publicly available literature, valuable insights can be drawn from analogs incorporating similar methylated phenylalanine derivatives, such as 2',6'-dimethyl-L-phenylalanine (Dmp) in opioid peptides and mesitylalanine (Msa) in somatostatin analogs.

Opioid Receptor Binding Affinity

The substitution of natural aromatic amino acids with methylated versions can significantly impact receptor binding affinity and selectivity. The following table presents binding affinities (Ki) for opioid peptide analogs where the N-terminal Tyrosine has been replaced by Dmp, demonstrating the potential for high-affinity interactions.

Peptide AnalogTarget ReceptorBinding Affinity (Ki, nM)
[Dmp¹]Deltorphin IIδ-Opioid ReceptorHigh Affinity (comparable to parent peptide)
[Dmp¹]Enkephalinδ-Opioid ReceptorHigh Affinity (comparable to parent peptide)
[Dmp¹]YRFBµ-Opioid ReceptorHigh Affinity & Selectivity
Data derived from studies on 2',6'-dimethylphenylalanine (Dmp) analogs serving as representative examples.[2]
Somatostatin Receptor Binding Affinity

Incorporation of the conformationally restricted mesitylalanine (2,4,6-trimethyl-L-phenylalanine; Msa) in somatostatin analogs has been shown to modulate receptor selectivity and enhance serum stability. The data below illustrates the binding affinities (Ki) of various Msa-containing somatostatin analogs for different somatostatin receptor (SSTR) subtypes.

Peptide AnalogSSTR1 (Ki, nM)SSTR2 (Ki, nM)SSTR3 (Ki, nM)SSTR4 (Ki, nM)SSTR5 (Ki, nM)
[Msa⁶]-SRIF>10001.1 ± 0.2>1000>1000>1000
[Msa⁷]-SRIF>100012.0 ± 2.0>1000>1000>1000
[Msa¹¹]-SRIF>10001.3 ± 0.2>1000>1000>1000
[D-Trp⁸, Msa⁶]-SRIF>10000.8 ± 0.1160 ± 30>100012.0 ± 2.0
[D-Trp⁸, Msa⁷]-SRIF180 ± 301.4 ± 0.2110 ± 20>100014.0 ± 2.0
[D-Trp⁸, Msa¹¹]-SRIF>10001.1 ± 0.1>1000>10002.1 ± 0.3
Somatostatin (SRIF)2.0 ± 0.30.4 ± 0.16.0 ± 1.015.0 ± 2.01.2 ± 0.2
Octreotide>10000.8 ± 0.1250 ± 40>100010.0 ± 1.0
Data derived from studies on mesitylalanine (Msa) analogs serving as representative examples.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic Containing this compound

This protocol details the manual solid-phase synthesis of a generic peptide containing this compound using Fmoc/tBu chemistry.[2][3][4]

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin for C-terminal amide)

  • Fmoc-protected amino acids

  • Fmoc-3-Methyl-D-phenylalanine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT) (if cysteine is present)

  • Water

  • Diethyl ether (cold)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling:

    • Place the resin in the SPPS reaction vessel.

    • Wash and swell the resin with DMF for 30 minutes, followed by DCM for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

    • Perform a Kaiser test to confirm the presence of a free amine.[4]

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.

    • Add 3 equivalents of DIC and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

    • Perform a Kaiser test to confirm complete coupling (absence of free amine). If the test is positive, repeat the coupling step.

  • Incorporation of Fmoc-3-Methyl-D-phenylalanine:

    • Follow the same procedure as in step 3, using Fmoc-3-Methyl-D-phenylalanine. Due to potential steric hindrance from the methyl group, a double coupling (repeating the coupling step with fresh reagents) or an extended coupling time (e.g., 4 hours) may be necessary for optimal results.

  • Peptide Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection:

    • After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). If the peptide contains sensitive residues like Trp or Met, add scavengers like EDT.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

Protocol 2: HPLC Purification and Analysis of the Crude Peptidomimetic

This protocol outlines the purification of the synthesized peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6]

Materials:

  • Crude peptide

  • Water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a preparative C18 column

  • Analytical RP-HPLC system with an analytical C18 column

  • Lyophilizer

Procedure:

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).

  • Analytical HPLC:

    • Inject a small aliquot of the crude peptide onto the analytical HPLC system.

    • Run a gradient of 5-95% Buffer B over 30 minutes (Buffer A: 0.1% TFA in water; Buffer B: 0.1% TFA in ACN).

    • Monitor the elution profile at 210-220 nm to determine the retention time of the target peptide and assess the purity of the crude product.

  • Preparative HPLC:

    • Inject the dissolved crude peptide onto the preparative HPLC system.

    • Run a gradient optimized from the analytical run to separate the target peptide from impurities.

    • Collect fractions corresponding to the peak of the target peptide.

  • Fraction Analysis:

    • Analyze the collected fractions using analytical HPLC to confirm their purity.

    • Pool the fractions containing the pure peptide.

  • Lyophilization:

    • Freeze the pooled pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

  • Characterization:

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

Protocol 3: Radioligand Binding Assay for Opioid Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of the synthesized peptidomimetic for opioid receptors, using a radiolabeled ligand.

Materials:

  • Cell membrane preparations expressing the opioid receptor of interest (e.g., µ, δ, or κ)

  • Radiolabeled opioid ligand (e.g., [³H]diprenorphine)

  • Synthesized peptidomimetic

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the synthesized peptidomimetic (the competitor).

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radiolabeled opioid ligand).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the peptidomimetic that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Coupling1->Deprotection1 Repeat for each AA Coupling_3MeDPhe 3-Me-D-Phe Coupling Coupling1->Coupling_3MeDPhe Elongation Peptide Elongation Coupling_3MeDPhe->Elongation Deprotection2 Final Deprotection Elongation->Deprotection2 Cleavage Cleavage & Precipitation Deprotection2->Cleavage Crude Crude Peptide Cleavage->Crude HPLC RP-HPLC Purification Crude->HPLC Analysis Purity Analysis (analytical HPLC) HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pool pure fractions MS Mass Spectrometry Lyophilization->MS PurePeptide Purified Peptidomimetic Lyophilization->PurePeptide BindingAssay Receptor Binding Assay PurePeptide->BindingAssay DataAnalysis Ki Determination BindingAssay->DataAnalysis

Caption: Workflow for the synthesis and evaluation of this compound peptidomimetics.

GPCR Signaling Pathway

The following diagram illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR) upon binding of a peptidomimetic agonist containing this compound.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Peptidomimetic 3-Me-D-Phe Peptidomimetic (Agonist) Peptidomimetic->GPCR Binding SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse Signal Transduction

Caption: Generalized GPCR signaling cascade initiated by a peptidomimetic agonist.

References

Application Notes and Protocols for the N-Methylation of D-Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids, particularly D-isomers like D-phenylalanine, is a critical chemical modification in medicinal chemistry and drug development. The introduction of a methyl group to the alpha-amino group can significantly alter the pharmacological properties of peptides and small molecule drugs. This modification can enhance metabolic stability by preventing degradation by peptidases, increase membrane permeability and oral bioavailability, and modulate receptor binding affinity and selectivity. This document provides a detailed experimental protocol for the N,N-dimethylation of D-phenylalanine using the Eschweiler-Clarke reaction, a reliable and straightforward method for this transformation.

Core Concepts: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a reductive amination process that allows for the exhaustive methylation of primary or secondary amines to their corresponding tertiary amines using an excess of formic acid and formaldehyde.[1][2] Formic acid serves as the reducing agent (hydride source), while formaldehyde provides the methyl group.[1]

A key advantage of this reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium salts, which can be an issue with other alkylating agents like methyl iodide.[1] Furthermore, the reaction conditions are generally mild enough to avoid racemization of the chiral center at the alpha-carbon of the amino acid.[1]

The reaction proceeds through the formation of an iminium ion intermediate from the amine and formaldehyde, which is then reduced by formate (from formic acid), releasing carbon dioxide.[1] For a primary amine like D-phenylalanine, this process occurs twice to yield the N,N-dimethylated product.

Experimental Protocols

This section details the protocol for the N,N-dimethylation of D-phenylalanine. The procedure is adapted from established methods for the methylation of amino acids.[3]

Objective: To synthesize N,N-dimethyl-D-phenylalanine from D-phenylalanine.

Materials:

  • D-phenylalanine

  • Formic acid (95-98%)

  • Formaldehyde (37% aqueous solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Rotary evaporator

  • Standard glassware for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine D-phenylalanine (1 equivalent), 37% aqueous formaldehyde (2.5 - 3 equivalents), and 95% formic acid (2.5 - 5 equivalents).[3][4]

  • Reaction: Heat the reaction mixture in a water bath or heating mantle to a temperature between 100°C and 120°C.[3][4]

  • Monitoring: Continue heating until the evolution of carbon dioxide gas ceases. This typically takes between 2 to 5 hours.[3][4] The reaction mixture may turn into a yellow, viscous liquid.[4]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess formic acid and water under reduced pressure using a rotary evaporator.[3]

  • Purification:

    • Dissolve the resulting residue in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

    • Collect the white crystals of N,N-dimethyl-D-phenylalanine by filtration.

    • Wash the crystals with a small amount of cold ethanol and dry them under vacuum.

Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Formic acid is corrosive and formaldehyde is a suspected carcinogen and sensitizer. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Data Presentation

The following table summarizes representative quantitative data for the N,N-dimethylation of amino acids using the Eschweiler-Clarke reaction, based on a similar procedure described in the literature.[4]

Amino Acid SubstrateMolar Ratio (Amine:Formaldehyde:Formic Acid)Reaction Temperature (°C)Reaction Time (h)Yield (%)
L-Threonine1 : 3 : 51005>90
L-Serine1 : 3 : 5100-1202-5High

Note: The data presented is based on the N,N-dimethylation of L-amino acids but is expected to be comparable for the corresponding D-enantiomers under similar conditions.

Visualization of Methodologies

Experimental Workflow for N,N-Dimethylation

The overall workflow for the synthesis and purification of N,N-dimethyl-D-phenylalanine is depicted below.

G cluster_0 Synthesis cluster_1 Work-up & Purification A Combine D-Phenylalanine, Formaldehyde, and Formic Acid B Heat Reaction Mixture (100-120°C, 2-5h) A->B Reflux C Cool to Room Temperature B->C Reaction Complete D Evaporate Volatiles (Rotary Evaporator) C->D E Recrystallize from Ethanol D->E F Filter and Dry Product E->F G N,N-Dimethyl-D-Phenylalanine F->G Final Product

Caption: Workflow for the synthesis of N,N-dimethyl-D-phenylalanine.

Signaling Pathway: Reductive Amination Mechanism

The diagram below illustrates the general mechanism of the Eschweiler-Clarke reaction for a primary amine like D-phenylalanine.

G amine D-Phenylalanine (Primary Amine) imine Iminium Ion Intermediate amine->imine + formaldehyde1 Formaldehyde (CH₂O) formaldehyde1->imine sec_amine N-Methyl-D-phenylalanine (Secondary Amine) imine->sec_amine formic_acid1 Formic Acid (HCOOH) formic_acid1->sec_amine Reduction co2_1 CO₂ formic_acid1->co2_1 iminium2 Iminium Ion Intermediate sec_amine->iminium2 + formaldehyde2 Formaldehyde (CH₂O) formaldehyde2->iminium2 tert_amine N,N-Dimethyl-D-phenylalanine (Tertiary Amine) iminium2->tert_amine formic_acid2 Formic Acid (HCOOH) formic_acid2->tert_amine Reduction co2_2 CO₂ formic_acid2->co2_2

Caption: Mechanism of the Eschweiler-Clarke reaction.

References

Application of 3-Methyl-D-phenylalanine in Combinatorial Chemistry Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide-based combinatorial libraries is a powerful strategy in modern drug discovery. These non-proteinogenic building blocks offer a means to expand the chemical diversity of a library far beyond that achievable with the canonical 20 amino acids. 3-Methyl-D-phenylalanine, a derivative of D-phenylalanine, is a particularly valuable scaffold for generating novel peptidomimetics. Its unique structural features—the D-configuration which confers proteolytic resistance, and the methyl group on the phenyl ring which can modulate binding interactions and hydrophobicity—make it an attractive component for libraries targeting a wide range of biological targets, including G-protein coupled receptors (GPCRs) and proteases.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the construction of combinatorial chemistry libraries.

Key Advantages of Incorporating this compound

  • Enhanced Proteolytic Stability: The D-isomeric form of the amino acid backbone renders peptides less susceptible to degradation by endogenous proteases, thereby increasing their in vivo half-life.

  • Increased Structural Diversity: The methyl substituent on the phenyl ring provides an additional point of diversity, influencing the conformational properties and binding interactions of the resulting peptides.

  • Modulation of Pharmacokinetic Properties: The altered hydrophobicity and steric bulk can lead to improved cell permeability and other desirable pharmacokinetic characteristics.

  • Exploration of Novel Chemical Space: The use of this unnatural amino acid allows for the creation of unique molecular architectures that are not accessible with natural amino acids alone, potentially leading to the discovery of first-in-class therapeutics.

Data Presentation: Representative Library Characteristics

The following tables present hypothetical yet representative quantitative data for a combinatorial library synthesized using this compound. This data is intended to serve as a template for the characterization of such libraries.

Table 1: One-Bead-One-Compound (OBOC) Library Specifications

ParameterValue
Library FormatOne-Bead-One-Compound (OBOC)
Solid SupportTentaGel S NH2 Resin
Bead Size90 µm
Loading Capacity~200 pmol/bead
Number of Variable Positions4
Building Blocks per Position20 (including this compound)
Total Library Diversity 160,000 unique compounds

Table 2: High-Throughput Screening (HTS) Results against a Target GPCR

ParameterValue
TargetHypothetical GPCR Target X
Screening AssayCompetitive Radioligand Binding Assay
Library Size Screened160,000 compounds
Initial Hit Rate0.15%
Number of Confirmed Hits24
Potency Range of Hits (IC50) 50 nM - 10 µM

Table 3: Characterization of a High-Affinity Hit from Library Screening

Compound IDSequenceMolecular Weight (Da)IC50 (nM) vs. GPCR Target X
Hit-01Ac-Tyr-(3-Me-D-Phe)-Arg-Trp-NH2759.975

Experimental Protocols

The following protocols describe the general procedures for the synthesis of a combinatorial peptide library incorporating this compound using the split-and-pool method on a solid support.

Protocol 1: Solid-Phase Synthesis of a Combinatorial Peptide Library using Split-and-Pool Methodology

This protocol outlines the steps for creating a one-bead-one-compound (OBOC) library.

Materials:

  • Fmoc-protected amino acids (including Fmoc-3-Methyl-D-phenylalanine)

  • TentaGel S NH2 resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Reaction vessels

  • Filtration apparatus

Procedure:

  • Resin Preparation:

    • Swell the TentaGel S NH2 resin in DMF for 1 hour.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Split-and-Pool Synthesis Cycles:

    • Splitting: Divide the resin into equal portions corresponding to the number of amino acids to be coupled at the first position.

    • Coupling:

      • In separate reaction vessels for each resin portion, perform the coupling of the first Fmoc-amino acid.

      • Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.

      • Add the activated amino acid solution to the resin and agitate for 2 hours.

      • Confirm completion of the coupling reaction using a Kaiser test.

    • Pooling and Mixing: Combine all resin portions, wash thoroughly with DMF and DCM, and mix to ensure randomization.

    • Fmoc Deprotection: Treat the pooled resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Washing: Wash the resin with DMF (5x) and DCM (3x).

    • Repeat: Repeat the split-and-pool cycles for each subsequent position in the peptide sequence, incorporating Fmoc-3-Methyl-D-phenylalanine at the desired position(s).

  • Final Deprotection and Cleavage:

    • After the final synthesis cycle, wash the resin thoroughly with DCM.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptides from the resin and remove side-chain protecting groups.

    • Precipitate the cleaved peptides in cold diethyl ether.

    • Centrifuge to pellet the peptides, decant the ether, and dry the peptide library under vacuum.

Protocol 2: On-Bead Screening of the OBOC Library against a Soluble Protein Target

This protocol describes a general method for identifying binding interactions between the library and a target protein.

Materials:

  • OBOC library on beads

  • Target protein labeled with a fluorescent tag (e.g., FITC)

  • Phosphate-buffered saline (PBS) with 0.1% Tween-20 (PBST)

  • Bovine Serum Albumin (BSA)

  • Microscope with fluorescence imaging capabilities

  • Micromanipulator

Procedure:

  • Bead Preparation:

    • Wash the library beads with PBST.

    • Block non-specific binding sites by incubating the beads in PBST containing 1% BSA for 1 hour.

  • Incubation with Target Protein:

    • Incubate the blocked beads with a solution of the fluorescently labeled target protein in PBST at a suitable concentration (e.g., 100 nM) for 1 hour at 4°C with gentle agitation.

  • Washing:

    • Wash the beads extensively with cold PBST to remove unbound protein.

  • Identification of "Hit" Beads:

    • Visualize the beads under a fluorescence microscope.

    • Identify beads exhibiting a strong fluorescent signal, indicating binding of the target protein.

  • Isolation of "Hit" Beads:

    • Isolate the individual fluorescent "hit" beads using a micromanipulator.

  • Structure Elucidation:

    • Determine the sequence of the peptide on each isolated bead using microsequencing techniques such as Edman degradation or mass spectrometry.

Mandatory Visualizations

Experimental Workflow for OBOC Library Synthesis and Screening

G cluster_synthesis Library Synthesis cluster_screening Library Screening resin Resin Swelling split1 Split Resin resin->split1 couple1 Couple Amino Acid 1 split1->couple1 pool1 Pool and Mix Resin couple1->pool1 deprotect1 Fmoc Deprotection pool1->deprotect1 split2 Split Resin deprotect1->split2 couple2 Couple Amino Acid 2 (e.g., 3-Me-D-Phe) split2->couple2 pool2 Pool and Mix Resin couple2->pool2 deprotect2 Fmoc Deprotection pool2->deprotect2 final_cleavage Cleavage and Deprotection deprotect2->final_cleavage Repeat n times library Peptide Library final_cleavage->library block Block Beads library->block incubate Incubate with Fluorescent Target block->incubate wash Wash incubate->wash identify Identify Hit Beads wash->identify isolate Isolate Hit Beads identify->isolate sequence Sequence Analysis isolate->sequence

Caption: Workflow for One-Bead-One-Compound (OBOC) library synthesis and screening.

Potential Signaling Pathway Targeted by a Peptide Library: GPCR Activation

G cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein (αβγ) gpcr->g_protein gpcr->g_protein Activates ac Adenylate Cyclase g_protein->ac g_alpha_gtp Gα-GTP g_protein->g_alpha_gtp g_beta_gamma Gβγ g_protein->g_beta_gamma camp cAMP ac->camp Produces ligand Peptide Ligand (from library) ligand->gpcr Binds g_alpha_gtp->ac Activates pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Downstream Targets G cluster_active_site Active Site protease Protease cleavage Substrate Cleavage protease->cleavage Catalyzes no_cleavage Inhibition of Cleavage protease->no_cleavage Prevents Substrate Binding substrate Substrate substrate->protease Binds to Active Site inhibitor Peptide Inhibitor (from library) inhibitor->protease Binds Competitively to Active Site binding_pocket Binding Pocket

Techniques for creating modified peptides with enhanced stability using 3-Methyl-D-phenylalanine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation in vivo, leading to a short half-life and reduced bioavailability. A key strategy to overcome this limitation is the incorporation of unnatural amino acids. This document provides detailed application notes and protocols on the use of 3-Methyl-D-phenylalanine, a modified amino acid, to enhance the stability of peptides. The introduction of a methyl group at the 3-position of the phenyl ring and the use of the D-enantiomer sterically hinder the approach of proteases, thereby significantly increasing the peptide's resistance to enzymatic cleavage and prolonging its circulation time.

Rationale for Using this compound

The enhanced stability of peptides containing this compound stems from two primary features:

  • D-Stereochemistry: Proteolytic enzymes are highly specific for L-amino acids, the naturally occurring stereoisomer. The incorporation of a D-amino acid at a potential cleavage site disrupts the recognition and binding of these enzymes, thereby inhibiting degradation.

  • 3-Methyl Group: The addition of a methyl group to the phenyl ring of D-phenylalanine provides further steric hindrance. This bulkier side chain makes it more difficult for proteases to access and cleave the adjacent peptide bonds, further enhancing the peptide's stability.

Data Presentation: Enhanced Peptide Stability

The incorporation of this compound into a model peptide sequence demonstrates a significant improvement in stability against enzymatic degradation. The following table summarizes the half-life of a model peptide and its analogs containing L-phenylalanine, D-phenylalanine, and this compound when incubated with a common protease.

Peptide SequenceModificationHalf-life (t½) in presence of Protease (minutes)
Ac-Tyr-Phe -Gly-Trp-NH₂None (L-Phe)15
Ac-Tyr-D-Phe -Gly-Trp-NH₂D-Phenylalanine120
Ac-Tyr-(3-Me)-D-Phe -Gly-Trp-NH₂This compound> 480

Note: The data presented here is illustrative and based on typical findings in published literature. Actual results will vary depending on the peptide sequence and experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual solid-phase synthesis of a tetrapeptide amide (Ac-Tyr-(3-Me)-D-Phe-Gly-Trp-NH₂) using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Trp(Boc)-OH

  • Fmoc-Gly-OH

  • Fmoc-(3-Me)-D-Phe-OH

  • Fmoc-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Fmoc-Trp(Boc)-OH):

    • In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for the sequential coupling of Fmoc-Gly-OH, Fmoc-(3-Me)-D-Phe-OH, and Fmoc-Tyr(tBu)-OH.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin.

    • Agitate for 30 minutes.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide and purify by reverse-phase HPLC.

Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Trp(Boc)-OH (DIC/HOBt) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Gly-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-(3-Me)-D-Phe-OH Deprotection3->Coupling3 Deprotection4 Fmoc Deprotection Coupling3->Deprotection4 Coupling4 Couple Fmoc-Tyr(tBu)-OH Deprotection4->Coupling4 Acetylation N-terminal Acetylation (Acetic Anhydride/DIPEA) Coupling4->Acetylation Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Acetylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Workflow for the Solid-Phase Peptide Synthesis.

Protocol 2: In Vitro Enzymatic Stability Assay

This protocol describes a general method to assess the stability of the modified peptide in the presence of a protease.

Materials:

  • Synthesized peptides (with and without this compound)

  • Protease solution (e.g., Trypsin, Chymotrypsin) in an appropriate buffer

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% Trifluoroacetic acid (TFA))

  • HPLC system with a C18 column

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the test peptides in PBS at a concentration of 1 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, add a specific volume of the peptide stock solution.

    • Add PBS to reach the final reaction volume.

    • Pre-incubate the tube at 37°C for 5 minutes.

  • Initiation of Reaction: Add the protease solution to the peptide solution to initiate the enzymatic degradation. The final enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).

  • Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Analysis:

    • Analyze each quenched sample by RP-HPLC.

    • Monitor the disappearance of the parent peptide peak over time.

    • Calculate the percentage of the remaining peptide at each time point relative to the 0-minute time point.

  • Data Analysis: Plot the percentage of remaining peptide against time and determine the half-life (t½) of the peptide.

Peptide_Solution Peptide Solution (in PBS, 37°C) Add_Protease Add Protease (Initiate Reaction) Peptide_Solution->Add_Protease Time_Sampling Time-course Sampling (0, 15, 30... min) Add_Protease->Time_Sampling Quench_Reaction Quench Reaction (10% TFA) Time_Sampling->Quench_Reaction HPLC_Analysis RP-HPLC Analysis Quench_Reaction->HPLC_Analysis Data_Analysis Data Analysis (Calculate t½) HPLC_Analysis->Data_Analysis

Workflow for the In Vitro Enzymatic Stability Assay.

Signaling Pathways

Peptides often exert their biological effects by interacting with cell surface receptors, such as G protein-coupled receptors (GPCRs). The enhanced stability of peptides containing this compound can lead to prolonged receptor activation and sustained downstream signaling. The following diagram illustrates a general GPCR signaling cascade that can be modulated by a stabilized peptide agonist.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Stabilized Peptide (with 3-Me-D-Phe) GPCR GPCR Peptide->GPCR Binding & Activation G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Signaling Downstream Signaling (e.g., PKA activation) Second_Messenger->Downstream_Signaling Activation Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response Leads to

General GPCR Signaling Pathway Activated by a Stabilized Peptide.

Conclusion

The incorporation of this compound is a highly effective strategy for enhancing the enzymatic stability of therapeutic peptides. This modification can significantly prolong the half-life of peptides, potentially leading to improved pharmacokinetic profiles and therapeutic efficacy. The provided protocols offer a foundation for the synthesis and evaluation of such modified peptides, and the illustrative data and diagrams highlight the rationale and potential outcomes of this approach. Researchers and drug developers are encouraged to adapt these methodologies to their specific peptide candidates to unlock their full therapeutic potential.

Probing the Steric and Hydrophobic Landscape of Enzyme Active Sites with 3-Methyl-D-phenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for utilizing 3-Methyl-D-phenylalanine as a molecular probe to investigate the steric and hydrophobic characteristics of enzyme active sites. As a non-natural amino acid, this compound offers a unique structural analog to D-phenylalanine, featuring a methyl group at the meta position of the phenyl ring. This modification allows for the exploration of spatial tolerance and hydrophobic interactions within the binding pockets of various enzymes, including proteases, kinases, and transferases. These studies are pivotal for structure-activity relationship (SAR) analysis, rational drug design, and fundamental enzymology research.

Introduction

The precise characterization of enzyme active sites is fundamental to understanding catalytic mechanisms and for the development of specific inhibitors. Unnatural amino acids serve as powerful tools for this purpose, acting as molecular probes to map the topology and chemical environment of substrate or ligand binding pockets. This compound, a derivative of D-phenylalanine, introduces a methyl group that can sterically and hydrophobically influence enzyme-ligand interactions. By comparing the binding affinity and kinetic parameters of this compound with its parent compound, researchers can infer critical details about the architecture of an enzyme's active site. This information is invaluable for designing more potent and selective therapeutic agents.

While specific inhibitory data for this compound is not extensively documented in public literature, its structural similarity to other known enzyme modulators, such as various phenylalanine analogs, suggests its potential as a competitive inhibitor for enzymes that recognize phenylalanine or similar aromatic residues.

Principle of Application

The core principle behind using this compound as a probe lies in comparative analysis. The introduction of the 3-methyl group provides a subtle yet significant alteration to the structure of D-phenylalanine.

  • Steric Probe: The methyl group increases the steric bulk of the phenyl ring. If an enzyme's active site can accommodate this compound, it suggests a degree of spatial flexibility in that region. Conversely, a significant loss of binding affinity compared to D-phenylalanine would indicate a sterically constrained active site.

  • Hydrophobic Probe: The methyl group enhances the hydrophobicity of the ligand. An increased binding affinity for this compound could signify the presence of a hydrophobic pocket in the active site that favorably interacts with the methyl group.

By quantifying these differences through enzyme kinetic studies, researchers can build a more detailed model of the enzyme's active site.

Data Presentation

The following table is a template for summarizing quantitative data obtained from enzyme inhibition studies using this compound and a reference compound (e.g., D-phenylalanine).

CompoundEnzyme TargetInhibition Constant (Kᵢ)IC₅₀Type of Inhibition
D-Phenylalanine[Example: Chymotrypsin][Value in µM or nM][Value in µM or nM][e.g., Competitive]
This compound[Example: Chymotrypsin][Value in µM or nM][Value in µM or nM][e.g., Competitive]
[Other Analogs][Example: Chymotrypsin][Value in µM or nM][Value in µM or nM][e.g., Competitive]

Note: The values in this table should be experimentally determined for the specific enzyme system under investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with a target enzyme.

Protocol 1: Enzyme Inhibition Assay - General Spectrophotometric Method

This protocol describes a general approach to determine the inhibitory effect of this compound on a target enzyme using a spectrophotometric assay. The specific substrate and wavelength will depend on the enzyme being studied.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • This compound (stock solution, typically in buffer or a minimal amount of DMSO)

  • D-Phenylalanine (for comparison)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplate (UV-transparent if necessary)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in assay buffer.

    • Prepare a series of dilutions of this compound in assay buffer to achieve a range of final concentrations in the assay (e.g., 0.1 µM to 100 µM).

    • Prepare a stock solution of the enzyme's substrate at a known concentration.

    • Prepare a working solution of the enzyme in assay buffer. The concentration should be optimized to yield a linear reaction rate over a reasonable time course.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Varying concentrations of this compound (or D-phenylalanine/vehicle control)

      • Enzyme solution

    • Mix gently and pre-incubate for 5-10 minutes at the optimal temperature for the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate to each well.

    • Immediately place the plate in the microplate reader and measure the change in absorbance at the appropriate wavelength over time (kinetic mode).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot V₀ versus the substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • To determine the type of inhibition and the inhibition constant (Kᵢ), generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

    • For competitive inhibition, the lines will intersect on the y-axis. The Kᵢ can be calculated from the change in the apparent Kₘ.

    • To determine the IC₅₀ value, plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change upon binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kᴅ), enthalpy (ΔH), and stoichiometry (n).

Materials:

  • Isothermal Titration Calorimeter

  • Purified target enzyme (dialyzed extensively against the ITC buffer)

  • This compound (dissolved in the same ITC buffer)

  • ITC buffer (e.g., phosphate or HEPES buffer, pH matched to the enzyme's optimal stability)

Procedure:

  • Sample Preparation:

    • Prepare the enzyme solution at a suitable concentration (typically 10-100 µM) in the ITC buffer.

    • Prepare the this compound solution at a concentration 10-20 times higher than the enzyme concentration in the same buffer.

    • Degas both solutions immediately before the experiment to avoid air bubbles.

  • ITC Experiment:

    • Load the enzyme solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform a series of injections of the ligand into the sample cell while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat-change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to an appropriate binding model (e.g., one-site binding model) using the ITC software to determine Kᴅ, ΔH, and n.

Visualizations

Experimental Workflow for Enzyme Inhibition Studies

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis cluster_binding Binding Affinity (Optional) prep_enzyme Purify Target Enzyme setup_rxn Set up Reaction Mixtures (Enzyme, Inhibitor, Buffer) prep_enzyme->setup_rxn itc_exp Perform Isothermal Titration Calorimetry prep_enzyme->itc_exp prep_ligand Prepare this compound Stock prep_ligand->setup_rxn prep_ligand->itc_exp prep_substrate Prepare Substrate Stock init_rxn Initiate Reaction with Substrate prep_substrate->init_rxn prep_buffers Prepare Assay Buffers prep_buffers->setup_rxn setup_rxn->init_rxn measure_kinetics Measure Reaction Kinetics (e.g., Spectrophotometry) init_rxn->measure_kinetics calc_velocity Calculate Initial Velocities (V₀) measure_kinetics->calc_velocity plot_mm Generate Michaelis-Menten Plots calc_velocity->plot_mm plot_lb Generate Lineweaver-Burk Plots plot_mm->plot_lb det_params Determine Kᵢ and Inhibition Type plot_lb->det_params det_kd Determine Kᴅ and Thermodynamics itc_exp->det_kd

Caption: Workflow for characterizing enzyme inhibition by this compound.

Logical Relationship for Probing Active Site Features

logical_relationship cluster_interaction Interaction with Enzyme Active Site cluster_interpretation Interpretation of Active Site Features probe This compound (Probe Molecule) binding Binding Affinity (Kᴅ or Kᵢ) probe->binding ref D-Phenylalanine (Reference Molecule) ref->binding kinetics Enzyme Kinetics (Vmax, Km) binding->kinetics steric Steric Hindrance kinetics->steric Compare Affinities hydrophobic Hydrophobic Interactions kinetics->hydrophobic Compare Affinities

Caption: Probing active site features using this compound.

Conclusion

This compound represents a valuable tool for the fine-mapping of enzyme active sites. The protocols and conceptual frameworks presented here provide a solid foundation for researchers to design and execute experiments aimed at elucidating the steric and hydrophobic properties of their enzyme of interest. The data generated from such studies will undoubtedly contribute to a deeper understanding of enzyme function and facilitate the development of novel, highly specific enzyme inhibitors for therapeutic and biotechnological applications.

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 3-Methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility issues associated with 3-Methyl-D-phenylalanine in organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have limited solubility in some organic solvents?

A1: this compound, like other amino acids, is a zwitterionic molecule at its isoelectric point, containing both a positively charged amino group and a negatively charged carboxyl group. This dual charge characteristic favors solubility in polar solvents like water. The presence of the methyl group on the phenyl ring slightly increases its hydrophobicity compared to D-phenylalanine, which can further influence its solubility profile in various organic solvents. Its solubility is a balance between the polar amino and carboxyl groups and the non-polar substituted phenyl side chain.

Q2: I am observing low solubility of this compound in a non-polar organic solvent. What is the likely reason?

A2: Non-polar organic solvents lack the ability to effectively solvate the charged amino and carboxyl groups of this compound. The energy required to break the strong intermolecular forces (ionic interactions and hydrogen bonds) in the crystalline amino acid is not compensated by the weak interactions with the non-polar solvent molecules, leading to poor solubility.

Q3: How does temperature generally affect the solubility of this compound?

A3: For most solid solutes, including amino acids, solubility in organic solvents tends to increase with temperature.[1][2] This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the lattice energy of the solid. Heating the solution provides this energy, facilitating the dissolution process.

Q4: Can the purity of this compound impact its solubility?

A4: Yes, impurities can affect the observed solubility. The presence of less soluble impurities can lead to an underestimation of the compound's true solubility. Conversely, highly soluble impurities might artificially inflate the apparent solubility. It is crucial to use a well-characterized, high-purity sample for solubility studies.

Q5: Are there any predictive models to estimate the solubility of this compound in different solvents?

A5: Several thermodynamic models, such as the modified Apelblat model and the Yaws model, have been used to correlate the solubility of amino acids like L-phenylalanine in various solvents with temperature.[1] While these models can provide useful estimations, they often require experimental data for parameter fitting. For a modified amino acid like this compound, specific experimental data may be needed to develop an accurate predictive model.

Troubleshooting Guide

This guide provides a systematic approach to addressing common solubility challenges encountered with this compound.

dot

QuantitativeSolubility cluster_0 Preparation cluster_1 Sample Processing cluster_2 Analysis & Calculation prep1 Add excess this compound to a known volume of solvent prep2 Equilibrate the slurry (e.g., 24h at constant temperature) proc1 Centrifuge to pellet undissolved solid prep2->proc1 proc2 Filter the supernatant through a 0.22 µm filter proc3 Dilute the clear filtrate with mobile phase analysis1 Inject diluted sample onto a calibrated HPLC system proc3->analysis1 analysis2 Determine concentration from the standard curve analysis3 Calculate original solubility (accounting for dilution)

References

Troubleshooting incomplete coupling of 3-Methyl-D-phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on the incomplete coupling of 3-Methyl-D-phenylalanine.

Troubleshooting Guide: Incomplete Coupling of this compound

Incomplete coupling of sterically hindered amino acids like this compound is a common challenge in SPPS. This guide provides a structured approach to diagnosing and resolving these issues.

Problem: A positive colorimetric test (e.g., Kaiser test) indicates the presence of unreacted free amines on the resin after the coupling step of this compound.

Troubleshooting Workflow:

G cluster_strategies Troubleshooting Strategies start Positive Kaiser Test: Incomplete Coupling of This compound strategy1 Initial Strategy: Double Coupling start->strategy1 Implement strategy2 Advanced Strategy 1: Change Coupling Reagent strategy1->strategy2 If coupling is still incomplete strategy3 Advanced Strategy 2: Optimize Reaction Conditions strategy2->strategy3 If coupling is still incomplete strategy4 Advanced Strategy 3: Improve Solvation strategy3->strategy4 If coupling is still incomplete capping Final Step (if necessary): Capping strategy4->capping If coupling remains incomplete next_cycle Proceed to Next Cycle capping->next_cycle

Caption: Troubleshooting workflow for incomplete coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete coupling of this compound in SPPS?

Incomplete coupling of this compound is primarily attributed to:

  • Steric Hindrance: The methyl group on the phenyl ring, in addition to the bulkiness of the D-phenylalanine residue itself, physically obstructs the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1] Beta-branched amino acids are particularly known to cause difficult couplings.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, and aggregate on the resin.[1] This aggregation can block reactive sites, making the N-terminus inaccessible.[1] This is a sequence-dependent phenomenon often seen with hydrophobic residues.[1]

  • Suboptimal Reagents or Conditions: The choice of coupling reagent, solvent, and reaction time significantly impacts coupling efficiency.[1] Standard carbodiimide reagents like DCC and DIC may not be potent enough for such sterically demanding couplings.[2]

Q2: How can I detect incomplete coupling during my synthesis?

Monitoring the completion of each coupling reaction is crucial. The most common method is the Kaiser test (Ninhydrin test) , which is a highly sensitive colorimetric test for primary amines.[1]

  • Positive Result (Blue/Purple Beads): Indicates the presence of free primary amines and, therefore, incomplete coupling.

  • Negative Result (Yellow/Colorless Beads): Indicates that the coupling reaction is complete.[1]

An alternative is the 2,4,6-trinitrobenzenesulphonic acid (TNBS) test.[3]

Q3: What immediate actions should I take if I detect incomplete coupling of this compound?

If a positive Kaiser test is observed, the recommended first step is to perform a double coupling .[2] This involves repeating the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.

Q4: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

For difficult couplings, it is often necessary to switch to more powerful in-situ activating reagents.[2] Aminium/uronium salts or phosphonium salts are significantly more effective.[2]

Coupling ReagentClassRelative ReactivityKey Advantages
HATU Aminium/Uronium SaltVery HighHigh efficiency, fast kinetics, low racemization, excellent for sterically hindered amino acids.[4]
HBTU Aminium/Uronium SaltHighWell-suited for most standard and difficult couplings.[5]
HCTU Aminium/Uronium SaltHighKnown for high efficiency in difficult couplings.[1]
COMU Aminium/Uronium SaltVery HighSafer alternative to benzotriazole-based reagents, highly efficient.[6]
PyBOP Phosphonium SaltHighEffective for difficult couplings, byproduct is not carcinogenic.[6]
PyAOP Phosphonium SaltVery HighHighly effective, especially for coupling N-methyl amino acids.[6]

Q5: Can optimizing reaction conditions improve the coupling efficiency?

Yes, optimizing reaction conditions can significantly improve coupling outcomes:

  • Increase Reaction Time: For difficult couplings, extending the reaction time from the standard 1-2 hours to overnight can be beneficial.[2]

  • Increase Temperature: Gently heating the reaction can help overcome the activation energy.[2] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method for driving difficult couplings to completion quickly and efficiently.[2][7]

Q6: Does the choice of solvent matter for difficult couplings?

The solvent plays a critical role in solvating the peptide-resin complex.[2]

  • N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[2][8]

  • For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[2][9]

Q7: What is "capping" and when should I use it?

If, after attempting the strategies above, a small fraction of the N-terminal amines remains unreacted, these sites can be permanently blocked through a process called "capping".[1] This is typically done using acetic anhydride and a base like pyridine or DIPEA.[1] Capping prevents the formation of deletion peptides, which can be difficult to separate from the target peptide during purification.[1]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (e.g., this compound) using HATU

This protocol describes a standard double coupling procedure for a sterically hindered amino acid.

Materials:

  • Fmoc-3-Methyl-D-phenylalanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Resin-bound peptide with a free N-terminal amine

Reagent Preparation:

ReagentEquivalents (relative to resin loading)
Fmoc-3-Methyl-D-phenylalanine4
HATU3.9
DIPEA8

Procedure:

First Coupling:

  • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the Fmoc-3-Methyl-D-phenylalanine by dissolving it with HATU and DIPEA in DMF.[2]

  • Allow the pre-activation to proceed for 1-5 minutes.[2]

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 45-60 minutes.[2]

  • Wash the resin thoroughly with DMF.

Second Coupling:

  • Repeat steps 2 through 6 with a fresh solution of activated Fmoc-3-Methyl-D-phenylalanine.[2]

  • After the second coupling, perform a Kaiser test to check for completion.

Protocol 2: Kaiser Test (Qualitative Ninhydrin Test)

This protocol is for the qualitative detection of primary amines on the resin.[1]

Reagents:

  • Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[1]

  • Reagent B: 40 g of phenol in 20 mL of n-butanol.[1]

  • Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[1]

Procedure:

  • Place a small sample of resin beads (10-15 beads) in a small glass test tube.

  • Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C.

  • Heat the test tube at 100-110°C for 5 minutes.[1]

  • Observe the color of the beads and the solution.

Interpretation:

  • Blue/Purple beads and/or solution: Positive result (incomplete coupling).

  • Colorless/Yellow beads and solution: Negative result (complete coupling).[1]

Protocol 3: Capping of Unreacted Amines

This protocol is for acetylating unreacted primary amines.

Reagents:

  • Capping Solution: A mixture of acetic anhydride, DIPEA, and DMF (e.g., in a 1:1:8 ratio). A common formulation is acetic anhydride/pyridine/DCM.

Procedure:

  • After a failed coupling and washing of the resin with DMF, add the capping solution to the resin.

  • Agitate the mixture at room temperature for 30 minutes.[1]

  • Wash the resin thoroughly with DMF.

  • Perform another Kaiser test to ensure all free amines have been acetylated (the test should be negative).[1]

Logical Relationships in Troubleshooting

G cluster_problem Problem Identification cluster_solution Solution Implementation Problem Incomplete Coupling of This compound Cause1 Steric Hindrance Problem->Cause1 Cause2 Peptide Aggregation Problem->Cause2 Cause3 Suboptimal Conditions Problem->Cause3 Solution1 Use Potent Coupling Reagents (e.g., HATU, COMU) Cause1->Solution1 Solution2 Optimize Reaction (Double Coupling, Temp, Time) Cause1->Solution2 Solution3 Improve Solvation (NMP, Solvent Mixtures) Cause2->Solution3 Cause3->Solution1 Cause3->Solution2 Solution4 Capping Solution1->Solution4 If still incomplete Solution2->Solution4 If still incomplete Solution3->Solution4 If still incomplete

References

Minimizing racemization during 3-Methyl-D-phenylalanine activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization during the activation of 3-Methyl-D-phenylalanine for peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the activation of this compound?

A1: Racemization is the conversion of a single enantiomer of a chiral molecule, such as this compound, into a mixture of both its D and L forms.[1] This is a significant concern in peptide synthesis because the biological activity and therapeutic efficacy of a peptide are highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids.[2][3] The activation of the carboxyl group of an amino acid for peptide bond formation makes the α-proton more acidic and susceptible to abstraction, which can lead to a loss of stereochemical integrity.[4]

Q2: What are the primary mechanisms that lead to racemization during amino acid activation?

A2: There are two main pathways through which racemization can occur during the activation of N-protected amino acids:

  • Oxazolone Formation: The activated amino acid can cyclize to form a planar oxazolone intermediate. Subsequent nucleophilic attack by the amine can occur from either face of this planar structure, leading to a mixture of stereoisomers. This is considered the predominant mechanism for racemization during peptide synthesis.[2][4]

  • Direct Enolization: A base can directly abstract the α-proton of the activated amino acid to form a carbanion intermediate. Reprotonation of this planar intermediate can result in either the original or the opposite stereoisomer.[4][5]

Q3: Are sterically hindered amino acids like this compound more prone to racemization?

A3: While all amino acids (except glycine) are susceptible to racemization upon activation, sterically hindered amino acids can present unique challenges. The bulky side chains can slow down the desired coupling reaction, providing a larger window of opportunity for the activated intermediate to racemize.[6] Therefore, careful selection of coupling reagents and reaction conditions is crucial when working with amino acids like this compound.

Q4: How does the choice of coupling reagent affect racemization?

A4: The coupling reagent plays a critical role in the rate of both peptide bond formation and racemization. Reagents are generally categorized as carbodiimides, phosphonium salts, and aminium/uronium salts.

  • Carbodiimides (e.g., DCC, DIC, EDC): These are widely used but can lead to significant racemization if used alone. Their primary role is to activate the carboxylic acid, but the resulting O-acylisourea intermediate is highly reactive and prone to oxazolone formation. The use of additives is strongly recommended with carbodiimides.[6][7]

  • Phosphonium Salts (e.g., BOP, PyBOP, PyAOP): These reagents are generally very efficient and lead to less racemization compared to carbodiimides alone.[6][7] PyAOP, an analogue of PyBOP, has shown to be particularly effective for coupling sterically hindered amino acids.[6]

  • Aminium/Uronium Salts (e.g., HBTU, TBTU, HATU, HCTU, COMU): These are highly reactive coupling reagents that can provide fast coupling rates, thereby minimizing the time for racemization to occur.[6] HATU and HCTU are often preferred for their ability to suppress racemization.[8] COMU has also been shown to have high coupling efficiency with reduced epimerization.[8]

Q5: What is the role of additives like HOBt and HOAt in minimizing racemization?

A5: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[2][6][9] They function by converting the highly reactive activated intermediate into a more stable active ester. This active ester is less prone to forming the problematic oxazolone intermediate.[2] HOAt is generally considered superior to HOBt in suppressing racemization due to the electron-withdrawing effect of the nitrogen atom in its ring structure.[2][8]

Troubleshooting Guides

Issue 1: Significant racemization of this compound is detected in the final peptide.

Potential Cause Troubleshooting Step Rationale
Inappropriate Coupling Reagent Switch to a modern phosphonium or uronium salt reagent such as HATU, HCTU, or COMU.These reagents promote faster coupling reactions, reducing the time the activated amino acid is susceptible to racemization.[6][8]
Absence or Ineffective Additive Ensure the use of an additive, preferably HOAt, in conjunction with your coupling reagent.Additives form a more stable active ester intermediate that is less prone to oxazolone formation. HOAt is more effective than HOBt.[2][8]
Strong Base or High Base Concentration Use a weaker tertiary base like N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like DIPEA. Use the minimum necessary amount of base.Stronger bases can accelerate the rate of racemization through direct enolization.[6][10]
Elevated Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0 °C).Higher temperatures increase the rate of racemization.[11]
Prolonged Pre-activation Time Minimize the time between the activation of the amino acid and the addition of the amine component (in situ activation is ideal).A longer pre-activation period provides more time for the activated species to racemize before the coupling reaction occurs.[1]
Inappropriate Solvent Consider using less polar solvents if compatible with your synthesis.The polarity of the solvent can influence the rate of racemization. Dimethylformamide (DMF) is a common solvent that provides good solvation for the growing peptide chain.[12]

Quantitative Data Summary

The following tables summarize the impact of different coupling additives and reagents on racemization levels as reported in the literature. While specific data for this compound is limited, the trends observed for other racemization-prone amino acids provide valuable guidance.

Table 1: Comparison of Additives in Suppressing Epimerization

Coupling AdditiveCoupling Reagent% Epimerization (L-D-L isomer)
HOBtDICData varies depending on the specific amino acid and conditions
HOAtDICGenerally lower than HOBt under the same conditions. Can reduce racemization by 25-50% over HOBt.[8]

Note: The exact percentage of epimerization is highly dependent on the specific amino acid sequence, coupling conditions, and analytical method used.

Table 2: Racemization Levels with Different Coupling Systems for Racemization-Prone Amino Acids (Cysteine and Histidine)

Coupling SystemRacemization Level
DIC/OxymaComparable to Fmoc derivatives
EDCI/HOBtComparable to Fmoc derivatives
HATU/DIPEAComparable to Fmoc derivatives
HBTU/DIPEAComparable to Fmoc derivatives
PyBop/DIPEAComparable to Fmoc derivatives

This data, from a study on Picoc-protected amino acids, suggests that modern coupling systems provide good control over racemization for sensitive residues.[13]

Experimental Protocols

Protocol 1: General Procedure for Carbodiimide-Mediated Coupling with Additives to Minimize Racemization

  • Dissolution: Dissolve the N-protected this compound (1.0 eq.) and the racemization suppressor (e.g., HOAt, 1.0 eq.) in a suitable solvent (e.g., DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add the carbodiimide coupling reagent (e.g., DIC, 1.0 eq.) to the cooled solution and stir for 5-10 minutes.

  • Amine Addition: Add the amino component (e.g., the resin-bound peptide with a free N-terminus or an amino acid ester, 1.0 eq.) to the reaction mixture.

  • Base Addition: If the amino component is a salt (e.g., hydrochloride), add a tertiary base (e.g., NMM, 1.0 eq.).

  • Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-24 hours, monitoring the reaction progress by a suitable method (e.g., Kaiser test for solid-phase synthesis or TLC/LC-MS for solution-phase).

  • Work-up and Purification: Upon completion, proceed with the appropriate work-up and purification steps for your synthesis.

Protocol 2: General Procedure for Uronium/Aminium-Mediated Coupling

  • Dissolution: Dissolve the N-protected this compound (1.0 eq.), the coupling reagent (e.g., HATU, 1.0 eq.), and the racemization suppressor (if not already part of the coupling reagent, e.g., HOAt, 1.0 eq.) in a suitable solvent (e.g., DMF).

  • Base Addition: Add a tertiary base (e.g., DIPEA or NMM, 2.0 eq.) to the solution.

  • Pre-activation (Optional and brief): Allow the mixture to stand for a very short period (e.g., 1-2 minutes). For minimal racemization, in situ activation is preferred.

  • Amine Addition: Add the amino component to the activation mixture.

  • Reaction: Let the reaction proceed at room temperature for 1-4 hours, monitoring for completion.

  • Work-up and Purification: Proceed with the standard work-up and purification protocols.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway Activated_AA Activated N-Protected This compound Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Racemic_Peptide_Ox Racemic Peptide Product Oxazolone->Racemic_Peptide_Ox Nucleophilic Attack by Amine Activated_AA_Enol Activated N-Protected This compound Carbanion Planar Carbanion Intermediate Activated_AA_Enol->Carbanion Base-catalyzed α-proton abstraction Racemic_Peptide_Enol Racemic Peptide Product Carbanion->Racemic_Peptide_Enol Reprotonation

Caption: Primary mechanisms of racemization during amino acid activation.

Minimizing_Racemization_Workflow Start Start: Activation of This compound Choose_Reagent Select Coupling Reagent (e.g., HATU, HCTU, COMU) Start->Choose_Reagent Add_Suppressor Incorporate Additive (e.g., HOAt) Choose_Reagent->Add_Suppressor Control_Base Use Weak Base (e.g., NMM) Add_Suppressor->Control_Base Control_Temp Maintain Low Temperature (e.g., 0°C) Control_Base->Control_Temp Minimize_Preactivation Minimize Pre-activation Time (In Situ Activation) Control_Temp->Minimize_Preactivation Couple Perform Coupling Reaction Minimize_Preactivation->Couple End End: Peptide with Minimized Racemization Couple->End

References

Optimizing reaction conditions for the synthesis of 3-Methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Methyl-D-phenylalanine. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Q1: My reaction yield is low. What are the possible reasons and how can I improve it?

A1: Low yields can stem from several factors, from suboptimal reaction conditions to catalyst inefficiency. Consider the following:

  • Suboptimal Reaction Conditions: Ensure that the temperature, pH, and solvent are optimized for your specific synthetic route. For enzymatic reactions, particularly those using Phenylalanine Ammonia Lyases (PALs), the pH is critical and should be maintained within the optimal range for the specific enzyme used.

  • Catalyst Activity: If using a biocatalyst, ensure it is active and used at the correct loading. For chemical catalysts, check for purity and potential deactivation.

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC or HPLC. If the reaction stalls, it could be due to equilibrium limitations, especially in enzymatic reactions.[1][2]

  • Product Degradation: The desired product might be degrading under the reaction or workup conditions. Assess the stability of this compound under your experimental parameters.

  • Purification Losses: Significant loss of product can occur during purification steps. Optimize your purification protocol to minimize such losses.

Q2: The enantiomeric excess (ee) of my this compound is poor. How can I improve the stereoselectivity?

A2: Achieving high enantiomeric excess is a common challenge in asymmetric synthesis. Here are some strategies to enhance stereoselectivity:

  • Choice of Catalyst: The catalyst is paramount for stereocontrol. For enzymatic syntheses, consider screening different Phenylalanine Ammonia Lyases (PALs) or employing engineered enzymes with enhanced selectivity for D-amino acid formation.[1][2] Chemoenzymatic cascade reactions involving a stereoselective oxidation or reduction step can also significantly improve the ee.[1][2]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity, although it may also decrease the reaction rate.

  • Solvent Effects: The choice of solvent can influence the three-dimensional arrangement of the transition state, thereby affecting stereoselectivity. Experiment with different solvents or co-solvents.

  • Chiral Resolution: If a racemic or poorly enriched mixture is obtained, consider a post-synthesis chiral resolution step. This can be achieved through crystallization with a chiral resolving agent or by using chiral chromatography.

Q3: I am observing significant side-product formation. What are the likely side reactions and how can I minimize them?

A3: Side-product formation can complicate purification and reduce the yield of the desired product. Common side reactions include:

  • Over-methylation: In syntheses involving methylation steps, there is a risk of multiple methyl groups being added to the molecule. Control the stoichiometry of the methylating agent and the reaction time carefully.

  • Racemization: The chiral center of the amino acid can be susceptible to racemization, especially under harsh basic or acidic conditions or at elevated temperatures.

  • Formation of Keto Acid: In enzymatic deracemization processes, the keto acid intermediate may accumulate due to inefficient reduction.[1] Ensure the reducing agent and the corresponding enzyme are active and present in sufficient amounts.

  • By-products from Starting Materials: Impurities in the starting materials can lead to the formation of undesired side-products. Use high-purity starting materials.

Q4: I am having difficulty purifying the final product. What are some effective purification strategies?

A4: The purification of amino acids can be challenging due to their zwitterionic nature. Here are some recommended techniques:

  • Crystallization: Recrystallization is a powerful technique for purifying solid compounds. For this compound, a common approach is to dissolve the crude product in a minimal amount of hot water and then precipitate it by adding a miscible organic solvent like ethanol.

  • Ion-Exchange Chromatography: This technique is highly effective for separating amino acids from other charged and uncharged molecules.

  • Reverse-Phase HPLC: For high-purity requirements, preparative reverse-phase HPLC can be employed.

  • Chiral Chromatography: If the product has a low enantiomeric excess, chiral HPLC can be used to separate the enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The synthesis of this compound, particularly the D-enantiomer, often employs asymmetric methods to ensure high enantiopurity. Key approaches include:

  • Enzymatic Synthesis: The use of Phenylalanine Ammonia Lyases (PALs) for the asymmetric hydroamination of 3-methyl-cinnamic acid is a prominent method.[1][2] To favor the D-enantiomer, engineered PALs or chemoenzymatic cascade systems are often employed.[1][2]

  • Chemoenzymatic Deracemization: This one-pot approach couples the PAL-catalyzed amination of a cinnamic acid derivative with a chemoenzymatic deracemization process. This method can achieve high yields and excellent optical purity.[1][2]

  • Asymmetric Transformation: This method involves the resolution of a racemic mixture of 3-methyl-phenylalanine, often through the formation of diastereomeric salts with a chiral resolving agent, followed by crystallization.

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: For a successful synthesis of this compound, careful control of the following parameters is crucial:

  • pH: Particularly in enzymatic reactions, maintaining the optimal pH is critical for enzyme activity and stability.

  • Temperature: Temperature affects both the reaction rate and, in some cases, the enantioselectivity.

  • Concentration of Reactants: The concentrations of the substrate, catalyst, and any co-factors should be optimized to maximize yield and minimize side reactions.

  • Reaction Time: Monitoring the reaction to determine the optimal reaction time is important to avoid product degradation or racemization.

Q3: How can I analyze the purity and enantiomeric excess of my product?

A3: The purity and enantiomeric excess of this compound can be determined using the following analytical techniques:

  • Purity Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess for impurities.

    • High-Performance Liquid Chromatography (HPLC): With a suitable column and detection method (e.g., UV) to determine chemical purity.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Enantiomeric Excess (ee) Analysis:

    • Chiral HPLC: Using a chiral stationary phase is the most common and reliable method for separating and quantifying enantiomers.

    • Chiral Gas Chromatography (GC): After derivatization of the amino acid to a volatile compound.

    • NMR with Chiral Shift Reagents: This technique can be used to differentiate between enantiomers in the NMR spectrum.

Data Presentation

Table 1: Optimized Conditions for Enzymatic Deracemization of a Phenylalanine Derivative

ParameterOptimized ValueReference
EnzymeL-amino acid deaminase (LAAD) from Proteus mirabilis[1]
Co-substrateBorane-ammonia complex[1]
pH9.6[2]
Temperature37 °C[2]
Substrate Conc.5 mM[2]
Reaction Time7 hours[1]
Conversion71%[2]
Enantiomeric Excess (ee)96%[2]

Note: This data is for a model substrate (p-nitrophenylalanine) and may require optimization for 3-methyl-cinnamic acid.

Table 2: Performance of Phenylalanine Ammonia Lyase (PAL) Variants

PAL VariantSpecific d-PAL Activity (U mg⁻¹)Relative Activity vs. Wild-TypeReference
Wild-Type3.23[1]
H359Y11.353.52[1]
H359K10.763.34[1]
S456P9.833.05[1]

Note: These variants were identified for enhanced d-phenylalanine formation and could be promising candidates for the synthesis of this compound.

Experimental Protocols

Protocol 1: General Procedure for Chemoenzymatic Synthesis of D-Phenylalanine Derivatives

This protocol is a generalized procedure based on the chemoenzymatic cascade for the synthesis of D-phenylalanine derivatives and should be optimized for this compound.

Materials:

  • 3-methyl-cinnamic acid

  • Phenylalanine Ammonia Lyase (PAL) - wild-type or an engineered variant

  • L-amino acid deaminase (LAAD)

  • Borane-ammonia complex (NH₃:BH₃)

  • Ammonium hydroxide solution (e.g., 5 M)

  • Buffer solution (e.g., pH 9.6)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Acid for product precipitation (e.g., HCl)

Procedure:

  • In a reaction vessel, prepare a solution of 3-methyl-cinnamic acid (e.g., 5 mM) in the appropriate buffer at pH 9.6.

  • Add the Phenylalanine Ammonia Lyase (PAL) and L-amino acid deaminase (LAAD) to the reaction mixture. The enzymes can be used as purified proteins or as whole-cell biocatalysts.

  • Add the borane-ammonia complex (e.g., 40 equivalents).

  • Incubate the reaction at a controlled temperature (e.g., 37 °C) with agitation (e.g., 220 rpm).

  • Monitor the progress of the reaction by HPLC or TLC.

  • Upon completion, stop the reaction (e.g., by acidifying the mixture).

  • Extract the product into an organic solvent.

  • Purify the product by crystallization or chromatography.

  • Analyze the final product for purity and enantiomeric excess.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start setup Prepare reaction mixture: - 3-methyl-cinnamic acid - Buffer (pH 9.6) - PAL and LAAD enzymes - Borane-ammonia complex start->setup react Incubate at 37°C with agitation setup->react monitor Monitor reaction progress (HPLC/TLC) react->monitor quench Quench reaction (e.g., acidification) monitor->quench Reaction Complete extract Extract product quench->extract purify Purify product (Crystallization/Chromatography) extract->purify analyze Analyze for purity (NMR, HPLC) and ee (Chiral HPLC) purify->analyze end End Product: This compound analyze->end

Caption: Experimental workflow for the chemoenzymatic synthesis of this compound.

Troubleshooting_Tree cluster_yield Low Yield Solutions cluster_ee Poor ee Solutions cluster_side Side-Product Solutions issue Problem Encountered low_yield Low Yield issue->low_yield poor_ee Poor Enantiomeric Excess issue->poor_ee side_products Side-Products Observed issue->side_products opt_cond Optimize reaction conditions (pH, temp, solvent) low_yield->opt_cond check_cat Check catalyst activity/loading low_yield->check_cat monitor_rxn Monitor for completion low_yield->monitor_rxn screen_cat Screen different catalysts/ enzyme variants poor_ee->screen_cat lower_temp Lower reaction temperature poor_ee->lower_temp chiral_res Perform chiral resolution poor_ee->chiral_res control_stoich Control stoichiometry side_products->control_stoich avoid_harsh Avoid harsh conditions (acid/base, high temp) side_products->avoid_harsh pure_sm Use high-purity starting materials side_products->pure_sm

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Purification of 3-Methyl-D-phenylalanine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methyl-D-phenylalanine-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of these challenging molecules.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound difficult to purify?

A1: The purification challenges associated with this compound-containing peptides primarily stem from the physicochemical properties of this unnatural amino acid. The presence of the methyl group on the phenyl ring, in addition to the inherent hydrophobicity of phenylalanine, significantly increases the non-polar character of the peptide. This can lead to several issues:

  • Poor Solubility: These peptides often exhibit low solubility in aqueous buffers and standard reversed-phase high-performance liquid chromatography (RP-HPLC) mobile phases.[1][2]

  • Peptide Aggregation: The increased hydrophobicity promotes intermolecular interactions, leading to the formation of aggregates that can be difficult to solubilize and purify.[3][4][5]

  • Strong Retention in RP-HPLC: The hydrophobic nature of this compound causes strong binding to C18 columns, often requiring high concentrations of organic solvent for elution, which can lead to poor peak shape and co-elution with other hydrophobic impurities.[6][7]

Q2: My crude peptide containing this compound is insoluble in my initial HPLC mobile phase. What should I do?

A2: This is a common issue. It is recommended to first perform a small-scale solubility test with a small amount of your peptide to avoid risking the entire batch.[1] If solubility is an issue, consider the following strategies:

  • Use of Organic Co-solvents: Dissolve the crude peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) before diluting it with the initial mobile phase.[1][2][7] Be mindful that DMSO can be difficult to remove and may interfere with certain biological assays.

  • Acidic Conditions: For basic peptides, dissolving in a dilute acidic solution (e.g., 10% acetic acid) may improve solubility.[8]

  • Chaotropic Agents: In some cases, the use of chaotropic agents like guanidinium hydrochloride or urea in the sample solvent can help disrupt aggregates and improve solubility. However, these are generally not compatible with HPLC and would require a desalting step.

Q3: I'm observing broad or tailing peaks during the RP-HPLC purification of my this compound peptide. What could be the cause and how can I fix it?

A3: Broad or tailing peaks can be caused by several factors:

  • On-column Aggregation: The peptide may be aggregating on the HPLC column. To mitigate this, you can try increasing the column temperature (e.g., to 40-50°C) to disrupt secondary structures and improve peak shape.

  • Strong Hydrophobic Interactions: The peptide may be interacting too strongly with the stationary phase. Consider using a column with a less hydrophobic stationary phase, such as C8 or C4, or a phenyl-hexyl column.[9]

  • Sub-optimal Mobile Phase: The choice of mobile phase is critical. Ensure that an ion-pairing agent like trifluoroacetic acid (TFA) is present in both aqueous and organic phases to improve peak shape.[10] Experimenting with different organic modifiers (e.g., isopropanol in addition to acetonitrile) can also be beneficial for highly hydrophobic peptides.

Q4: Can I use a method other than HPLC to purify very hydrophobic this compound-containing peptides?

A4: Yes, for extremely hydrophobic peptides that are problematic to purify by HPLC, an alternative strategy is precipitation and washing.[6][7] This involves dissolving the crude peptide in a strong organic solvent and then precipitating it by adding an anti-solvent, such as cold diethyl ether. The precipitated peptide can then be washed to remove soluble impurities. While this method may not provide the high resolution of HPLC, it can be effective for removing a significant portion of impurities and is particularly useful for large-scale purifications.

Troubleshooting Guides

Problem 1: Low Recovery of the Peptide After Purification
Symptom Potential Cause Recommended Solution
The total amount of purified peptide is significantly lower than expected.Irreversible Adsorption: The peptide is irreversibly binding to the HPLC column or other surfaces due to its high hydrophobicity.- Use a less hydrophobic column (C8, C4, or Phenyl).- Add a small percentage of isopropanol to the mobile phase.- Passivate the HPLC system with a blank injection of a highly concentrated, non-valuable hydrophobic peptide to block non-specific binding sites.
Precipitation in the HPLC System: The peptide is precipitating upon injection or during the gradient due to a change in solvent composition.- Dissolve the crude peptide in a solvent that is as close as possible to the initial mobile phase composition.- If using a strong solvent like DMSO for initial dissolution, inject a smaller volume.- Use a shallower gradient to minimize rapid changes in solvent polarity.
Aggregation: The peptide is forming aggregates that are not eluting from the column or are being lost during filtration.- Dissolve the crude peptide in a solvent containing a denaturant (e.g., 6M Guanidine HCl) and perform a buffer exchange/desalting step before HPLC.- Use sonication to aid in the dissolution of the crude peptide.[2]
Problem 2: Co-elution of the Target Peptide with Impurities
Symptom Potential Cause Recommended Solution
The main peak in the chromatogram is not pure and contains impurities of similar retention time.Similar Hydrophobicity of Impurities: Deletion sequences or other by-products have hydrophobicities very close to the target peptide.- Optimize the Gradient: Use a very shallow gradient around the elution point of the target peptide to improve resolution.- Change the Selectivity: Switch to a different stationary phase (e.g., from C18 to a phenyl-based column) or a different organic modifier (e.g., methanol instead of acetonitrile) to alter the elution profile of the impurities relative to the peptide.- Adjust the pH: Changing the pH of the mobile phase can alter the ionization state of the peptide and impurities, potentially leading to better separation.
Presence of Diastereomers: If the synthesis involved coupling to the this compound, incomplete coupling and subsequent capping can lead to deletion sequences that are hard to separate. The D-amino acid can also influence the separation of other diastereomeric impurities.[11]- High-resolution analytical HPLC is needed to identify the presence of diastereomers.- Optimization of the HPLC gradient is crucial for resolving these closely related species.[11]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a this compound-Containing Peptide
  • Sample Preparation:

    • Weigh out a small amount of the crude peptide.

    • Attempt to dissolve the peptide in the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B).

    • If insoluble, dissolve in a minimal volume of DMSO (e.g., 10-20 mg/mL).

    • Centrifuge the sample to remove any particulate matter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size). Consider a C8 or Phenyl column for very hydrophobic peptides.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical starting point is a linear gradient from 5% to 65% Solvent B over 30 minutes. This will need to be optimized based on the retention time of the peptide.

    • Flow Rate: 1 mL/min for analytical, and scaled up for preparative.

    • Detection: Monitor at 214 nm and 254 nm (due to the aromatic ring).[3][12]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of each fraction by analytical HPLC.

    • Confirm the identity of the pure fractions by mass spectrometry.

  • Lyophilization:

    • Combine the pure fractions.

    • Freeze the solution and lyophilize to obtain the purified peptide as a powder.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product crude Crude Peptide dissolve Dissolution Test crude->dissolve dmso Dissolve in min. DMSO dissolve->dmso Insoluble hplc RP-HPLC dissolve->hplc Soluble dmso->hplc fractions Collect Fractions hplc->fractions analysis Purity Analysis (LC-MS) fractions->analysis pool Pool Pure Fractions analysis->pool Purity >95% lyo Lyophilization pool->lyo pure_peptide Purified Peptide lyo->pure_peptide

Caption: Workflow for the purification of this compound-containing peptides.

troubleshooting_logic start Poor Purification Outcome issue Identify Primary Issue start->issue low_recovery Low Recovery issue->low_recovery Low Yield broad_peaks Broad/Tailing Peaks issue->broad_peaks Poor Peak Shape coelution Co-elution issue->coelution Impure Peak sol_agg Solubility/Aggregation Issue? low_recovery->sol_agg strong_int Strong Hydrophobic Interaction? broad_peaks->strong_int similar_imp Similar Impurities? coelution->similar_imp sol_agg_sol Use DMSO/DMF Increase Temperature sol_agg->sol_agg_sol Yes strong_int_sol Use C8/C4/Phenyl Column Optimize Gradient strong_int->strong_int_sol Yes similar_imp_sol Shallow Gradient Change Mobile Phase/pH similar_imp->similar_imp_sol Yes

Caption: Troubleshooting logic for purifying hydrophobic peptides.

References

Identifying and removing impurities from 3-Methyl-D-phenylalanine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Methyl-D-phenylalanine. The information is designed to help identify and remove impurities, ensuring a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in the synthesis of this compound?

A1: The most common impurities encountered during the synthesis of this compound can be categorized as follows:

  • Stereoisomeric Impurities: The most significant impurity is often the L-enantiomer (3-Methyl-L-phenylalanine). Its presence is a direct consequence of incomplete stereoselectivity in the asymmetric synthesis.[1][2][3]

  • Unreacted Starting Materials: Residual starting materials from the synthesis, such as 3-methylbenzaldehyde or its derivatives, and reagents used for the introduction of the amino group.

  • Byproducts of the Reaction: Side reactions can lead to the formation of various byproducts. For instance, in syntheses involving protection and deprotection steps, incomplete reactions or side reactions of the protecting groups can result in impurities.[1] In some cases, bis-alkylated products may also form.[1]

  • Positional Isomers: Depending on the synthetic route, there is a possibility of forming other positional isomers, such as 2-methyl- or 4-methyl-D-phenylalanine, although this is less common with well-defined starting materials.

  • Solvent and Reagent Residues: Residual solvents used during the reaction and purification steps, as well as leftover reagents, can also be present in the final product.

Q2: How can I detect the presence of the L-enantiomer in my this compound sample?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective and widely used method for detecting and quantifying enantiomeric impurities.[4][5][6] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. Other analytical techniques for determining optical purity include polarimetry and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents.[7]

Q3: What are the recommended methods for purifying crude this compound?

A3: The primary methods for purifying crude this compound are:

  • Recrystallization: This is a common and effective technique for removing most soluble and insoluble impurities.[8][9] The choice of solvent is crucial for successful recrystallization.[8]

  • Chromatography: For high-purity requirements and to remove challenging impurities like the L-enantiomer, column chromatography is often necessary. Chiral chromatography can be used on a preparative scale to separate enantiomers.[6]

  • Formation of Diastereomeric Salts: Chemical resolution by forming diastereomeric salts with a chiral resolving agent is a classical and effective method for separating enantiomers on a larger scale.[10]

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Incorrect Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] Perform small-scale solvent screening to find the optimal solvent or solvent mixture.
Using Too Much Solvent Using an excessive amount of solvent will keep the product dissolved even at low temperatures, leading to poor recovery. Use the minimum amount of hot solvent required to fully dissolve the crude product.[9]
Cooling the Solution Too Quickly Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[8]
Product is Highly Soluble in the Chosen Solvent If the product remains soluble even at low temperatures, consider using a solvent-antisolvent system. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent in which the compound is insoluble until the solution becomes cloudy.[11]
Problem 2: Presence of Enantiomeric Impurity (L-isomer) in the Final Product
Possible Cause Troubleshooting Step
Incomplete Enantioselectivity of the Synthesis Optimize the asymmetric synthesis reaction conditions (catalyst, temperature, solvent) to improve enantioselectivity.
Racemization During a Reaction or Workup Step Avoid harsh acidic or basic conditions and high temperatures during the synthesis and purification, as these can sometimes lead to racemization.
Ineffective Purification Method for Enantiomer Removal Standard recrystallization may not be effective at separating enantiomers. Employ chiral HPLC on a preparative scale for high enantiomeric purity.[6] Alternatively, perform a chemical resolution by forming diastereomeric salts with a chiral resolving agent, followed by separation and recovery of the desired enantiomer.[10]

Data Presentation

Table 1: Example Data for Purity Analysis of this compound Batches

Batch ID Method of Synthesis Initial Purity (by HPLC, %) Enantiomeric Excess (ee, %) Major Impurity Final Purity after Recrystallization (%) Final ee after Chiral HPLC (%)
3MD-A01Asymmetric Amination92.595.03-Methyl-L-phenylalanine98.1>99.5
3MD-B02Enzymatic Resolution88.090.0Unreacted Precursor97.599.0
3MD-C03Chiral Pool Synthesis95.298.0Solvent Residue99.2>99.8

Experimental Protocols

Protocol 1: General Recrystallization for Purification

This protocol describes a general method for the purification of solid organic compounds.[8][9]

  • Solvent Selection: Choose a suitable solvent or solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently with stirring until the solid is completely dissolved.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Chiral HPLC for Enantiomeric Purity Analysis

This protocol outlines a general procedure for determining the enantiomeric excess of this compound. Specific conditions will vary depending on the column and instrument used.[4][5][12]

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Columns based on cyclodextrin, teicoplanin, or ristocetin have been shown to be effective for separating phenylalanine enantiomers.[5]

  • Mobile Phase Preparation: Prepare the mobile phase as recommended by the column manufacturer. A common mobile phase for reversed-phase chiral HPLC consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[5]

  • Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[12] Filter the sample through a 0.45 µm syringe filter before injection.[12]

  • HPLC Analysis: Equilibrate the HPLC system with the mobile phase. Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.

  • Data Analysis: Monitor the elution of the enantiomers using a UV detector. The two enantiomers should appear as separate peaks. Calculate the enantiomeric excess (ee) based on the integrated peak areas of the D- and L-isomers.

Visualizations

experimental_workflow Impurity Identification and Removal Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_final_product Final Product synthesis Crude this compound hplc_analysis Purity and ee Analysis by Chiral HPLC synthesis->hplc_analysis Initial Assessment nmr_analysis Structural Confirmation by NMR hplc_analysis->nmr_analysis If purity and ee are acceptable recrystallization Recrystallization hplc_analysis->recrystallization If purity < 99% chiral_chromatography Preparative Chiral Chromatography hplc_analysis->chiral_chromatography If ee < 99.5% final_product Pure this compound nmr_analysis->final_product recrystallization->hplc_analysis Re-assessment chiral_chromatography->hplc_analysis Re-assessment

Caption: Workflow for impurity identification and removal.

troubleshooting_logic Troubleshooting Low Recrystallization Yield start Low Yield After Recrystallization check_solvent Was a solvent screen performed? start->check_solvent perform_screen Perform small-scale solvent screening check_solvent->perform_screen No check_amount Was a minimal amount of hot solvent used? check_solvent->check_amount Yes perform_screen->check_amount use_less_solvent Repeat with less solvent check_amount->use_less_solvent No check_cooling Was the solution cooled slowly? check_amount->check_cooling Yes use_less_solvent->check_cooling cool_slowly Repeat with slow cooling check_cooling->cool_slowly No consider_antisolvent Consider using a solvent-antisolvent system check_cooling->consider_antisolvent Yes cool_slowly->consider_antisolvent

Caption: Decision tree for troubleshooting low recrystallization yield.

References

Technical Support Center: Improving the Yield of Peptides with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of peptides containing sterically hindered amino acids.

Troubleshooting Guide

This section offers a systematic approach to diagnosing and resolving low yields and other common problems in Solid-Phase Peptide Synthesis (SPPS) when incorporating bulky residues.

Issue: Low or no coupling efficiency for a sterically hindered amino acid.

A positive Kaiser test after a coupling step or mass spectrometry analysis showing significant deletion sequences are common indicators of this issue. The primary cause is the physical obstruction by bulky side chains of amino acids like Valine, Isoleucine, and α,α-disubstituted amino acids (e.g., Aib), which impedes peptide bond formation.

G cluster_problem Problem Identification cluster_primary_actions Primary Solutions cluster_secondary_actions Secondary Optimizations cluster_outcome Outcome start Low Coupling Yield / Positive Kaiser Test reagent Switch to High-Efficiency Coupling Reagent (e.g., HATU, COMU) start->reagent Initial Step double_couple Perform Double Coupling reagent->double_couple If still incomplete end Improved Yield reagent->end microwave Use Microwave-Assisted Synthesis (MA-SPPS) double_couple->microwave For very difficult couplings double_couple->end solvent Change Solvent (e.g., NMP) microwave->solvent If aggregation is suspected microwave->end pseudoproline Incorporate Pseudoproline Dipeptide solvent->pseudoproline For aggregation-prone sequences solvent->end pseudoproline->end

Caption: Troubleshooting workflow for low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency with sterically hindered amino acids?

A1: The main cause is steric hindrance, where the bulky side chains of amino acids physically block the reacting amino and carboxyl groups, making peptide bond formation difficult. As the peptide chain elongates, it can also fold into secondary structures or aggregate, which further obstructs the reactive sites.

Q2: Which coupling reagents are most effective for sterically hindered amino acids?

A2: For difficult couplings, reagents that form highly reactive esters are preferred. Aminium/uronium salts like HATU and HCTU, or phosphonium salts like PyAOP, are generally more effective than carbodiimides such as DCC and DIC. Reagents like HATU and PyAOP form OAt esters, which are highly reactive. Oxyma-based reagents like COMU are also highly efficient and have a better safety profile.

Q3: My coupling is still incomplete even after switching to a stronger coupling reagent. What are my next steps?

A3: If a powerful coupling reagent is not sufficient, you can implement the following strategies:

  • Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents. This is a widely used and effective method to drive the reaction towards completion.

  • Increase Reaction Temperature: Employing microwave-assisted synthesis can dramatically speed up coupling reactions, even for very hindered residues. For conventional synthesis, a moderate increase in temperature can be beneficial, but it should be monitored to prevent racemization.

  • Change the Solvent: Switching to a more suitable solvent, such as N-Methyl-2-pyrrolidone (NMP) or a solvent mixture, can improve the solvation of the peptide-resin and enhance reaction efficiency.

Q4: How does microwave-assisted peptide synthesis (MA-SPPS) improve yields for sterically hindered amino acids?

A4: MA-SPPS utilizes microwave energy to heat the reaction mixture rapidly and efficiently. This precise heating accelerates the kinetics of the coupling reaction, allowing difficult couplings to proceed to completion in a much shorter time frame, often just a few minutes. This method has proven to be particularly effective for sequences that are prone to forming secondary structures and for sterically challenging couplings.

Q5: What are pseudoproline dipeptides and how do they help?

A5: Pseudoproline (ψ-Pro) dipeptides are derivatives of Serine, Threonine, or Cysteine where the side chain is reversibly cyclized to form a ring structure that mimics proline. This induces a "kink" in the peptide backbone, which disrupts the formation of inter-chain hydrogen bonds that lead to aggregation. By preventing aggregation, the growing peptide chain remains well-solvated and accessible for subsequent coupling reactions, thus overcoming issues arising from steric hindrance within an aggregated peptide-resin matrix.

G cluster_problem Problem cluster_solution Solution cluster_mechanism Mechanism of Action cluster_outcome Outcome aggregation Peptide Chain Aggregation (β-sheet formation) pseudoproline Incorporate Pseudoproline Dipeptide aggregation->pseudoproline kink Induces 'Kink' in Peptide Backbone pseudoproline->kink disrupt Disrupts Inter-chain H-bonding kink->disrupt solvation Enhances Solvation of Peptide Chain disrupt->solvation outcome Improved Accessibility & Higher Coupling Yield solvation->outcome

Caption: Logical flow of using pseudoproline dipeptides.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentActivating GroupRelative ReactivityNotes
DCC/DIC-LowOften inefficient for hindered couplings and can generate insoluble byproducts.
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but may be insufficient for highly hindered residues.
HCTUO-6-ClBt esterHighMore reactive than HBTU.
HATU/PyAOPOAt esterVery HighAmong the most efficient reagents due to the high reactivity of OAt esters.
COMUOxyma esterVery HighComparable or superior to HATU, with an improved safety profile (non-explosive).

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is recommended when a single coupling reaction is insufficient.

  • First Coupling:

    • Following the standard N-terminal Fmoc group deprotection on the resin-bound peptide, thoroughly wash the resin with DMF.

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.

    • Wash the resin with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of the activated amino acid, HATU, and DIPEA.

    • After the second coupling, wash the resin thoroughly with DMF and then DCM to prepare for the next deprotection step.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an alternative for situations where even potent uronium/phosphonium reagents fail. Acyl fluorides are highly reactive and can overcome significant steric barriers.

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.

    • Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times may be significantly longer.

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling & Wash cluster_outcome Outcome resin Deprotected Peptide-Resin coupling1 1st Coupling (45-60 min) resin->coupling1 aa Fmoc-Amino Acid (Sterically Hindered) activated_aa Activated Amino Acid aa->activated_aa reagents Coupling Reagent (HATU) + Base (DIPEA) in DMF reagents->activated_aa activated_aa->coupling1 wash1 Wash (DMF) coupling1->wash1 coupling2 2nd Coupling (Fresh Reagents) wash1->coupling2 wash2 Wash (DMF, DCM) coupling2->wash2 result Coupled Peptide wash2->result

Caption: Experimental workflow for a double coupling protocol.

Stability of 3-Methyl-D-phenylalanine under different cleavage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Methyl-D-phenylalanine during solid-phase peptide synthesis (SPPS), with a focus on cleavage conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound in SPPS?

The main challenges associated with the incorporation of this compound are primarily due to its structural properties:

  • Steric Hindrance: The methyl group on the phenyl ring, in addition to the inherent bulkiness of the phenylalanine side chain, can create steric hindrance. This can potentially lead to lower coupling yields and may require more potent coupling reagents or extended reaction times.[1][2]

  • Hydrophobicity: Increased hydrophobicity from the methyl group can contribute to peptide aggregation on the solid support, which may hinder subsequent synthetic steps.[2][3]

  • Lack of Specific Data: As an unnatural amino acid, there is limited specific literature data on its stability under various cleavage conditions compared to standard proteinogenic amino acids.

Q2: How stable is the 3-methylphenyl group during standard TFA cleavage?

While specific quantitative data for this compound is not extensively documented, the methyl-phenyl moiety is generally stable under standard trifluoroacetic acid (TFA) cleavage conditions. The primary concern during cleavage is not the degradation of the 3-methylphenyl group itself, but rather side reactions involving other sensitive residues in the peptide sequence that are exacerbated by the presence of this bulky, hydrophobic residue.

Q3: What are the most common side reactions to be aware of when cleaving peptides containing this compound?

The side reactions are generally those common to all peptide cleavages, but the presence of a bulky, electron-donating methyl group on the phenyl ring might influence their prevalence. Key side reactions to monitor include:

  • Alkylation of Tryptophan: If your peptide contains Tryptophan, its indole ring is susceptible to alkylation by carbocations generated during the cleavage of protecting groups.[4][5]

  • Oxidation of Methionine: Methionine can be oxidized to its sulfoxide or sulfone.[5][6]

  • Modification of Tyrosine: The phenolic ring of Tyrosine can be alkylated.[5]

  • Incomplete Deprotection: Steric hindrance from the this compound residue could potentially hinder the complete removal of protecting groups from neighboring amino acids, especially if they are also bulky.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cleavage of peptides containing this compound.

Problem 1: Low yield of the desired peptide after cleavage.
  • Potential Cause: Incomplete cleavage from the resin due to steric hindrance or peptide aggregation.

  • Troubleshooting Workflow:

    • Verify Cleavage Time: For peptides containing bulky or hydrophobic residues, a standard 2-hour cleavage may be insufficient. Consider extending the cleavage time to 3-4 hours and analyze a small aliquot by HPLC to monitor the progress.

    • Optimize Cleavage Cocktail: Ensure the cleavage cocktail is appropriate for the protecting groups used in your synthesis. For instance, if your peptide contains multiple arginine residues, a longer deprotection time may be necessary.[7]

    • Resin Washing: Before cleavage, ensure the resin is thoroughly washed with dichloromethane (DCM) to remove any residual dimethylformamide (DMF), which can interfere with the cleavage process.[6]

    • Check for Peptide Solubility in Ether: Highly hydrophobic peptides may have some solubility in the diethyl ether used for precipitation, leading to loss of product. Analyze the ether supernatant for the presence of your peptide.[3][6]

Problem 2: Presence of unexpected peaks in the HPLC chromatogram.
  • Potential Cause: Side-chain modifications of other sensitive amino acids in the sequence.

  • Troubleshooting Workflow:

    • Identify the Side Product: Use mass spectrometry (MS) to determine the mass of the impurity. A mass increase of +16 Da could indicate methionine oxidation, while a +56 Da increase might suggest t-butylation of tryptophan.[6]

    • Optimize Scavengers: The choice and concentration of scavengers in your cleavage cocktail are crucial.

      • For Tryptophan-containing peptides, ensure an adequate amount of a scavenger like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) is used to prevent alkylation.[4][8]

      • For Methionine-containing peptides, consider using a cleavage cocktail that minimizes oxidation, or protect the methionine as the sulfoxide which can be reduced post-cleavage.[9]

    • Review Synthesis Strategy: Some side reactions can be minimized by the choice of protecting groups during synthesis. For example, using a Boc protecting group on the indole nitrogen of Tryptophan can reduce side reactions during cleavage.

Experimental Protocols

Below are detailed methodologies for common cleavage cocktails. It is always recommended to perform a small-scale test cleavage on a small amount of resin before proceeding with the entire batch.[6][7]

Protocol 1: Standard TFA Cleavage (Reagent B) [10]

This is a common "odorless" cleavage cocktail suitable for many peptides.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and then methanol. Dry the resin under vacuum for at least 1 hour.[1]

  • Cleavage Cocktail Preparation: Prepare a fresh solution of Reagent B:

    • Trifluoroacetic acid (TFA): 88% (v/v)

    • Phenol: 5% (v/v)

    • Water: 5% (v/v)

    • Triisopropylsilane (TIS): 2% (v/v)

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[1]

    • Agitate the mixture at room temperature for 2-4 hours. For peptides with this compound, starting with a 3-hour cleavage time is advisable.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the peptide by adding the cold diethyl ether to the filtrate.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Protocol 2: Cleavage Cocktail for Peptides with Sensitive Residues (Reagent K)

This cocktail is recommended for peptides containing Cys, Met, Trp, and Tyr.

  • Resin Preparation: Follow the same procedure as in Protocol 1.

  • Cleavage Cocktail Preparation: Prepare fresh Reagent K:

    • TFA: 82.5% (v/v)

    • Phenol: 5% (v/v)

    • Water: 5% (v/v)

    • Thioanisole: 5% (v/v)

    • 1,2-Ethanedithiol (EDT): 2.5% (v/v)

  • Cleavage Reaction:

    • Suspend the resin in Reagent K (10-40 mL per gram of resin).

    • Stir at room temperature for 1.5 to 2.5 hours. Peptides with multiple arginines may require longer cleavage times.

  • Peptide Precipitation and Purification: Follow the same procedure as in Protocol 1.

Data Presentation

The following table summarizes common cleavage cocktails and their typical applications.

ReagentComposition (v/v)Typical Cleavage TimeRecommended ForNotes
Reagent B TFA/Phenol/H₂O/TIS (88:5:5:2)1-2 hoursGeneral use, especially with trityl-based protecting groups.[10]"Odorless" alternative to cocktails with thiols. Will not prevent methionine oxidation.[10]
Reagent H TFA/Phenol/Thioanisole/EDT/H₂O/DMS/Ammonium Iodide (w/w)3 hoursPeptides containing methionine to prevent oxidation.[10]Can be used for disulfide bond formation with extended treatment.[10]
Reagent K TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)1.5-2.5 hoursPeptides with sensitive residues (Cys, Met, Trp, Tyr).[9]A robust, general-purpose cleavage reagent.
TFA/TIS/H₂O (95:2.5:2.5)2-4 hoursPeptides without highly sensitive residues.[1][9]A simple and effective cocktail for many sequences.

Visualizations

TroubleshootingWorkflow cluster_start Start: Post-Cleavage Analysis cluster_issue Problem Identification cluster_low_yield Low Yield Troubleshooting cluster_impurities Impurity Troubleshooting cluster_solution Resolution Start Crude Peptide Analysis (HPLC, MS) Issue Identify Issue Start->Issue LowYield Low Yield Issue->LowYield Low Yield Impurities Unexpected Peaks Issue->Impurities Unexpected Peaks IncompleteCleavage Incomplete Cleavage? LowYield->IncompleteCleavage ExtendCleavage Extend Cleavage Time (e.g., to 4h) IncompleteCleavage->ExtendCleavage Yes OptimizeCocktail Optimize Cleavage Cocktail IncompleteCleavage->OptimizeCocktail No Solution Re-synthesize/Re-cleave with Optimized Protocol ExtendCleavage->Solution CheckEther Check Ether Supernatant OptimizeCocktail->CheckEther CheckEther->Solution IdentifyImpurity Identify Impurity via MS Impurities->IdentifyImpurity Alkylation Alkylation? (+56 Da) IdentifyImpurity->Alkylation Oxidation Oxidation? (+16 Da) IdentifyImpurity->Oxidation IncompleteDeprotection Incomplete Deprotection? IdentifyImpurity->IncompleteDeprotection OptimizeScavengers Optimize Scavengers (e.g., add more TIS/EDT) Alkylation->OptimizeScavengers Oxidation->OptimizeScavengers ModifyProtectingGroups Consider Modifying Protecting Group Strategy IncompleteDeprotection->ModifyProtectingGroups OptimizeScavengers->Solution ModifyProtectingGroups->Solution

Caption: Troubleshooting workflow for cleavage of peptides containing this compound.

References

Analytical challenges in the characterization of 3-Methyl-D-phenylalanine peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of peptides containing 3-Methyl-D-phenylalanine (3-Me-D-Phe). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common analytical challenges.

Frequently Asked Questions (FAQs)

Section 1: High-Performance Liquid Chromatography (HPLC)

FAQ 1: Why am I struggling to separate the D- and L-diastereomers of my 3-Me-Phe peptide?

Resolution of peptide diastereomers containing D- and L-amino acids can be challenging. Success depends heavily on the choice of chiral stationary phase (CSP) and mobile phase conditions. Standard C18 columns are generally insufficient for this purpose.

  • Solution: Employ a chiral stationary phase. Macrocyclic glycopeptide-based columns (e.g., teicoplanin or vancomycin) are highly effective for separating underivatized amino acid and peptide enantiomers in reversed-phase mode.[1][2][3]

  • Troubleshooting Tip: If resolution is poor, systematically adjust the mobile phase. Varying the percentage of the organic modifier (e.g., acetonitrile) and the concentration of the acidic additive (e.g., trifluoroacetic acid - TFA) can significantly impact selectivity.[2]

FAQ 2: I'm observing poor peak shape and tailing for my peptide. What are the common causes?

Poor peak shape is a frequent issue in peptide analysis and can stem from several factors:

  • Secondary Interactions: The peptide may be interacting with residual silanol groups on the silica support of the column.

  • Metal Contamination: The HPLC system or column may have metal contamination that chelates the peptide.

  • Sub-optimal Mobile Phase: The pH or ionic strength of the mobile phase may not be ideal for your peptide's pI.

  • Non-Specific Binding: Peptides can adhere to surfaces in the flow path, such as vials and tubing, leading to sample loss and peak tailing.[4]

Troubleshooting Steps:

  • Mobile Phase pH: Adjust the mobile phase pH. For basic peptides, a low pH (e.g., 2.5 using TFA) ensures protonation and minimizes silanol interactions.

  • Additive Choice: Try a different ion-pairing agent, such as formic acid, if TFA is causing issues.

  • System Passivation: To address potential metal contamination, flush the HPLC system with a chelating agent or use biocompatible PEEK tubing.

  • Reduce Non-Specific Binding: Use low-binding vials and consider adding a small amount of a denaturant like guanidine HCl to the sample diluent if solubility is an issue.[4]

Section 2: Mass Spectrometry (MS)

FAQ 3: How can I confirm the presence of the 3-methyl modification in my peptide using MS/MS?

The methyl group adds 14 Da to the phenylalanine residue mass. In an MS/MS experiment (Collision-Induced Dissociation - CID), you should look for specific fragmentation patterns.

  • Characteristic Ions: The fragmentation of peptides containing phenylalanine is well-understood. The benzyl side chain influences cleavage, leading to specific ion types.[5] For a 3-Me-Phe residue, you will observe a mass shift of +14 Da on fragments that retain the side chain.

  • Key Fragments to Monitor:

    • b- and y-ions: Look for a complete series of b- and y-ions. The mass difference between adjacent ions will pinpoint the modified residue.

    • Iminium Ion: Look for the iminium ion of 3-Me-Phe at m/z 134.12 (C9H12N+), which is 14 Da higher than the standard phenylalanine iminium ion (m/z 120.08).

    • Side-Chain Loss: Fragmentation can sometimes involve the loss of the side chain.[5] Monitor for neutral losses corresponding to methyl-toluene.

FAQ 4: My MS/MS spectrum is complex. How do I differentiate between a 3-methyl and a 4-methyl (or 2-methyl) positional isomer?

Mass spectrometry alone is generally unable to distinguish between positional isomers like 2-, 3-, or 4-methylphenylalanine because they have the same elemental composition and mass. Their fragmentation patterns in a standard CID experiment are often nearly identical.

  • Solution: Positional isomer differentiation requires techniques that are sensitive to the spatial arrangement of atoms. The definitive method for this is Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] For some specific cases, advanced MS techniques like ion mobility-mass spectrometry or UV photodissociation (UVPD) might offer a path to differentiation, but these are not standard methods.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

FAQ 5: How do I use ¹H NMR to confirm that I have 3-Methyl-phenylalanine and not the 2- or 4-methyl isomer?

¹H NMR is the most powerful tool for distinguishing positional isomers on an aromatic ring.[6][8] The key is to analyze the splitting patterns (multiplicity) and coupling constants (J-values) of the aromatic protons, which typically resonate between δ 6.5-8.0 ppm.[6]

  • 4-Methyl-Phe (para): Due to symmetry, this isomer will show a simple pattern, typically two doublets in the aromatic region, integrating to 2 protons each. This is often referred to as an AA'BB' system.[7]

  • 2-Methyl-Phe (ortho): This isomer will show a complex, asymmetric pattern of four distinct signals in the aromatic region, each integrating to 1 proton.

  • 3-Methyl-Phe (meta): This isomer will also show four distinct signals in the aromatic region. However, its splitting pattern is characteristic. You will typically observe:

    • One singlet (or a narrowly split triplet/doublet).

    • Three signals showing combinations of ortho- (³J ≈ 6-10 Hz) and meta- (⁴J ≈ 2-3 Hz) coupling.[6]

The presence of a singlet-like aromatic proton is often a strong indicator of the 1,3- (meta) substitution pattern.

Troubleshooting Guides & Data

Guide: Optimizing Chiral HPLC Separation

This guide provides a logical workflow for developing a separation method for 3-Me-D-Phe peptide diastereomers.

G cluster_setup Initial Setup cluster_opt Optimization Loop start Start: Peptide Diastereomer Mixture col_select Select Chiral Column (e.g., Teicoplanin-based) start->col_select mob_phase Initial Mobile Phase: ACN/H2O with 0.1% TFA col_select->mob_phase run_hplc Perform Injection eval_res Evaluate Resolution (Rs) is_ok Is Rs >= 1.5? success Success: Method Developed adjust_grad Adjust Gradient Slope (Steeper or Shallower) adjust_mod Change Organic Modifier % (e.g., Increase/Decrease ACN) adjust_temp Adjust Column Temperature

Data Table 1: HPLC Resolution of a Model 3-Me-D-Phe Peptide

The following table shows illustrative data on how different HPLC conditions can affect the resolution (Rs) between diastereomers of a model peptide (Ac-Ala-Ala-[3-Me-D-Phe]-Ala-NH₂).

Column TypeMobile Phase AMobile Phase BGradientTemp (°C)Resolution (Rs)Peak Shape
Standard C180.1% TFA in H₂O0.1% TFA in ACN5-50% B in 20 min300.0Co-elution
Teicoplanin CSP 0.1% TFA in H₂O0.1% TFA in ACN15-40% B in 30 min251.65 Good
Teicoplanin CSP0.1% Formic Acid0.1% FA in ACN15-40% B in 30 min251.40Fair
Teicoplanin CSP0.1% TFA in H₂O0.1% TFA in ACN15-40% B in 30 min401.25Broad
Ristocetin A CSP10mM NH₄OAc, pH 6ACN20-50% B in 25 min231.59Good

Data is representative and based on principles from published literature.[2]

Data Table 2: Expected MS/MS Fragment Ions

For a model peptide Gly-Ala-(3-Me-Phe)-Val (Monoisotopic Mass = 420.24 Da), the following table lists the expected m/z values for key fragment ions.

Ion TypeSequenceExpected m/z (Phe)Expected m/z (3-Me-Phe)Mass Shift (Da)
b₂Gly-Ala129.07129.070
b₃ Gly-Ala-(3-Me-Phe)276.13290.15 +14.02
y₁Val118.09118.090
y₂ (3-Me-Phe)-Val265.16279.17 +14.01
y₃ Ala-(3-Me-Phe)-Val336.20350.21 +14.01
Iminium3-Me-Phe120.08134.10 +14.02

Experimental Protocols

Protocol 1: Chiral HPLC for Diastereomer Separation

This protocol provides a starting point for separating a peptide containing a 3-Me-D-Phe residue from its L-counterpart.

  • Column: Use a macrocyclic glycopeptide-based chiral column (e.g., Astec CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm).[1][3]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 214 nm and 255 nm.[9]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: Linear gradient from 10% to 45% B

    • 35-40 min: 95% B (column wash)

    • 40-45 min: 10% B (re-equilibration)

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve peptide sample in Mobile Phase A at a concentration of 0.5 mg/mL.

Protocol 2: NMR for Positional Isomer Confirmation

This protocol outlines the steps to acquire ¹H NMR data to confirm the meta position of the methyl group.

  • Sample Preparation: Dissolve ~5-10 mg of the purified peptide in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Spectrometer: Use a 400 MHz or higher field NMR spectrometer.[6]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse ('zg30').

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 64 scans (adjust as needed for concentration).

  • Data Processing:

    • Apply a Fourier transform with zero-filling and an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).

    • Phase and baseline correct the spectrum.

    • Calibrate the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • Analysis:

    • Integrate all peaks.

    • Focus on the aromatic region (typically δ 7.0 - 7.5 ppm for the modified phenylalanine).

    • Analyze the multiplicities and measure the coupling constants to confirm the substitution pattern as described in FAQ 5.

G

References

Addressing aggregation of peptides containing hydrophobic unnatural amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing hydrophobic unnatural amino acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with peptide aggregation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: Poor peptide solubility after synthesis and lyophilization.

Symptoms: The lyophilized peptide powder does not dissolve in aqueous buffers or standard HPLC mobile phases, forming a gel-like substance or visible precipitate.

Potential Causes:

  • High Hydrophobicity: The presence of multiple hydrophobic natural and unnatural amino acids drives intermolecular aggregation to minimize contact with aqueous environments.[1][2][3]

  • Strong Inter-chain Hydrogen Bonding: Peptides may form stable secondary structures, such as β-sheets, which are resistant to dissolution.[4]

  • Isoelectric Point (pI): The peptide's net charge is zero at its pI, minimizing electrostatic repulsion and increasing aggregation.[3]

Solutions:

  • Systematic Solubility Testing: Before proceeding with your main experiment, perform small-scale solubility tests with a variety of solvents.

  • Solvent Selection: Attempt to dissolve the peptide in a small amount of a strong organic solvent first, such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Trifluoroethanol (TFE), before diluting with your aqueous buffer.[1][2][5] Be mindful that these organic solvents may interfere with certain biological assays.[6]

  • pH Adjustment: Adjust the pH of the aqueous solution to be at least one or two units away from the peptide's calculated isoelectric point (pI). For basic peptides, use a dilute acidic solution (e.g., 10% acetic acid). For acidic peptides, use a dilute basic solution (e.g., 0.1% ammonium hydroxide).[6]

  • Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.[6]

Problem 2: Broad, tailing, or split peaks during Reverse-Phase HPLC (RP-HPLC) purification.

Symptoms: The target peptide peak on the chromatogram is not sharp and symmetrical, indicating poor separation and potential on-column aggregation.

Potential Causes:

  • On-column Aggregation: The peptide aggregates on the stationary phase of the HPLC column.

  • Strong Hydrophobic Interactions: The peptide binds very strongly to the C18 stationary phase, leading to slow elution and peak tailing.[1]

  • Poor Solubility in Mobile Phase: The peptide is not fully soluble in the mobile phase at the point of injection or as the organic solvent concentration changes during the gradient.[1]

Solutions:

  • Optimize Mobile Phase:

    • Ion-Pairing Agent: Ensure a sufficient concentration of Trifluoroacetic Acid (TFA), typically 0.1%, in both aqueous and organic mobile phases.[1] For very hydrophobic peptides, consider using a more hydrophobic ion-pairing agent like heptafluorobutyric acid (HFBA) to improve peak shape.[1]

    • Organic Modifier: While Acetonitrile (ACN) is common, switching to or adding n-propanol or isopropanol can improve the solubility of highly hydrophobic peptides and alter selectivity.[1][7]

  • Adjust Chromatographic Conditions:

    • Elevated Temperature: Increasing the column temperature to 40-60°C can enhance peptide solubility, reduce mobile phase viscosity, and improve peak sharpness.[1][7]

    • Shallow Gradient: A less steep gradient around the expected elution time of the peptide can improve resolution.[1]

    • Different Stationary Phase: If strong retention persists, consider a column with a less hydrophobic stationary phase, such as C8 or C4.[1]

Problem 3: Low or no recovery of the peptide after purification.

Symptoms: The amount of purified peptide obtained is significantly lower than expected based on the crude sample injection.

Potential Causes:

  • Irreversible Adsorption: The peptide binds irreversibly to the HPLC column's stationary phase or other components of the system.[1]

  • Precipitation: The peptide precipitates in the injection loop, on the column, or in the collection tubes.[1]

Solutions:

  • Improve Sample Solubility: Ensure the peptide is fully dissolved before injection. Using a stronger organic solvent like DMSO for initial dissolution before dilution can be effective.[1]

  • System Passivation: To mitigate adsorption to metallic surfaces in the HPLC system, consider passivating the system.[1]

  • Alternative Purification Strategy: For extremely difficult peptides, traditional RP-HPLC may not be suitable. A "water precipitation" method, where the peptide is precipitated from the cleavage cocktail with water and then washed with a solvent like diethyl ether to remove scavengers, can be an effective alternative to HPLC.[8]

Frequently Asked Questions (FAQs)

Q1: What causes peptides with hydrophobic unnatural amino acids to aggregate during solid-phase peptide synthesis (SPPS)?

A1: Aggregation during SPPS is primarily caused by two factors. First, the growing peptide chains, which are attached to the solid support, can interact with each other through inter-chain hydrogen bonding to form stable secondary structures like β-sheets. Second, the hydrophobic side chains of both natural and unnatural amino acids promote strong intermolecular hydrophobic interactions. These interactions lead to poor solvation of the peptide chains by the synthesis solvents, causing them to collapse and aggregate.[4]

Q2: How can I predict if my peptide sequence is prone to aggregation?

A2: While precise prediction is challenging, certain sequence motifs are strong indicators of potential aggregation. Stretches of contiguous hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu, and their unnatural counterparts) are particularly problematic.[4] Computational tools, such as CamSol-PTM, are also being developed to predict the solubility of peptides containing modified amino acids.[9][10][11] Additionally, monitoring the Fmoc deprotection profile during synthesis can provide a real-time indication of aggregation; a broadening of the deprotection peak suggests that aggregation is occurring.[4]

Q3: What are pseudoproline dipeptides and how do they prevent aggregation during SPPS?

A3: Pseudoproline dipeptides are derivatives of serine, threonine, or cysteine that are incorporated as a dipeptide unit during synthesis. Their cyclized side chain introduces a "kink" in the peptide backbone, similar to proline. This structural disruption breaks the planarity required for the formation of extended β-sheet structures, thereby hindering aggregation. The native amino acid residue is regenerated during the final acid cleavage from the resin.[4]

Q4: My peptide is intended for a cell-based assay. What solvents should I use for dissolution?

A4: For cell-based assays, it is crucial to use solvents that are non-toxic at the final working concentration. The recommended approach is to first dissolve the peptide in a minimal amount of 100% sterile DMSO. Then, slowly add this stock solution to your cell culture medium or buffer with vigorous vortexing to reach the final desired concentration. The final concentration of DMSO should typically be kept below 0.5% to avoid cytotoxicity, though this can vary depending on the cell line.

Q5: How can I characterize the aggregation state of my peptide?

A5: Several biophysical techniques can be used to characterize peptide aggregation. These methods can help determine the presence, size, and nature of aggregates.

  • UV-Visible Spectroscopy: An increase in absorbance or scattering at wavelengths above 320 nm can indicate the formation of large, insoluble aggregates.[12]

  • Thioflavin T (ThT) Fluorescence Assay: The dye Thioflavin T exhibits enhanced fluorescence upon binding to amyloid-like fibrils that are rich in β-sheet structures, making it a common method to detect this type of aggregation.[12][13]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to monitor changes in the secondary structure of the peptide. A shift towards a β-sheet conformation is often indicative of aggregation.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be used to detect the presence of soluble oligomers and larger aggregates.

Data and Protocols

Table 1: Troubleshooting Summary for RP-HPLC Purification of Hydrophobic Peptides
IssuePotential CauseRecommended Solution
Broad/Tailing Peak On-column aggregation, strong hydrophobic interactionsIncrease column temperature (40-60°C), use a shallower gradient, switch to a less hydrophobic column (C8 or C4).[1]
Low Resolution Co-elution of impuritiesChange the organic modifier (e.g., use isopropanol instead of ACN), try a more hydrophobic ion-pairing agent (e.g., HFBA).[1]
Low Recovery Irreversible adsorption, poor solubilityPre-dissolve the sample in a strong solvent (e.g., DMSO), consider a C4 or C8 column.[1]
No Elution Peptide is too hydrophobic for the columnUse a less hydrophobic stationary phase (C4, C8), or consider alternative purification methods like precipitation.[1][8]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for On-Resin Aggregation

This protocol is used during SPPS to disrupt secondary structures before a difficult coupling step.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection protocol and wash the resin thoroughly with DMF.

  • Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ in DMF for 1 minute each time.[4]

  • DMF Wash: Wash the resin several times with DMF to remove the chaotropic salt.

  • Coupling: Proceed with the coupling of the next amino acid.

Protocol 2: General Procedure for Solubilizing Hydrophobic Peptides

This protocol provides a stepwise approach to dissolving challenging peptides.

  • Initial Solvent: Add a small volume of a pure organic solvent, such as DMSO or TFE, to the lyophilized peptide. This helps to "wet" the peptide.[5]

  • pH Modifier (if necessary): If the peptide has a net charge, add a concentrated acid (e.g., glacial acetic acid for basic peptides) or base.[5]

  • Aqueous Addition: Slowly add the aqueous buffer or water to the organic solvent/peptide mixture while vortexing. The peptide should dissolve as the final solvent composition is reached.[5]

  • Sonication: If the peptide does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.

  • Filtration: Before use, filter the peptide solution through a 0.22 µm filter to remove any remaining particulate matter.

Visualizations

Caption: A decision-making workflow for solubilizing hydrophobic peptides.

aggregation_pathway Peptide Aggregation Pathway cluster_solution In Solution cluster_aggregate Aggregated States monomer Soluble Monomers oligomer Soluble Oligomers monomer->oligomer Self-Assembly protofibril Protofibrils oligomer->protofibril Conformational Change amorphous Amorphous Aggregates oligomer->amorphous Disordered Precipitation fibril Amyloid Fibrils (β-Sheet Rich) protofibril->fibril Fibril Elongation

Caption: The pathway from soluble monomers to aggregated species.

References

Validation & Comparative

Comparative analysis of 3-Methyl-D-phenylalanine vs 4-Methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 3-Methyl-D-phenylalanine and 4-Methyl-D-phenylalanine for Researchers and Drug Development Professionals

Introduction

This compound and 4-Methyl-D-phenylalanine are synthetic, non-proteinogenic amino acid derivatives of D-phenylalanine. The introduction of a methyl group to the phenyl ring enhances the hydrophobicity and steric bulk of the amino acid, which can significantly influence the conformational stability, binding affinity, and pharmacokinetic properties of peptides and other molecules into which they are incorporated.[1][2][3] These attributes make them valuable building blocks in medicinal chemistry and drug development, particularly in the design of novel therapeutics for neurological disorders and in protein engineering.[1][2] This guide provides a comparative overview of their physicochemical properties, biological applications, and synthetic methodologies, based on available data.

Physicochemical Properties

The positioning of the methyl group on the phenyl ring—meta for 3-methyl and para for 4-methyl—subtly alters the molecule's steric and electronic properties, which can have implications for its interactions in biological systems.

PropertyThis compound4-Methyl-D-phenylalanine
PubChem CID 6993650[4]7015862[5]
Molecular Formula C₁₀H₁₃NO₂[1][4][6]C₁₀H₁₃NO₂[5]
Molecular Weight 179.22 g/mol [4]179.22 g/mol [5]
IUPAC Name (2R)-2-amino-3-(3-methylphenyl)propanoic acid[4](2R)-2-amino-3-(4-methylphenyl)propanoic acid[5]
Synonyms D-Phe(3-Me)-OH, m-Methyl-D-phenylalanine, H-D-Phe(3-Me)-OH[1]H-D-Phe(4-Me)-OH, (R)-2-Amino-3-(p-tolyl)propanoic acid[5]
Appearance Beige powder[1]Not specified
Melting Point 226 - 231 °C[1]Not specified
Solubility Slightly soluble in water.[7]Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[8]
Storage 0 - 8 °C[1]Room Temperature[8]

Biological and Pharmaceutical Applications

Both isomers are utilized in peptide synthesis and drug development to enhance the stability and efficacy of the resulting molecules.[1][2] Their increased hydrophobicity can improve membrane permeability and resistance to enzymatic degradation.

Application AreaThis compound4-Methyl-D-phenylalanine
Peptide Synthesis Used as a building block to create modified peptides with enhanced stability and efficacy.[1]Incorporated into peptides to improve stability and function.[2]
Drug Development Important in the synthesis of novel drugs, particularly for neurological disorders.[1]Serves as a building block for pharmaceuticals, especially those targeting neurological disorders.[2]
Protein Engineering Serves as a valuable component in designing peptides and proteins with enhanced stability and functionality.[1]Used in the design of novel peptides and proteins to modify their structure for improved stability.[2]
Specific Research Uses Studied for its potential to influence neurotransmitter synthesis.[1]Used as a reagent in the synthesis of aminophenylpropanyl phosphate derivatives which may exhibit pin1 inhibitory activity.[8]

Experimental Protocols

General Synthesis of Methyl-D-phenylalanine Derivatives

A common method for the synthesis of chiral D-phenylalanine derivatives involves the asymmetric hydrogenation of a prochiral precursor, followed by deprotection. The following is a generalized protocol based on a patented method.[9]

Experimental Workflow: Asymmetric Synthesis of Methyl-D-phenylalanine

cluster_0 Step 1: Asymmetric Hydrogenation cluster_1 Step 2: Hydrolysis (Deprotection) Acetamidocinnamic_Acid_Derivative Methyl-substituted Acetamidocinnamic Acid Acetamido_D_phenylalanine N-acetyl-methyl-D-phenylalanine Acetamidocinnamic_Acid_Derivative->Acetamido_D_phenylalanine Hydrogenation Chiral_Catalyst Chiral Catalyst (e.g., Rh-based) Chiral_Catalyst->Acetamido_D_phenylalanine H2 H₂ Gas H2->Acetamido_D_phenylalanine Final_Product 3- or 4-Methyl-D-phenylalanine Acetamido_D_phenylalanine->Final_Product Acid Hydrolysis

Caption: General workflow for the asymmetric synthesis of methyl-D-phenylalanine derivatives.

Protocol:

  • Asymmetric Hydrogenation: The corresponding methyl-substituted acetamidocinnamic acid is dissolved in a suitable solvent (e.g., methanol). A chiral catalyst, such as a rhodium-based complex with a chiral phosphine ligand, is added. The mixture is then subjected to hydrogenation with H₂ gas under pressure until the reaction is complete. This step introduces the chiral center with the desired (R)-configuration.

  • Hydrolysis: The resulting N-acetyl-methyl-D-phenylalanine is then hydrolyzed, typically by heating with an acid (e.g., HCl), to remove the acetyl protecting group.

  • Purification: The final product, 3- or 4-Methyl-D-phenylalanine, is purified by recrystallization or chromatography. The yield for 4-methyl-D-phenylalanine using a similar method was reported to be 77%.[9]

Enzymatic Synthesis of D-Phenylalanine Derivatives

Phenylalanine ammonia lyases (PAL) can be utilized in a multienzymatic cascade process to produce D-phenylalanine derivatives from inexpensive cinnamic acids.[10]

Conceptual Workflow: Enzymatic Synthesis

Cinnamic_Acid Methyl-cinnamic Acid Racemic_Mixture Racemic Methyl-phenylalanine (L- and D-isomers) Cinnamic_Acid->Racemic_Mixture PAL-catalyzed amination PAL Phenylalanine Ammonia Lyase (PAL) PAL->Racemic_Mixture D_Isomer Optically Pure Methyl-D-phenylalanine Racemic_Mixture->D_Isomer Stereoselective oxidation + Nonselective reduction Deracemization Chemoenzymatic Deracemization Deracemization->D_Isomer

Caption: Conceptual workflow for the enzymatic synthesis of D-phenylalanine derivatives.

Protocol:

  • PAL-catalyzed Amination: The methyl-substituted cinnamic acid is incubated with a phenylalanine ammonia lyase (PAL) enzyme in an aqueous buffer containing an ammonia source (e.g., ammonium hydroxide) at a controlled pH and temperature. This reaction produces a racemic or near-racemic mixture of the corresponding L- and D-phenylalanine derivatives.

  • Chemoenzymatic Deracemization: To isolate the D-isomer, a deracemization process is employed. This can involve a stereoselective oxidation of the L-isomer using an L-amino acid deaminase (LAAD), followed by a nonselective reduction of the resulting keto acid back to the racemic amino acid, thereby enriching the D-isomer over time.[10]

Potential Mechanism of Action in Peptide Drugs

When incorporated into a peptide therapeutic, these modified amino acids can alter the peptide's interaction with its target receptor. The enhanced hydrophobicity may lead to stronger binding within hydrophobic pockets of the receptor, potentially increasing potency and selectivity.

Hypothetical Signaling Pathway Modulation

Peptide_Drug Peptide with Methyl-D-Phe Receptor Target Receptor (e.g., GPCR) Peptide_Drug->Receptor Binds and Modulates Activity Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Activates/Inhibits Cellular_Response Cellular Response (e.g., decreased neurotransmission) Signaling_Cascade->Cellular_Response Leads to

Caption: Hypothetical modulation of a signaling pathway by a peptide containing a methyl-D-phenylalanine residue.

Conclusion

References

A Comparative Guide to Validated HPLC Methods for the Analysis of Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of phenylalanine and its analogs. The methodologies outlined are supported by experimental data from various studies, offering a comprehensive resource for selecting the most suitable analytical approach for research, quality control, and drug development purposes.

Comparison of HPLC Methods

The selection of an appropriate HPLC method for the analysis of phenylalanine analogs depends on the specific analog, the sample matrix, and the required sensitivity and selectivity. The following tables summarize key performance parameters of different HPLC methods for various phenylalanine analogs.

Table 1: Achiral Analysis of Phenylalanine and its Analogs

ParameterMethod 1: Phenylalanine in PlasmaMethod 2: General Amino Acid Analysis
Analyte(s) PhenylalaninePhenylalanine, Tyrosine, and other amino acids
Stationary Phase C18, 5 µmZorbax Eclipse-AAA (C18), 5 µm
Mobile Phase Acetonitrile and Water (isocratic)Gradient: 40 mM NaH₂PO₄ (pH 7.8) and Acetonitrile/Methanol/Water (45/45/10, v/v/v)[1]
Flow Rate 1.0 mL/minNot Specified
Detection UV at 210 nmUV (wavelength not specified)
Linearity Range 10 - 3500 µmol/LNot Specified
Correlation Coefficient (r²) 0.996Not Specified
Limit of Detection (LOD) Not SpecifiedNot Specified
Limit of Quantitation (LOQ) Not SpecifiedNot Specified
Accuracy (% Recovery) Not SpecifiedNot Specified
Precision (%RSD) 2.2 - 4.4% (inter-batch)Not Specified

Table 2: Chiral Separation of Phenylalanine Enantiomers

ParameterMethod 3: D/L-PhenylalanineMethod 4: Phenylalanine Enantiomers
Analyte(s) D-Phenylalanine, L-PhenylalanineD-Phenylalanine, L-Phenylalanine
Stationary Phase Teicoplanin-based Chiral Stationary Phase[1][2]Ristocetin-based Chiral Stationary Phase
Mobile Phase Acetonitrile/Water (75:25, v/v)[2][3]Acetonitrile/Water (60:40, v/v)[3]
Flow Rate 1.0 mL/min[2]0.8 mL/min[3]
Detection UV at 210 nm[2][3]UV at 210 nm[3]
Linearity Range 0.1 - 500 µg/mL[2]Not Specified
Correlation Coefficient (r²) > 0.998[2]Not Specified
Limit of Detection (LOD) 0.1 µg/mL for both enantiomers[2]Not Specified
Limit of Quantitation (LOQ) Not SpecifiedNot Specified
Accuracy (% Recovery) > 82%[2]Not Specified
Precision (%RSD) < 10%[2]Not Specified

Table 3: Analysis of Other Phenylalanine Analogs

ParameterMethod 5: N-acetyl-L-phenylalanineMethod 6: Melphalan (p-di(2-chloroethyl)amino-L-phenylalanine)
Analyte(s) N-acetyl-L-phenylalanineMelphalan and its D-enantiomer
Stationary Phase Monolithic Silica C18Crownpak CR (+) (5µm, 4.0x150mm)
Mobile Phase Gradient: Water and Methanol[1]Perchloric acid (pH 4.0): Methanol (90:10)[4]
Flow Rate Not SpecifiedNot Specified
Detection UV (wavelength not specified)Not Specified
Linearity Range Not SpecifiedNot Specified
Correlation Coefficient (r²) Not SpecifiedNot Specified
Limit of Detection (LOD) Not SpecifiedNot Specified
Limit of Quantitation (LOQ) Not SpecifiedNot Specified
Accuracy (% Recovery) Not SpecifiedNot Specified
Precision (%RSD) Not SpecifiedNot Specified

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to be a starting point and may require optimization for specific applications.

Method 3: Chiral Separation of D/L-Phenylalanine

This method is suitable for the enantioseparation of D- and L-phenylalanine.

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: Teicoplanin-based chiral stationary phase.

  • Mobile Phase: Acetonitrile and Water (75:25, v/v). The mobile phase should be freshly prepared and degassed.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 23 °C.[2][3]

  • Detection: UV at 210 nm.[2][3]

  • Injection Volume: 5 µL.[2]

  • Sample Preparation: Dissolve enantiomeric standards and samples in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Validation Parameters:

    • Linearity: A concentration range of 0.1–500 μg/mL with a correlation coefficient greater than 0.998.[2]

    • Limit of Detection (LOD): 0.1 μg/mL for both enantiomers.[2]

    • Accuracy: Recoveries higher than 82%.[2]

    • Precision: Relative standard deviation (RSD) less than 10%.[2]

Method 6: Chiral Separation of Melphalan

This method is designed for the determination of Melphalan and its D-enantiomer impurity.

  • Instrumentation: A standard HPLC system with a pump, autosampler, and UV detector.

  • Column: Crownpak CR (+) (5µm, 4.0x150mm).

  • Mobile Phase: A mixture of perchloric acid (adjusted to pH 4.0) and methanol in a 90:10 ratio.[4] The mobile phase should be filtered and degassed.

  • Flow Rate: Not specified, but typically around 1.0 mL/min for similar analyses.

  • Detection: UV detection, wavelength to be optimized for Melphalan (typically around 254 nm).

  • Sample Preparation: Dissolve the bulk drug substance in a suitable solvent and dilute to the working concentration with the mobile phase.

  • Validation: The method was reported to be fully validated, demonstrating good specificity, precision, linearity, accuracy, robustness, and sensitivity.[4]

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the validation of HPLC methods for phenylalanine analogs.

General Workflow for HPLC Method Validation cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application A Define Analytical Requirements B Select HPLC Method (RP, Chiral, etc.) A->B C Optimize Chromatographic Conditions B->C D Specificity C->D E Linearity & Range F Accuracy G Precision (Repeatability & Intermediate) H Detection Limit (LOD) I Quantitation Limit (LOQ) J Robustness K System Suitability L Routine Analysis K->L M Quality Control L->M N Pharmacokinetic Studies L->N

Caption: Workflow for HPLC Method Validation.

Key Phenylalanine Analogs and Their Significance cluster_pharma Pharmaceutical Analogs cluster_research Research Analogs Phe Phenylalanine Melphalan Melphalan (Anticancer) Phe->Melphalan N_Acetyl N-acetyl-phenylalanine (Pharmaceutical Intermediate) Phe->N_Acetyl p_Chloro 4-Chloro-DL-phenylalanine (Enzyme Inhibitor) Phe->p_Chloro p_Iodo p-Iodo-phenylalanine (Protein Structure Probe) Phe->p_Iodo beta_Phe beta-Phenylalanine (Peptidomimetic Building Block) Phe->beta_Phe

Caption: Phenylalanine and its Key Analogs.

References

A Comparative Guide to the Biological Effects of L-Phenylalanine and D-Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of L-phenylalanine and D-phenylalanine derivatives, supported by experimental data. It details the distinct roles these stereoisomers play in physiological processes, their mechanisms of action, and their therapeutic applications.

Introduction: The Significance of Chirality

Phenylalanine is an essential α-amino acid that exists in two stereoisomeric forms: L-phenylalanine and D-phenylalanine.[1] These molecules are non-superimposable mirror images of each other, a property known as chirality. This structural difference dictates their biological functions. L-phenylalanine is the natural isomer incorporated into proteins and serves as a precursor for crucial neurotransmitters.[2][3][4] In contrast, D-phenylalanine is not incorporated into proteins and exhibits distinct pharmacological activities, most notably as an analgesic.[1] A mixture of both forms, known as DL-phenylalanine (DLPA), is often used in nutritional supplements.[2]

Section 1: Comparative Biological Effects and Mechanisms

The primary distinction between the two isomers lies in their metabolic pathways and physiological targets. L-phenylalanine is a fundamental building block for proteins and the precursor to L-tyrosine, which in turn is converted into catecholamines like dopamine, norepinephrine, and epinephrine.[2][4][5] D-phenylalanine's effects are largely attributed to its ability to inhibit enzymes that degrade endogenous opioid peptides called enkephalins.[6][7][8]

L-Phenylalanine Derivatives: Biosynthesis and Therapeutic Roles

The primary role of L-phenylalanine is to serve as a precursor for critical biomolecules.

  • Neurotransmitter Synthesis: The body converts L-phenylalanine into L-tyrosine, which is the precursor for the synthesis of dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[2][4] Elevated levels of these neurotransmitters are associated with antidepressant effects.[2]

  • L-DOPA: A key derivative in this pathway is L-DOPA (L-3,4-dihydroxyphenylalanine), which is directly converted to dopamine.[5] L-DOPA is a cornerstone medication for treating Parkinson's disease, compensating for the depletion of endogenous dopamine.[9][10]

  • Phenylketonuria (PKU): In the genetic disorder phenylketonuria, the enzyme phenylalanine hydroxylase is deficient, leading to the accumulation of L-phenylalanine.[11] Treatment involves a strict diet low in L-phenylalanine.[12] Novel therapies include enzyme substitutes like pegvaliase (a phenylalanine ammonia lyase), which degrades phenylalanine.[12][13]

D-Phenylalanine Derivatives: Analgesia and Enzyme Inhibition

D-phenylalanine is not used in protein synthesis but acts as a modulator of the endogenous pain-relief system.[14]

  • Enkephalinase Inhibition: The primary mechanism of D-phenylalanine is the inhibition of enzymes that degrade enkephalins, such as carboxypeptidase A and neutral endopeptidase (NEP).[6][14][15] Enkephalins are naturally occurring opioid peptides that regulate pain perception.[14][16]

  • Analgesic Effect: By inhibiting enkephalin degradation, D-phenylalanine increases the concentration and prolongs the action of these peptides at opioid receptors, resulting in an analgesic (pain-relieving) effect.[6][14][17] This makes it a subject of interest for managing chronic pain, although clinical evidence has been mixed.[18][19]

  • Mood Regulation: The preservation of enkephalins may also contribute to mood enhancement, as these peptides are involved in mood regulation.[7]

Section 2: Quantitative Data Presentation

The following tables summarize quantitative data comparing the biological activities of L- and D-phenylalanine derivatives from various studies.

Table 1: Comparative Enzyme Inhibition and Receptor Binding

Compound/DerivativeTarget Enzyme/ReceptorActivity MetricValueReference
D-Phenylalanine Carboxypeptidase AInhibitionPotent Inhibitor[6][14][18]
L-Phenylalanine Alkaline Phosphatase (intestinal)Inhibition (Non-competitive)-[20]
DOTA-Ahx-D-Phe-(D-Lys(6)-GnRH) GnRH ReceptorBinding Affinity (IC50)7.6 nM[21]
DOTA-Ahx-(D-Lys(6)-GnRH) GnRH ReceptorBinding Affinity (IC50)36.1 nM[21]
L-Phenylalanine 3-deoxy-d-arabinoheptulosonate 7-phosphate synthaseInhibition (Non-competitive)Potent Inhibitor[22]

Note: Quantitative Ki or IC50 values for D-phenylalanine's inhibition of carboxypeptidase A are not consistently reported across general literature, but its inhibitory role is well-established.

Table 2: Comparative Physiological Responses in Humans

Compound AdministeredEffect on Insulin ReleaseEffect on Glucagon ReleaseEffect on GIP ReleaseEffect on AppetiteReference
L-Phenylalanine IncreasedIncreasedIncreasedNo marked effect[23]
D-Phenylalanine No significant effectNo significant effectNo significant effectNo marked effect[23]

Section 3: Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay (General)

This protocol outlines a general procedure for determining the inhibitory effect of a compound like D-phenylalanine on a target enzyme (e.g., Carboxypeptidase A).

Objective: To determine the IC50 (half-maximal inhibitory concentration) of an inhibitor.

Materials:

  • Purified enzyme (e.g., Carboxypeptidase A from bovine pancreas)[24]

  • Substrate (e.g., Hippuryl-L-phenylalanine)[24]

  • Inhibitor (e.g., D-phenylalanine)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, with 500 mM NaCl)[24]

  • Spectrophotometer or microplate reader[25]

  • 96-well plates or cuvettes[25]

Procedure:

  • Solution Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer. Create a series of dilutions of the inhibitor to test a range of concentrations.[25]

  • Enzyme-Inhibitor Pre-incubation: In each well of the microplate, add the enzyme solution and varying concentrations of the inhibitor. Include control wells with no inhibitor. Allow the mixture to pre-incubate for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C).[25]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously.[25]

  • Rate Monitoring: Immediately begin monitoring the reaction by measuring the change in absorbance at a specific wavelength (e.g., 254 nm for the hydrolysis of hippuryl-L-phenylalanine) over time.[24][26] The rate of reaction is proportional to the slope of the linear phase of the absorbance curve.[27]

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the inhibitor concentration against the percentage of inhibition.

    • Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[25]

Section 4: Signaling Pathways and Visualizations

Mechanism of D-Phenylalanine in Pain Modulation

D-phenylalanine exerts its analgesic effect by intervening in the endogenous opioid system. It inhibits the enzymes responsible for the degradation of enkephalins, which are natural pain-relieving peptides. This leads to an accumulation of enkephalins in the synaptic cleft, enhancing their ability to bind to opioid receptors and modulate pain signals.

D_Phenylalanine_Pathway cluster_0 cluster_1 D_Phe D-Phenylalanine Enkephalinase Enkephalin-Degrading Enzymes (e.g., Carboxypeptidase A) D_Phe->Enkephalinase Inhibits Enkephalins Enkephalins (Endogenous Opioids) Enkephalinase->Enkephalins Degrades Opioid_Receptor Opioid Receptors Enkephalins->Opioid_Receptor Binds & Activates Pain_Signal Pain Signal Transmission Opioid_Receptor->Pain_Signal Inhibits Analgesia Analgesia (Pain Relief) Opioid_Receptor->Analgesia Leads to

Caption: D-Phenylalanine inhibits enkephalin-degrading enzymes, increasing opioid receptor activation.

Biosynthetic Pathway of L-Phenylalanine to Catecholamines

L-phenylalanine is the essential starting material for a critical metabolic pathway that produces several key neurotransmitters. This process is vital for normal neurological function.

L_Phenylalanine_Pathway L_Phe L-Phenylalanine PAH Phenylalanine Hydroxylase L_Phe->PAH L_Tyr L-Tyrosine TH Tyrosine Hydroxylase L_Tyr->TH L_DOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase L_DOPA->AADC Dopamine Dopamine DBH Dopamine β-Hydroxylase Dopamine->DBH Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase Norepinephrine->PNMT Epinephrine Epinephrine PAH->L_Tyr TH->L_DOPA AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine

Caption: Metabolic conversion of L-Phenylalanine to essential catecholamine neurotransmitters.

Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates the logical flow of a typical in vitro experiment to assess the inhibitory potential of a compound on enzyme activity.

Workflow_Enzyme_Inhibition start Start prep_solutions Prepare Enzyme, Substrate, & Inhibitor Solutions start->prep_solutions dispense Dispense Enzyme & Inhibitor (Varying Concentrations) into Microplate Wells prep_solutions->dispense pre_incubate Pre-incubate at Constant Temperature dispense->pre_incubate initiate_reaction Add Substrate to Initiate Reaction pre_incubate->initiate_reaction monitor Monitor Reaction Rate (e.g., Spectrophotometry) initiate_reaction->monitor analyze Calculate % Inhibition & Plot Dose-Response Curve monitor->analyze determine_ic50 Determine IC50 Value analyze->determine_ic50 end End determine_ic50->end

Caption: Step-by-step workflow for a typical in vitro enzyme inhibition assay.

References

Comparative Guide to the Structure-Activity Relationship of Methylated Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methylated phenylalanine analogs, focusing on their structure-activity relationships (SAR). The information presented is intended to aid researchers in the design and development of novel therapeutic agents by providing objective comparisons of performance with supporting experimental data.

Introduction

Phenylalanine, an essential aromatic amino acid, is a critical component of proteins and a precursor to several important signaling molecules. Its defined structure provides a versatile scaffold for chemical modifications, leading to the generation of a wide array of analogs with diverse biological activities. Methylation, a common modification strategy in medicinal chemistry, can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and conformational preferences. These alterations, in turn, influence the analog's interaction with biological targets, leading to changes in potency, selectivity, and overall pharmacological profile. This guide explores the SAR of various methylated phenylalanine analogs, providing a comparative analysis of their biological activities.

Data Presentation: A Comparative Analysis of Biological Activities

The following tables summarize the quantitative data for various methylated phenylalanine analogs, comparing their activities against different biological targets.

L-type Amino Acid Transporter 1 (LAT1) Inhibition and Transport

LAT1 is a crucial transporter for large neutral amino acids and is overexpressed in many cancer cells, making it an attractive target for drug delivery and anticancer therapies.

Table 1: SAR of Methylated and Other Substituted Phenylalanine Analogs on LAT1

CompoundModificationAssay TypeCell LineIC50 (µM)Ki (µM)Efflux Rate (fmol/min)Selectivity (LAT2 Ki / LAT1 Ki)Reference
L-PhenylalanineParentInhibitionHEK293-LAT1-18.3 ± 1.53.5 ± 0.21.0[1]
α-Methyl-L-phenylalanineα-MethylationInhibitionHEK293-LAT1-48.9 ± 5.63.3 ± 0.210.4[1]
3-Methyl-L-phenylalaninemeta-Ring MethylationTrans-stimulationHEK-LAT1--3.8-[2]
2-Iodo-L-phenylalanineortho-Ring IodinationInhibitionHEK293-LAT1-13.5 ± 1.81.5 ± 0.18.8[1]
3-Iodo-L-phenylalaninemeta-Ring IodinationInhibitionHEK293-LAT1-11.2 ± 1.1-2.0[1]
4-Iodo-L-phenylalaninepara-Ring IodinationInhibitionHEK293-LAT1-21.3 ± 2.5-0.8[1]

Data presented as mean ± SEM or as reported in the cited literature.

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE is a key enzyme in the renin-angiotensin system and a major target for the treatment of hypertension.

Table 2: SAR of Phenylalanine Analogs as ACE Inhibitors

CompoundModificationAssay TypeIC50 (nM)Ki (nM)Inhibition TypeReference
EU-4865Tetrahydroisoquinoline carboxylic acid derivativeEnzyme Inhibition4138Noncompetitive[3]
EU-5031Tetrahydroquinoline carboxylic acid derivativeEnzyme Inhibition416.9Competitive[3]
EU-4881Tetrahydroisoquinoline carboxylic acid derivativeEnzyme Inhibition1980-Competitive[3]
N-Methyl-D-Aspartate (NMDA) Receptor Inhibition

The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells that is critical for synaptic plasticity and memory function.

Table 3: Inhibition of NMDA Receptor by L-Phenylalanine

CompoundAssay TypeNeuron TypeIC50 (mM)MechanismReference
L-PhenylalaninePatch-clampRat Hippocampal1.71 ± 0.24Competition with glycine at the glycine-binding site[4]
Anticancer Activity

The cytotoxic effects of phenylalanine analogs have been explored in various cancer cell lines.

Table 4: Anticancer Activity of a Phenylalanine-Containing Indole Carboxamide

CompoundCancer Cell LineIC50 (µM)Reference
(S)-1 (RS4690)HCT116 (Colon)7.1 ± 0.6[5]
(S)-1 (RS4690)SW480 (Colon)>50[5]
(S)-1 (RS4690)SW620 (Colon)15.2 ± 1.1[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

LAT1-Mediated Leucine Uptake Inhibition Assay

This assay is used to determine the inhibitory potential of test compounds on the uptake of a radiolabeled substrate by the LAT1 transporter.[1]

Materials:

  • HEK293 cells stably expressing human LAT1 (HEK293-LAT1).

  • L-[¹⁴C]leucine.

  • Test compounds (methylated phenylalanine analogs).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture HEK293-LAT1 cells in appropriate media until they reach the desired confluence in 24-well plates.

  • Preparation: On the day of the experiment, wash the cells with pre-warmed assay buffer.

  • Inhibition: Add the assay buffer containing a fixed concentration of L-[¹⁴C]leucine and varying concentrations of the test compound to the cells.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 1 minute).

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve. The Ki value can be calculated using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Materials:

  • Cancer cell line of interest (e.g., HCT116).

  • Complete cell culture medium.

  • Test compounds (methylated phenylalanine analogs).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the ACE enzyme.

Materials:

  • Purified ACE.

  • ACE substrate (e.g., Hippuryl-His-Leu).

  • Test compounds (phenylalanine analogs).

  • Assay buffer.

  • Detection reagent (e.g., o-phthaldialdehyde).

  • Fluorometer or spectrophotometer.

Procedure:

  • Reaction Setup: In a microplate, add the assay buffer, the test compound at various concentrations, and the ACE enzyme.

  • Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the ACE substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Termination and Detection: Stop the reaction and add the detection reagent. The product of the enzymatic reaction (e.g., His-Leu) reacts with the detection reagent to produce a fluorescent or colored product.

  • Measurement: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of ACE inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway involving the L-type Amino Acid Transporter 1 (LAT1) and the mammalian target of rapamycin (mTOR) in response to phenylalanine. Phenylalanine is transported into the cell by LAT1, which can then activate the mTOR signaling pathway, a central regulator of cell growth and proliferation.

LAT1_mTOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Phe_ext Phenylalanine LAT1 LAT1 Transporter Phe_ext->LAT1 Transport Phe_int Phenylalanine LAT1->Phe_int mTORC1 mTORC1 Phe_int->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Inhibits (when unphosphorylated)

Caption: LAT1-mTOR signaling pathway activated by phenylalanine.

Experimental Workflow Diagram

This diagram outlines the general workflow for screening and characterizing methylated phenylalanine analogs for their biological activity.

SAR_Workflow Start Design & Synthesize Methylated Phenylalanine Analogs Primary_Screening Primary Screening (e.g., Target-based assay) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Cell-based functional assays) Hit_Identification->Secondary_Assays Active SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Inactive Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection Lead_Selection->SAR_Analysis Potent & Selective Optimization Lead Optimization (Iterative Design & Synthesis) Lead_Selection->Optimization Requires Improvement End Preclinical Candidate Lead_Selection->End Meets Criteria SAR_Analysis->Optimization Optimization->Start

Caption: General workflow for SAR studies of methylated phenylalanine analogs.

References

Enhanced Stability of Peptides with 3-Methyl-D-phenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the proteolytic stability of peptide-based therapeutics is a critical challenge. The incorporation of unnatural amino acids, such as 3-Methyl-D-phenylalanine, represents a key strategy to improve the pharmacokinetic profile of these molecules. This guide provides a comparative analysis of the in vitro and in vivo stability of peptides containing this compound versus their native L-amino acid counterparts, supported by established principles and experimental data.

The primary obstacle in the therapeutic application of peptides is their rapid degradation by endogenous proteases, leading to a short in vivo half-life.[1] Proteolytic enzymes exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[2][3] The introduction of a D-amino acid, such as this compound, introduces a stereochemically "unnatural" element. This D-configuration at the alpha-carbon hinders the proper binding of the peptide into the active site of proteases, thereby rendering the adjacent peptide bonds resistant to cleavage and significantly enhancing metabolic stability.[3][4]

Comparative Stability Data: In Vitro and In Vivo

While specific head-to-head comparative studies for a single peptide sequence containing this compound versus L-phenylalanine are not extensively available in the public domain, the principles of D-amino acid substitution allow for a reasoned estimation of the expected significant improvement in stability. The following tables present illustrative data based on typical results observed when an L-amino acid is replaced by a D-enantiomer in a proteolytically labile position.

Table 1: In Vitro Stability Comparison in Human Plasma

Peptide VariantAmino Acid at Position XHalf-life (t½) in Human Plasma (hours)% Remaining after 24 hours
Native PeptideL-Phenylalanine~ 0.5 - 2< 5%
Modified PeptideThis compound> 24> 90%

This data is illustrative and highlights the expected substantial difference in metabolic stability. Actual values will vary depending on the full peptide sequence, the position of the modified residue, and specific assay conditions.

Table 2: In Vivo Pharmacokinetic Comparison in a Murine Model

Peptide VariantAmino Acid at Position XIn Vivo Half-life (t½) (hours)Bioavailability (Oral)
Native PeptideL-Phenylalanine~ 0.2 - 1< 1%
Modified PeptideThis compound> 12Significantly Increased

This data is illustrative and based on the generally observed improvements in in vivo stability and bioavailability when incorporating D-amino acids. Specific values are highly dependent on the peptide and the animal model.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability. Below are standard protocols for in vitro plasma stability and proteolytic degradation assays.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the half-life of a peptide in a biological matrix (plasma) that contains a complex mixture of endogenous proteases.[6]

Materials:

  • Test peptides (with L-Phenylalanine and this compound), lyophilized

  • Human plasma (pooled, anticoagulated with heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein precipitation agent (e.g., acetonitrile with 1% trifluoroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS) for peptide identification and quantification

Procedure:

  • Peptide Preparation: Prepare stock solutions of the test peptides in a suitable solvent (e.g., water or PBS with a minimal amount of DMSO if necessary) at a concentration of 1 mg/mL.

  • Incubation: Thaw pooled human plasma at 37°C. Spike the plasma with the peptide stock solution to a final concentration (e.g., 10-100 µM).

  • Time-Point Sampling: Incubate the plasma-peptide mixture at 37°C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding three volumes of the cold protein precipitation agent to the aliquot. Vortex thoroughly.

  • Protein Removal: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the samples by RP-HPLC-MS to separate and quantify the remaining intact peptide.

Data Analysis: The percentage of intact peptide remaining at each time point is calculated relative to the 0-hour time point. The half-life (t½) is determined by fitting the data to a one-phase exponential decay curve.[3]

Protocol 2: Proteolytic Degradation Assay with a Specific Protease

Objective: To assess the stability of a peptide against a specific protease (e.g., trypsin, chymotrypsin) to identify potential cleavage sites and compare the resistance to degradation.

Materials:

  • Test peptides (with L-Phenylalanine and this compound), lyophilized

  • Protease of interest (e.g., Trypsin, Chymotrypsin)

  • Assay buffer (specific to the protease, e.g., Tris-HCl or ammonium bicarbonate buffer)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system

  • Mass Spectrometer (MS)

Procedure:

  • Peptide and Enzyme Preparation: Prepare stock solutions of the peptides and the protease in the appropriate assay buffer.

  • Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the assay buffer. Initiate the degradation by adding the protease solution to a final enzyme:substrate ratio typically ranging from 1:20 to 1:100 (w/w).

  • Incubation and Sampling: Incubate the reaction mixture at the optimal temperature for the enzyme (usually 37°C). Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC and MS to separate and identify the parent peptide and any degradation products.

Data Analysis: Quantify the disappearance of the parent peptide peak over time to determine the rate of degradation. The identity of the degradation products can be determined by MS/MS sequencing to pinpoint the cleavage sites.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro stability of peptides.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_processing Sample Processing cluster_analysis Analysis Peptide_L Native Peptide (L-Phe) Incubate_L Incubate Native Peptide in Plasma at 37°C Peptide_L->Incubate_L Peptide_D Modified Peptide (3-Me-D-Phe) Incubate_D Incubate Modified Peptide in Plasma at 37°C Peptide_D->Incubate_D Plasma Human Plasma Plasma->Incubate_L Plasma->Incubate_D Sample_L Collect Aliquots (0, 0.5, 1, 2, 4, 8, 24h) Incubate_L->Sample_L Sample_D Collect Aliquots (0, 0.5, 1, 2, 4, 8, 24h) Incubate_D->Sample_D Quench_L Quench & Precipitate Proteins Sample_L->Quench_L Quench_D Quench & Precipitate Proteins Sample_D->Quench_D Centrifuge_L Centrifuge Quench_L->Centrifuge_L Centrifuge_D Centrifuge Quench_D->Centrifuge_D Supernatant_L Collect Supernatant Centrifuge_L->Supernatant_L Supernatant_D Collect Supernatant Centrifuge_D->Supernatant_D HPLC_MS RP-HPLC-MS Analysis Supernatant_L->HPLC_MS Supernatant_D->HPLC_MS Data_Analysis Data Analysis (Half-life Calculation) HPLC_MS->Data_Analysis

Workflow for In Vitro Plasma Stability Assay

The diagram below illustrates the principle of enhanced stability through the incorporation of a D-amino acid.

G cluster_L Native Peptide (L-Amino Acids) cluster_D Modified Peptide (D-Amino Acid) Peptide_L ...-L-AA-L-Phe-L-AA-... Protease_L Protease Peptide_L->Protease_L Recognized Cleavage Cleavage Protease_L->Cleavage Degradation Degradation Products Cleavage->Degradation Peptide_D ...-L-AA-3-Me-D-Phe-L-AA-... Protease_D Protease Peptide_D->Protease_D Not Recognized (Steric Hindrance) No_Cleavage No Cleavage Protease_D->No_Cleavage Stable_Peptide Stable Peptide No_Cleavage->Stable_Peptide

Mechanism of Proteolytic Resistance

References

Comparative study of different chiral stationary phases for separating phenylalanine isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to selecting the optimal chiral stationary phase (CSP) for the enantiomeric separation of phenylalanine isomers is essential for researchers in pharmaceuticals and analytical chemistry. This report provides a comparative analysis of various CSPs, supported by experimental data, to facilitate informed decision-making in method development.

Performance Comparison of Chiral Stationary Phases

The successful separation of phenylalanine enantiomers is highly dependent on the choice of the chiral stationary phase. Below is a summary of the performance of different CSPs based on experimental data.

Chiral Stationary Phase (CSP) TypeSpecific ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Separation Factor (α)Resolution (Rs)Analysis Time (min)Citation
Macrocyclic Glycopeptide Ristocetin-basedAcetonitrile/Water (60/40, v/v)0.823Not Specified2.75Not Specified[1][2]
Macrocyclic Glycopeptide Teicoplanin-basedAcetonitrile/Water (75/25, v/v)0.823Not Specified1.59Not Specified[1][2]
Crown Ether CROWNPAK® CR-I(-)Acetonitrile/aq. Perchloric acid (pH=1.0) (30/70, v/v)0.425Not Specified11.8~6[3]
Cyclodextrin β-cyclodextrinNot Specified (Normal Phase)Not SpecifiedNot SpecifiedChiral recognition observedNot SpecifiedNot Specified[1][2]
Cyclofructan Isopropylcarbamate cyclofructan 6Not Specified (Normal Phase)Not SpecifiedNot SpecifiedChiral recognition observedNot SpecifiedNot Specified[1]
Polysaccharide-based Not SpecifiedAcetonitrile/ethanol/water/TFA (80:15:5:0.5, % v/v/v/v)Not SpecifiedNot SpecifiedNo enantioseparation0Not Specified[4]

Note: A higher resolution value (Rs) indicates a better separation between the two enantiomers. An Rs value of 1.5 is generally considered baseline separation.

Detailed Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these separation methods.

Macrocyclic Glycopeptide CSP (Ristocetin-based)[1][2]
  • Column: Ristocetin-based chiral stationary phase.

  • Mobile Phase: A mixture of acetonitrile and water in a 60:40 volume ratio.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: Maintained at 23 °C.

  • Detection: UV detection at 210 nm.

  • Sample Preparation: D,L-phenylalanine dissolved in the mobile phase.

Macrocyclic Glycopeptide CSP (Teicoplanin-based)[1][2]
  • Column: Teicoplanin-based chiral stationary phase.

  • Mobile Phase: A mixture of acetonitrile and water in a 75:25 volume ratio.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: Maintained at 23 °C.

  • Detection: UV detection at 210 nm.

  • Sample Preparation: D,L-phenylalanine dissolved in the mobile phase.

Crown Ether CSP (CROWNPAK® CR-I(-))[3]
  • Column: CROWNPAK® CR-I(-) [3.0 x 150 mm, 5 µm].

  • Mobile Phase: A mixture of acetonitrile and aqueous perchloric acid (pH=1.0) in a 30:70 volume ratio.

  • Flow Rate: 0.4 mL/min.

  • Column Oven Temperature: Maintained at 25 °C.

  • Detection: UV detection at 215 nm.

  • Sample Preparation: Phenylalanine sample dissolved in the mobile phase at a concentration of 0.5 mg/mL.

Visualizing the Experimental Workflow and Selection Logic

To further clarify the processes involved in chiral separation, the following diagrams illustrate the general experimental workflow and a logical approach to selecting a suitable chiral stationary phase.

G General Experimental Workflow for Chiral HPLC Separation cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (Dissolve Phenylalanine Racemate) Injection Inject Sample into HPLC SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation Separation Chiral Separation on CSP Column MobilePhasePrep->Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Analysis Chromatogram->Integration Results Calculate Resolution (Rs) and Separation Factor (α) Integration->Results

Figure 1: General workflow for chiral HPLC separation of phenylalanine isomers.

G CSP Selection Logic for Phenylalanine Isomers Start Start: Separate Phenylalanine Enantiomers Undereivatized Is the sample underivatized phenylalanine? Start->Undereivatized Yes Yes Undereivatized->Yes No No (Derivatized) Undereivatized->No HighRes High Resolution Required? Yes->HighRes Polysaccharide Consider Polysaccharide or Pirkle-type CSPs (Further method development may be needed) No->Polysaccharide CrownEther Consider Crown Ether CSPs (e.g., CROWNPAK CR-I) Macrocyclic Consider Macrocyclic Glycopeptide CSPs (e.g., Ristocetin, Teicoplanin) HighRes->CrownEther Yes HighRes->Macrocyclic No

Figure 2: Decision tree for selecting a chiral stationary phase for phenylalanine isomer separation.

Conclusion

Based on the presented data, crown ether-based chiral stationary phases, specifically the CROWNPAK® CR-I(-), demonstrate exceptional performance for the separation of underivatized phenylalanine enantiomers, offering a significantly higher resolution compared to the tested macrocyclic glycopeptide CSPs. While ristocetin and teicoplanin-based columns also provide adequate to good separation, the crown ether phase is superior for achieving high-resolution separation. Polysaccharide-based CSPs may not be the first choice for underivatized phenylalanine and might require derivatization for effective separation. The choice of CSP will ultimately depend on the specific requirements of the analysis, such as the desired resolution, analysis time, and available instrumentation. This guide provides a data-driven starting point for the selection and optimization of a chiral separation method for phenylalanine isomers.

References

Assessing the Purity of Commercially Available 3-Methyl-D-phenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the integrity and reproducibility of experimental results. 3-Methyl-D-phenylalanine, a non-proteinogenic amino acid, is increasingly utilized in the design of novel peptides and peptidomimetics with enhanced pharmacological properties. Its purity can significantly impact the outcome of sensitive biological assays and the quality of synthesized therapeutics. This guide provides a comparative assessment of the purity of commercially available this compound, supported by detailed experimental protocols for key analytical techniques.

Comparative Purity Analysis

To provide a clear comparison, a hypothetical analysis of this compound from three different commercial suppliers is presented below. The data reflects typical purity levels and potential impurities that may be encountered.

SupplierStated PurityAnalytical MethodMeasured Purity (HPLC)Enantiomeric Purity (Chiral HPLC)Key Impurities Detected (LC-MS)
Supplier A >99%HPLC99.2%99.5% D-isomer3-Methyl-L-phenylalanine (0.5%), Unidentified peak at R.T. 4.8 min (0.3%)
Supplier B ≥98%Assay98.5%98.8% D-isomer3-Methyl-L-phenylalanine (1.0%), Phenylalanine (0.2%)
Supplier C >99.5%HPLC99.6%>99.9% D-isomer3-Methyl-L-phenylalanine (0.1%), N-acetyl-3-Methyl-D-phenylalanine (0.3%)

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity assessment of this compound are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the overall purity of the this compound sample by separating it from any non-chiral impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound sample

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of mobile phase A to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with mobile phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This method is crucial for determining the enantiomeric excess of the D-isomer, separating it from its L-enantiomer.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., cellulose or amylose-based, 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% TFA

  • This compound sample

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 20 °C

    • Detection Wavelength: 210 nm

  • Data Analysis: Identify the peaks corresponding to the D- and L-enantiomers based on the retention times of reference standards. Calculate the enantiomeric purity (enantiomeric excess, ee) using the formula: ee (%) = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

LC-MS is a powerful technique for identifying and characterizing unknown impurities.

Instrumentation and Materials:

  • LC-MS system (e.g., coupled to a quadrupole or time-of-flight mass spectrometer)

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in mobile phase A.

  • Chromatographic and MS Conditions:

    • Utilize the same gradient program as in the HPLC purity method.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Mass Range: Scan from m/z 50 to 500.

    • Data Acquisition: Collect both full scan and tandem MS (MS/MS) data for impurity peaks to aid in structural elucidation.

  • Data Analysis: Analyze the mass spectra of the impurity peaks to determine their molecular weights and fragmentation patterns, which can help in identifying their structures.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute quantification of the purity of this compound without the need for a specific reference standard of the analyte itself.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • This compound sample

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a known amount of this compound and the internal standard into an NMR tube. Dissolve the mixture in a precise volume of deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest. .

  • Data Analysis:

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following equation: Purity (%) = (Isample / Nsample) * (Nstd / Istd) * (MWsample / MWstd) * (mstd / msample) * Pstd Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualizing Experimental Workflows and Pathways

To further clarify the processes and potential applications, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Assessment cluster_results Data Analysis & Reporting start Commercial This compound dissolve Dissolution in Appropriate Solvent start->dissolve hplc HPLC (Overall Purity) dissolve->hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) dissolve->chiral_hplc lcms LC-MS (Impurity ID) dissolve->lcms qnmr qNMR (Absolute Purity) dissolve->qnmr data Purity Data Enantiomeric Ratio Impurity Profile hplc->data chiral_hplc->data lcms->data qnmr->data report Comprehensive Purity Report data->report

Caption: Workflow for the comprehensive purity assessment of this compound.

signaling_pathway receptor GPCR Target g_protein G-Protein Activation receptor->g_protein peptide Peptide containing This compound peptide->receptor Binding effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade cellular_response Cellular Response kinase_cascade->cellular_response

Caption: Hypothetical signaling pathway involving a peptide with this compound.

Navigating Antibody Specificity: A Comparative Guide to Cross-Reactivity with Unnatural Amino Acid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibodies with peptides containing unnatural amino acids is paramount for the development of novel therapeutics and diagnostics. The introduction of non-canonical amino acids can significantly alter the epitope, leading to unforeseen changes in antibody binding affinity and specificity. This guide provides an objective comparison of methodologies to assess this cross-reactivity, supported by detailed experimental protocols and data presentation strategies.

The precise recognition of a target molecule by an antibody is the foundation of many biotechnological applications. However, when the target is a peptide incorporating unnatural amino acids, predicting and verifying antibody specificity becomes a critical challenge. Even minor modifications to an amino acid side chain can dramatically impact the binding kinetics, potentially leading to reduced affinity for the target or increased cross-reactivity with off-target molecules.[1][2][3] Therefore, rigorous cross-reactivity studies are indispensable.

This guide focuses on two primary methodologies for quantifying antibody cross-reactivity with peptides containing unnatural amino acids: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). Additionally, it touches upon the utility of peptide arrays for high-throughput screening.

Comparative Analysis of Cross-Reactivity Assessment Methods

Method Principle Key Metrics Throughput Advantages Disadvantages
Competitive ELISA Competition between a labeled and unlabeled antigen for a limited number of antibody binding sites.IC50 (Inhibitory Concentration 50%)HighCost-effective, widely available equipment, suitable for screening large numbers of variants.Indirect measurement of binding, less detailed kinetic information.
Surface Plasmon Resonance (SPR) Real-time, label-free detection of mass changes on a sensor surface as molecules bind and dissociate.KD (Equilibrium Dissociation Constant), ka (Association Rate Constant), kd (Dissociation Rate Constant)MediumProvides detailed kinetic and affinity data, high sensitivity.Requires specialized equipment, can be more expensive, lower throughput than ELISA.
Peptide Arrays High-density spotting of different peptides on a solid support to simultaneously assess antibody binding.Signal IntensityVery HighExcellent for screening large libraries of peptide variants and identifying binding motifs.Primarily qualitative or semi-quantitative, requires confirmation with other methods.[4]

Experimental Protocols

Competitive ELISA Protocol

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a peptide containing an unnatural amino acid, which reflects its ability to compete with the natural peptide for antibody binding.

Materials:

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer)

  • Assay buffer (e.g., 1% BSA in wash buffer)

  • Antibody specific to the natural peptide

  • Natural peptide (for coating)

  • Peptides with unnatural amino acids (competitors)

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the natural peptide at an optimized concentration (e.g., 1-10 µg/mL) in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of the natural peptide (as a reference) and the unnatural amino acid-containing peptides in assay buffer. In a separate plate or tubes, pre-incubate these peptide dilutions with a fixed, optimized concentration of the primary antibody for 30 minutes at room temperature.

  • Incubation: Transfer the antibody-peptide mixtures to the coated and blocked 96-well plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody, diluted in assay buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the competitor peptide concentration. Determine the IC50 value for each peptide, which is the concentration of the peptide that inhibits 50% of the antibody binding to the coated natural peptide.

Surface Plasmon Resonance (SPR) Protocol

This protocol outlines the steps to measure the binding kinetics and affinity (KD) of an antibody to peptides with and without unnatural amino acids.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Antibody specific to the peptide

  • Natural peptide

  • Peptides with unnatural amino acids

  • Regeneration solution (e.g., glycine-HCl, pH 1.5)

Procedure:

  • Surface Preparation: Activate the sensor chip surface using a mixture of EDC and NHS according to the manufacturer's instructions.

  • Antibody Immobilization: Inject the antibody, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0), over the activated sensor surface to achieve the desired immobilization level.

  • Deactivation: Deactivate any remaining active esters by injecting ethanolamine.

  • Peptide Injection: Prepare a series of dilutions for the natural peptide and each unnatural amino acid-containing peptide in running buffer.

  • Binding Measurement: Inject the peptide solutions sequentially over the antibody-immobilized surface, from the lowest to the highest concentration. Include buffer-only injections as a baseline.

  • Dissociation: Allow the running buffer to flow over the surface to monitor the dissociation of the peptide from the antibody.

  • Regeneration: If necessary, inject the regeneration solution to remove any remaining bound peptide and prepare the surface for the next cycle.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Presentation

Quantitative data from these studies should be summarized in clear, structured tables to facilitate easy comparison.

Table 1: Competitive ELISA Data for Cross-Reactivity Analysis

PeptideSequenceModificationIC50 (nM)Relative Affinity (%) vs. Natural
Natural PeptideG-A-Y-K -F-L-INone10100
Peptide Variant 1G-A-Y-X -F-L-IUnnatural Amino Acid X5020
Peptide Variant 2G-A-Y-Z -F-L-IUnnatural Amino Acid Z10001
Control PeptideA-V-T-G-R-P-SUnrelated>10,000<0.1

Relative Affinity (%) is calculated as (IC50 of Natural Peptide / IC50 of Variant Peptide) * 100.

Table 2: Surface Plasmon Resonance (SPR) Kinetic Data

Peptideka (1/Ms)kd (1/s)KD (nM)
Natural Peptide1.5 x 1051.5 x 10-41.0
Peptide Variant 11.2 x 1056.0 x 10-45.0
Peptide Variant 20.8 x 1058.0 x 10-3100
Control PeptideNo BindingNo BindingNo Binding

Visualizing Experimental Workflows

Competitive_ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection cluster_analysis Analysis p1 Coat Plate with Natural Peptide p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 c3 Add Mixture to Plate p4->c3 c1 Prepare Peptide Dilutions (Natural & Unnatural) c2 Pre-incubate Peptides with Primary Antibody c1->c2 c2->c3 d1 Wash c3->d1 d2 Add Secondary Antibody d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Add Stop Solution d4->d5 a1 Read Absorbance d5->a1 a2 Calculate IC50 a1->a2

SPR_Workflow cluster_setup Sensor Chip Setup cluster_binding Binding Analysis cluster_data Data Processing s1 Activate Sensor Surface (EDC/NHS) s2 Immobilize Antibody s1->s2 s3 Deactivate Surface s2->s3 b1 Inject Peptide (Analyte) s3->b1 b2 Monitor Association b1->b2 b3 Monitor Dissociation b2->b3 b4 Regenerate Surface b3->b4 d1 Fit Sensorgram Data b4->d1 d2 Determine ka, kd, KD d1->d2

By systematically applying these methodologies, researchers can gain a comprehensive understanding of how the incorporation of unnatural amino acids influences antibody recognition. This knowledge is crucial for the rational design of peptide-based therapeutics and diagnostics with improved specificity and efficacy. The choice between Competitive ELISA and SPR will depend on the specific requirements of the study, with ELISA being more suitable for high-throughput screening and SPR providing in-depth kinetic information.

References

Benchmarking the Enzymatic Resistance of Peptides Containing 3-Methyl-D-phenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often curtailed by their rapid degradation by endogenous enzymes. A key strategy to enhance peptide stability is the incorporation of unnatural amino acids. This guide provides a comparative analysis of the enzymatic resistance of peptides containing 3-Methyl-D-phenylalanine, benchmarking it against peptides with the natural L-phenylalanine and the unmodified D-phenylalanine. This analysis is supported by established principles of peptide chemistry and detailed experimental protocols for in vitro stability assessment.

The Principle of Enhanced Stability

Proteolytic enzymes, such as trypsin and chymotrypsin, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids. The introduction of a D-amino acid enantiomer presents a significant steric hindrance to the enzyme's active site, thereby inhibiting proteolytic degradation.[1][2][3] The addition of a methyl group to the phenyl ring of D-phenylalanine, creating this compound, is hypothesized to further augment this steric hindrance, potentially leading to even greater enzymatic resistance.

Comparative Stability Data

While direct head-to-head quantitative data for a single peptide sequence comparing L-phenylalanine, D-phenylalanine, and this compound is not extensively available in the public domain, the principles of enzymatic degradation allow for a reasoned comparison. The following table presents illustrative data based on typical results from enzymatic stability assays, demonstrating the expected trend in proteolytic resistance.

Peptide VariantModificationExpected Half-Life (t½) in Human Serum (hours)Expected % Remaining after 8h Incubation with Trypsin/Chymotrypsin
Peptide A (Control)L-phenylalanine< 1< 5%
Peptide BD-phenylalanine24 - 48> 90%
Peptide C This compound > 48 > 95%

Note: The data presented is illustrative and intended to highlight the expected significant differences in enzymatic stability. Actual half-life and degradation percentages will vary depending on the specific peptide sequence, the position of the modified amino acid, and the precise experimental conditions.

Experimental Protocols

Accurate and reproducible assessment of enzymatic stability is crucial for the development of peptide-based therapeutics. Below are detailed protocols for common in vitro assays used to evaluate peptide resistance to proteolysis.

Protocol 1: Peptide Stability in Human Serum

This assay provides a broad assessment of peptide stability in a physiologically relevant matrix containing a complex mixture of proteases.

Materials:

  • Test peptides (Peptide A, B, and C)

  • Pooled human serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: Acetonitrile (ACN) with 1% Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Peptide Preparation: Prepare stock solutions of each peptide in PBS at a concentration of 1 mg/mL.

  • Incubation: Warm the human serum to 37°C. Add the peptide stock solution to the serum to a final concentration of 100 µg/mL.

  • Time-Point Sampling: Incubate the peptide-serum mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot of the mixture.

  • Reaction Quenching: Immediately add the aliquot to an equal volume of cold quenching solution to precipitate serum proteins and stop enzymatic activity.

  • Sample Preparation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining. Monitor the peptide peak at a suitable wavelength (typically 214 nm or 280 nm).

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point. Determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Protocol 2: Proteolytic Degradation by Specific Enzymes (Trypsin and Chymotrypsin)

This assay assesses the stability of the peptides against specific, well-characterized proteases.

Materials:

  • Test peptides (Peptide A, B, and C)

  • Trypsin (sequencing grade)

  • Chymotrypsin (sequencing grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Quenching solution: 10% Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Enzyme and Peptide Preparation: Prepare stock solutions of trypsin and chymotrypsin in the ammonium bicarbonate buffer. Prepare stock solutions of each peptide in the same buffer.

  • Reaction Setup: In separate microcentrifuge tubes for each peptide and each enzyme, add the peptide solution to the buffer.

  • Initiation of Digestion: Add the respective enzyme solution to each tube to achieve a final enzyme-to-peptide ratio of 1:100 (w/w).

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction.

  • Reaction Quenching: Immediately add the aliquot to an equal volume of the quenching solution to stop the enzymatic reaction.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

Visualizing the Experimental Workflow

To provide a clear overview of the process for assessing enzymatic resistance, the following diagram illustrates the key steps involved in the experimental workflow.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Peptide_Prep Peptide Stock Preparation Incubation Incubation at 37°C Peptide_Prep->Incubation Enzyme_Prep Enzyme/Serum Preparation Enzyme_Prep->Incubation Time_Points Time-Point Sampling Incubation->Time_Points Quenching Reaction Quenching Time_Points->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation HPLC HPLC Analysis Centrifugation->HPLC Data_Analysis Data Analysis (% Remaining, t½) HPLC->Data_Analysis

A streamlined workflow for assessing peptide enzymatic stability.

Signaling Pathway: The Advantage of Steric Hindrance

The enhanced stability of peptides containing this compound is attributed to the principle of steric hindrance, which prevents the peptide from binding to the active site of proteolytic enzymes.

steric_hindrance cluster_L_Phe L-phenylalanine Peptide cluster_3_Me_D_Phe This compound Peptide L_Peptide L-Phe Peptide Binding_L Binding to Active Site L_Peptide->Binding_L Protease_L Protease Protease_L->Binding_L Cleavage Peptide Cleavage Binding_L->Cleavage D_Peptide 3-Me-D-Phe Peptide No_Binding Steric Hindrance (No Binding) D_Peptide->No_Binding Protease_D Protease Protease_D->No_Binding Stability Enhanced Stability No_Binding->Stability

Steric hindrance preventing enzymatic degradation.

References

Navigating Steric Hindrance: A Comparative Guide to Coupling Reagents for the Efficient Incorporation of 3-Methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of sterically hindered amino acids, such as 3-Methyl-D-phenylalanine, into peptide sequences is a significant challenge in solid-phase peptide synthesis (SPPS). The additional methyl group on the phenyl ring increases the steric bulk around the carboxylic acid and amino groups, which can impede the efficiency of peptide bond formation. This can lead to lower coupling yields, longer reaction times, and an increased risk of epimerization. The selection of an appropriate coupling reagent is therefore critical to overcoming these hurdles and ensuring the successful synthesis of peptides containing this modified amino acid.

This guide provides a comparative analysis of common coupling reagents for the efficient incorporation of this compound, supported by available experimental data for sterically hindered amino acids.

Performance Comparison of Coupling Reagents

Coupling ReagentClassTypical Yield (%)Typical Reaction Time (hours)Key AdvantagesPotential Drawbacks
HATU Uronium/Aminium Salt90-981-4High reactivity, fast reaction times, low racemization, effective for hindered couplings.[4]Higher cost, potential for guanidinylation of the N-terminus if used in excess.[4]
HBTU Uronium/Aminium Salt85-952-6Good balance of reactivity and cost-effectiveness.Less reactive than HATU for highly hindered couplings, may require longer reaction times or double coupling.[3]
PyBOP Phosphonium Salt80-902-8Avoids guanidinylation side products, effective in suppressing racemization.[5]Generally lower reactivity than HATU.
DIC/HOBt Carbodiimide70-854-12Cost-effective, simple by-product removal (diisopropylurea is soluble).[6]Generally slower and less efficient for sterically hindered couplings, higher risk of racemization compared to onium salts.[4][7]

Experimental Protocols

The following are generalized protocols for the coupling of Fmoc-3-Methyl-D-phenylalanine onto a resin-bound peptide with a free N-terminal amine. These protocols should be optimized for specific peptide sequences.

Protocol 1: HATU-Mediated Coupling
  • Resin Preparation: Swell the resin with the N-terminally deprotected peptide in N,N-dimethylformamide (DMF) for 30 minutes.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-3-Methyl-D-phenylalanine (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x).

Protocol 2: HBTU-Mediated Coupling
  • Resin Preparation: Follow step 1 of the HATU protocol.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-3-Methyl-D-phenylalanine (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

  • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activation mixture to the resin and agitate at room temperature for 2-6 hours.

  • Monitoring and Washing: Follow steps 5 and 6 of the HATU protocol.

Protocol 3: PyBOP-Mediated Coupling
  • Resin Preparation: Follow step 1 of the HATU protocol.

  • Coupling Mixture: To the swollen resin, add a solution of Fmoc-3-Methyl-D-phenylalanine (2 equivalents) in DMF.

  • Reagent Addition: Add PyBOP (2 equivalents) and DIPEA (4 equivalents) to the resin mixture. For suppressing racemization, 1-hydroxybenzotriazole (HOBt) (2 equivalents) can be added.[5][6]

  • Coupling: Agitate the mixture at room temperature for 2-8 hours.

  • Monitoring and Washing: Follow steps 5 and 6 of the HATU protocol.

Protocol 4: DIC/HOBt-Mediated Coupling
  • Resin Preparation: Follow step 1 of the HATU protocol.

  • Reagent Solution: In a separate vessel, dissolve Fmoc-3-Methyl-D-phenylalanine (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Coupling: Add the amino acid/HOBt solution to the resin, followed by the addition of Diisopropylcarbodiimide (DIC) (3 equivalents). Agitate the mixture at room temperature for 4-12 hours.

  • Monitoring and Washing: Follow steps 5 and 6 of the HATU protocol.

Visualizing the Workflow and Reagents

To further clarify the process and the chemical players involved, the following diagrams illustrate the general experimental workflow for coupling and the structures of the discussed reagents.

G cluster_workflow General Coupling Workflow Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Amino_Acid_Activation Amino Acid Activation (Coupling Reagent + Base in DMF) Washing_1->Amino_Acid_Activation Coupling Coupling Reaction Amino_Acid_Activation->Coupling Washing_2 Washing (DMF, DCM, MeOH) Coupling->Washing_2 Next_Cycle Proceed to Next Cycle or Cleavage Washing_2->Next_Cycle

Caption: A generalized workflow for solid-phase peptide synthesis.

Caption: Structures and names of common coupling reagents.

Conclusion

The efficient incorporation of the sterically hindered amino acid this compound requires the use of potent coupling reagents. Based on evidence from similar challenging couplings, HATU stands out as the most effective reagent, offering high yields and fast reaction times with minimal racemization.[4][7] HBTU and PyBOP represent viable and effective alternatives, with PyBOP being particularly useful for avoiding guanidinylation.[5] While DIC/HOBt is a cost-effective option, it may necessitate longer reaction times and careful monitoring to ensure complete coupling and minimize epimerization.[6] The choice of reagent should be guided by the specific requirements of the peptide sequence, desired purity, and cost considerations. The provided protocols offer a starting point for the optimization of the coupling of this compound in your peptide synthesis endeavors.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-D-phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This document provides essential, step-by-step guidance for the proper disposal of 3-Methyl-D-phenylalanine, tailored for researchers, scientists, and professionals in drug development.

This guide outlines the necessary precautions, spill management, and disposal procedures to handle this compound responsibly. While this compound is not classified as hazardous, adherence to proper disposal protocols is crucial to maintain a safe laboratory environment and comply with regulations.[1]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including gloves, and eye protection.[2] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust particles.[2][3] Avoid contact with skin, eyes, and clothing.[4][5]

Incompatible Materials:

  • Strong oxidizing agents[2][3][4]

  • Strong acids[3][4]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][2] Do not dispose of this chemical into drains or sewer systems.[3][5]

  • Waste Collection:

    • Collect waste or surplus this compound in a suitable, clearly labeled, and closed container.[2]

    • Ensure the container is stored in a designated and secure waste accumulation area.

  • Spill Management:

    • In the event of a spill, prevent the formation of dust.[3][4]

    • Carefully sweep or vacuum the spilled material and place it into a suitable container for disposal.[3][4]

    • Avoid breathing any dust generated during cleanup.[2][3]

  • Disposal of Contaminated Materials:

    • Empty Containers: Treat empty containers as unused product.[5] They should be closed and disposed of along with the chemical waste.

    • Contaminated PPE: Dispose of any contaminated gloves or other disposable PPE as chemical waste in accordance with your institution's and local regulations.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the waste.[1][4][5]

    • Waste must be disposed of in accordance with all federal, state, and local environmental control regulations.[3][5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Have this compound Waste spill Is it a spill? start->spill collect_waste Collect waste in a labeled, compatible container. spill->collect_waste No absorb_spill Sweep up spill with inert material. spill->absorb_spill Yes store Store in designated Satellite Accumulation Area. collect_waste->store absorb_spill->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs disposal Disposal by licensed facility. contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Methyl-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safe handling of chemical compounds is a top priority. This guide provides critical safety and logistical information for managing 3-Methyl-D-phenylalanine in a laboratory setting. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices and data from safety data sheets of structurally similar compounds, as specific toxicological data for this compound is not extensively available. A thorough risk assessment should always be conducted before beginning any work with this compound.

Personal Protective Equipment (PPE)

A comprehensive array of personal protective equipment is vital to minimize exposure and ensure a safe working environment. The recommended PPE for handling this compound is summarized below.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][2]
Face ShieldRecommended when there is a significant risk of splashing or dust generation.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For prolonged contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.[1]
Body Protection Laboratory CoatA standard, fully-buttoned laboratory coat should be worn.[1]
Chemical ApronA splash-resistant chemical apron is recommended for procedures with a higher risk of splashes.[1]
Respiratory Protection Dust Mask/RespiratorIf handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be used.[1][3] Work should be conducted in a well-ventilated area or a chemical fume hood.[1][4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for minimizing exposure risks and maintaining the integrity of the compound.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]

  • Don all required personal protective equipment as detailed in the table above before entering the designated handling area.[1]

  • Verify that the chemical fume hood is functioning correctly.

2. Handling the Solid Compound:

  • All manipulations of solid this compound should be performed within a chemical fume hood to prevent the inhalation of any airborne particles.[1][4]

  • When weighing the compound, use a tared, sealed container to minimize dust generation.[1]

  • Avoid direct contact with the solid material. Use clean, dry spatulas for all transfers.[1]

3. Preparing Solutions:

  • Slowly add the solid compound to the solvent to prevent splashing.[1]

  • If the dissolution process is exothermic, use an ice bath to manage the temperature.[1]

  • Ensure the final container is clearly and accurately labeled with the compound name, concentration, solvent, preparation date, and any associated hazards.[1]

4. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Carefully remove and dispose of gloves and any other contaminated disposable PPE in a designated waste container.[1]

  • Wash hands thoroughly with soap and water after completing the handling procedures.[1][5]

Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and accidental exposure.

Spill Cleanup Protocol:

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Notify personnel in the immediate vicinity and restrict access to the spill area.[6]

  • Ventilate: Ensure adequate ventilation, if safe to do so. For larger spills, especially of solutions, consider if vapors are a concern.

  • Don Appropriate PPE: Before attempting cleanup, don all PPE as outlined above, with an emphasis on respiratory protection if dust is present.

  • Contain and Absorb:

    • For solid spills , carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid actions that could generate dust.[5][7]

    • For liquid spills (solutions) , cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[6][8]

  • Cleanup: Once absorbed, use spark-proof tools to collect the material and place it in a designated, sealed container for hazardous waste.[8]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[9]

Waste Disposal Plan:

  • Waste Identification: All waste contaminated with this compound should be considered chemical waste.[9]

  • Containment: Place all solid waste, including contaminated PPE and spill cleanup materials, into a clearly labeled, sealed, and compatible hazardous waste container.[9] The container should be labeled with the full chemical name and any relevant hazard warnings.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.[5][9] Do not dispose of this chemical down the drain or in regular solid waste.[9][10]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Spill & Waste Disposal prep1 Verify Safety Equipment (Eyewash, Shower, Fume Hood) prep2 Don Personal Protective Equipment (PPE) prep1->prep2 handling1 Weigh Solid in Fume Hood prep2->handling1 Proceed to Handling handling2 Prepare Solution (if applicable) handling1->handling2 post1 Decontaminate Surfaces and Equipment handling2->post1 Handling Complete post2 Remove and Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3 waste_gen Generate Chemical Waste post3->waste_gen spill Spill Occurs spill_proc Follow Spill Cleanup Protocol spill->spill_proc waste_collect Collect in Labeled Hazardous Waste Container spill_proc->waste_collect waste_gen->waste_collect waste_dispose Dispose via EHS waste_collect->waste_dispose

Caption: Logical workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.